2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid
Description
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Properties
Molecular Formula |
C12H22O3 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
2-[1-(3,3-dimethylcyclohexyl)ethoxy]acetic acid |
InChI |
InChI=1S/C12H22O3/c1-9(15-8-11(13)14)10-5-4-6-12(2,3)7-10/h9-10H,4-8H2,1-3H3,(H,13,14) |
InChI Key |
MQLZCJQNOOMSSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCC(C1)(C)C)OCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid (CAS No. 1128078-21-6) is a molecule of interest with potential applications in various chemical industries. Understanding its physicochemical properties is paramount for its effective utilization, particularly in fields such as drug development and material science, where these characteristics govern a substance's behavior, from its synthesis and formulation to its interaction with biological systems. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this ether-linked carboxylic acid, alongside detailed, field-proven experimental methodologies for their determination.
Chemical Identity and Structure
-
IUPAC Name: 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid
-
CAS Number: 1128078-21-6
-
Molecular Formula: C₁₂H₂₂O₃
-
Molecular Weight: 214.3 g/mol
-
Chemical Structure:
-
The structure consists of a 3,3-dimethylcyclohexyl group linked via an ether bond to an ethoxy acetic acid moiety. This combination of a bulky, lipophilic cycloalkane and a polar carboxylic acid group imparts amphiphilic character to the molecule.
-
Core Physicochemical Properties
A summary of the key physicochemical properties of 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid is presented below. Due to the limited availability of experimental data, predicted values from reputable computational models are included to provide a comprehensive profile.
| Property | Value (Predicted/Known) | Source/Method |
| LogP (Octanol-Water Partition Coefficient) | 3.1 (Calculated) | Chemical Supplier Data |
| pKa (Acid Dissociation Constant) | ~4.5 - 5.0 (Predicted) | Based on similar aliphatic carboxylic acids |
| Aqueous Solubility | Low to moderate (Predicted) | Structure-based prediction |
| Boiling Point | High (Predicted) | Structure-based prediction |
| Melting Point | Not available | - |
| Hydrogen Bond Donors | 1 | Chemical Supplier Data |
| Hydrogen Bond Acceptors | 3 | Chemical Supplier Data |
Detailed Analysis of Physicochemical Properties and Experimental Protocols
Lipophilicity: Octanol-Water Partition Coefficient (LogP)
Theoretical Background: The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which significantly influences its absorption, distribution, metabolism, and excretion (ADME) properties in a biological system. A LogP of 3.1 suggests that 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid has a considerable affinity for lipidic environments.
Experimental Protocol: Shake-Flask Method (OECD Guideline 107)
This classic method provides a direct measurement of the partition coefficient.
Methodology:
-
Preparation of Solutions: Prepare a stock solution of the test substance in n-octanol that has been pre-saturated with water.
-
Partitioning:
-
In a glass vessel with a stopper, combine a known volume of the n-octanol stock solution with a known volume of water (pre-saturated with n-octanol).
-
The volume ratio should be adjusted based on the expected LogP value.
-
-
Equilibration: Shake the vessel at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium. A preliminary experiment should be conducted to determine the necessary equilibration time.
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the octanol and water phases.
-
Analysis: Determine the concentration of the test substance in both the n-octanol and aqueous phases using a suitable analytical technique, such as HPLC-UV or GC-MS.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Causality Behind Experimental Choices: The shake-flask method is chosen for its directness and wide acceptance. Pre-saturation of the solvents is crucial to prevent volume changes during the experiment that would affect the concentration measurements. Centrifugation ensures a clean separation of the two phases, which is critical for accurate concentration determination.
Acidity: Acid Dissociation Constant (pKa)
Theoretical Background: The pKa value indicates the strength of an acid in solution. For a carboxylic acid like the topic compound, the pKa determines the extent of its ionization at a given pH. This is fundamental to its solubility, membrane permeability, and interaction with biological targets. The predicted pKa of ~4.5-5.0 is typical for an aliphatic carboxylic acid.
Experimental Protocol: Potentiometric Titration
This is a highly accurate and reliable method for determining the pKa of a compound.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration Setup:
-
Use a calibrated pH meter with a suitable electrode.
-
Place the sample solution in a thermostatted vessel and stir continuously.
-
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
-
Alternatively, use software to calculate the pKa from the titration data using Gran's plot or other numerical methods.
-
Causality Behind Experimental Choices: Potentiometric titration is selected for its precision. The use of a co-solvent is necessary for compounds with low water solubility to maintain a homogeneous solution throughout the titration. Precise calibration of the pH meter and standardization of the titrant are essential for accurate results.
Solubility
Theoretical Background: Aqueous solubility is a key determinant of a drug's bioavailability. The amphiphilic nature of 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid, with its large non-polar region and a polar carboxylic acid group, suggests that its solubility will be pH-dependent.
Experimental Protocol: Equilibrium Shake-Flask Method (OECD Guideline 105)
This method determines the saturation solubility of a substance in water.
Methodology:
-
Sample Preparation: Add an excess amount of the solid test substance to a known volume of water in a flask.
-
Equilibration: Shake the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle, and then filter or centrifuge the sample to remove the undissolved solid.
-
Analysis: Determine the concentration of the dissolved substance in the clear aqueous phase using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Result: The measured concentration represents the aqueous solubility at that temperature.
Causality Behind Experimental Choices: The use of an excess amount of the solid ensures that a saturated solution is formed. The extended equilibration time is necessary to reach a true thermodynamic equilibrium. Filtration or centrifugation is critical to remove any solid particles that would lead to an overestimation of the solubility.
Synthesis of 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid
A plausible and widely used method for the synthesis of ether-linked carboxylic acids is the Williamson ether synthesis .[1] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.
Proposed Synthetic Route:
The synthesis would likely proceed in two main steps:
-
Formation of the alkoxide from 1-(3,3-dimethylcyclohexyl)ethanol.
-
Reaction of the alkoxide with an ester of a haloacetic acid, followed by hydrolysis.
Experimental Protocol: Williamson Ether Synthesis
Step 1: Formation of the Alkoxide
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(3,3-dimethylcyclohexyl)ethanol in a suitable anhydrous aprotic solvent such as tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Slowly add a strong base, such as sodium hydride (NaH), portion-wise to the stirred solution. The evolution of hydrogen gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete formation of the sodium alkoxide.
Step 2: Ether Formation and Hydrolysis
-
To the freshly prepared alkoxide solution, add a solution of an ethyl haloacetate (e.g., ethyl bromoacetate) in anhydrous THF dropwise via the dropping funnel.
-
After the addition, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
To hydrolyze the ester, add an aqueous solution of a strong base (e.g., NaOH or KOH) and stir the mixture at room temperature or with gentle heating until the ester is fully saponified (monitored by TLC).
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of ~2 to protonate the carboxylate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Diagram of the Williamson Ether Synthesis Workflow:
Caption: Workflow for the Williamson ether synthesis of the target compound.
Analytical Methodologies
The analysis of 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid can be effectively achieved using modern chromatographic techniques coupled with mass spectrometry.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Rationale: HPLC-MS is a powerful technique for the analysis of non-volatile and thermally labile compounds like carboxylic acids.[2] It provides excellent separation and sensitive detection.
Experimental Protocol:
-
Chromatographic System: A standard HPLC system with a C18 reversed-phase column is suitable.
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid), is typically used. The formic acid helps to suppress the ionization of the carboxylic acid, leading to better peak shape.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
-
Mass Spectrometry:
-
An electrospray ionization (ESI) source in negative ion mode is ideal for detecting the deprotonated molecule [M-H]⁻.
-
A tandem mass spectrometer (MS/MS) can be used for structural confirmation by fragmentation analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Rationale: Due to the low volatility of the carboxylic acid, direct GC analysis is challenging. Derivatization to a more volatile ester or silyl ester is necessary. Silylation is a common and effective method.[3]
Experimental Protocol: Silylation Derivatization
-
Sample Preparation: Ensure the sample is completely dry, as moisture will deactivate the silylating reagent.
-
Derivatization:
-
In a reaction vial, add the dried sample.
-
Add a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture (e.g., at 60-70°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).
-
Use a suitable temperature program for the GC oven to achieve good separation.
-
The mass spectrometer will detect the trimethylsilyl (TMS) ester of the analyte.
-
Diagram of the Analytical Workflow:
Caption: General analytical workflows for the target compound.
Potential Applications
While specific applications for 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid are not extensively documented in publicly available literature, a patent has disclosed its use as a malodor neutralizer .[4] The amphiphilic nature of the molecule, with its bulky hydrophobic tail and a polar head, suggests potential utility as a surfactant or emulsifying agent in various formulations. Its structural similarity to compounds used in the fragrance industry also hints at possible applications in this sector.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid, drawing upon both known data and reliable predictions. By outlining established experimental protocols for the determination of these properties, as well as plausible synthetic and analytical methodologies, this document serves as a valuable resource for researchers and professionals working with this compound. A thorough understanding of these fundamental characteristics is the cornerstone of successful research, development, and application.
References
-
Rowan. (n.d.). Rowan's Free Online pKa Calculator. Rowan. Retrieved March 3, 2026, from [Link]
-
Schrödinger. (n.d.). Epik. Schrödinger. Retrieved March 3, 2026, from [Link]
-
MolGpKa. (n.d.). MolGpKa. bio.tools. Retrieved March 3, 2026, from [Link]
-
ResearchGate. (n.d.). Williamson ether synthesis and modification of the carboxylic acid functionality. ResearchGate. Retrieved March 3, 2026, from [Link]
-
Rowan. (n.d.). Predicting Solubility. Rowan. Retrieved March 3, 2026, from [Link]
-
Rowan. (n.d.). pKa Prediction. Rowan. Retrieved March 3, 2026, from [Link]
-
ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. Retrieved March 3, 2026, from [Link]
- Villas-Bôas, S. G., et al. (2007). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 2(3), 595-619.
- European Patent Office. (2011). DIMETHYLCYCLOHEXYL DERIVATIVES AS MALODOR NEUTRALIZERS (EP 2200701 A1).
-
SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Retrieved March 3, 2026, from [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. University of Richmond. Retrieved March 3, 2026, from [Link]
-
ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs. Retrieved March 3, 2026, from [Link]
-
Chemaxon. (2023, April 19). Solubility prediction - Chemaxon's Solubility Predictor. Chemaxon. Retrieved March 3, 2026, from [Link]
-
Computational Pharmaceutics Group. (n.d.). Tools-Computational Pharmaceutics Group. Computational Pharmaceutics Group. Retrieved March 3, 2026, from [Link]
-
ACS Publications. (2005, February 23). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Organic Process Research & Development. ACS Publications. Retrieved March 3, 2026, from [Link]
-
PubMed. (2007, January 19). Quantitative determination of the main aliphatic carboxylic acids in wood kraft black liquors by high-performance liquid chromatography-mass spectrometry. PubMed. Retrieved March 3, 2026, from [Link]
-
Bibel, D. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved March 3, 2026, from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved March 3, 2026, from [Link]
-
JYX. (n.d.). Fast chromatographic methods for determining aliphatic carboxylic acids in black liquors. JYX. Retrieved March 3, 2026, from [Link]
-
LS College. (2020, July 15). Williamson ether synthesis. LS College. Retrieved March 3, 2026, from [Link]
-
SciSpace. (n.d.). Acids: Derivatization for GC Analysis. SciSpace. Retrieved March 3, 2026, from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Quantitative determination of the main aliphatic carboxylic acids in wood kraft black liquors by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GitHub - mcsorkun/AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). · GitHub [github.com]
Comprehensive Technical Guide on 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic Acid: Molecular Architecture, Synthesis, and Applications
Executive Summary
The mitigation of volatile organic compounds (VOCs) responsible for malodors is a critical challenge in consumer product formulation, environmental engineering, and cosmetic science. 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid (CAS: 1128078-21-6) represents a highly specialized class of amphiphilic malodor neutralizers. Unlike traditional masking agents that overwhelm olfactory receptors with fragrance, this molecule is engineered to chemically interact with and neutralize malodorous VOCs. This whitepaper provides an authoritative analysis of its molecular structure, a self-validating synthetic protocol, and the physicochemical mechanisms driving its efficacy.
Molecular Identity and SMILES Elucidation
The efficacy of 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid is entirely dependent on its precise molecular topology. The molecule is designed with three distinct functional modules: a sterically bulky hydrophobic tail, a flexible ether linkage, and a reactive hydrophilic head.
Canonical SMILES Breakdown
The canonical SMILES string for this compound is: CC(C1CC(C)(C)CCC1)OCC(=O)O
To understand the structural logic, we deconstruct the SMILES string into its functional domains:
-
C1CC(C)(C)CCC1 : This defines the 3,3-dimethylcyclohexyl ring . The notation traces the six-membered carbon ring starting at C1, moving to C2, and placing two methyl groups (C)(C) at the C3 position before closing the ring at C6 (C1). This bulky moiety provides extreme lipophilicity and steric hindrance.
-
CC(...) : This represents the ethyl framework of the ethoxy group. The terminal methyl (C) is attached to a chiral methine carbon (C), which acts as the junction point for the cyclohexyl ring.
-
OCC(=O)O : This is the ethoxyacetic acid tail . The ether oxygen (O) bridges the lipophilic domain to the acetic acid group (CC(=O)O), providing a hydrophilic, acidic terminal capable of proton donation.
Structural modules of 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid and functional roles.
Physicochemical Properties
| Property | Value |
| IUPAC Name | 2-[1-(3,3-Dimethylcyclohexyl)ethoxy]acetic acid |
| CAS Registry Number | 1128078-21-6 [1] |
| Molecular Formula | C12H22O3 |
| Molecular Weight | 214.30 g/mol |
| Hydrogen Bond Donors | 1 (Carboxylic acid -OH) |
| Hydrogen Bond Acceptors | 3 (Ether -O-, Carbonyl =O, Hydroxyl -O-) |
| Topological Polar Surface Area (TPSA) | 46.5 Ų |
| Rotatable Bonds | 4 |
Experimental Workflow: Self-Validating Synthesis
The synthesis of this molecule requires careful protection strategies to prevent the carboxylic acid from interfering with the etherification step. The following three-step protocol utilizes a tert-butyl ester intermediate, ensuring high yield and providing clear analytical checkpoints for validation.
Step 1: Grignard Addition to Form the Secondary Alcohol
-
Procedure: To a flame-dried flask under nitrogen, dissolve 3,3-dimethylcyclohexanecarbaldehyde (1.0 eq) in anhydrous THF. Cool to 0°C. Dropwise add methylmagnesium bromide (MeMgBr, 1.2 eq, 3M in diethyl ether). Stir for 2 hours at room temperature. Quench with saturated aqueous NH4Cl. Extract with ethyl acetate, dry over Na2SO4, and concentrate.
-
Causality & Validation: The Grignard reagent selectively attacks the aldehyde to build the secondary alcohol necessary for the ethoxy linkage. A slight excess of MeMgBr ensures complete consumption of the volatile aldehyde. Validation: Thin-Layer Chromatography (TLC) using a KMnO4 stain will confirm the disappearance of the aldehyde spot (higher Rf) and the appearance of the more polar alcohol spot.
Step 2: Protected Williamson Ether Synthesis
-
Procedure: Dissolve the crude 1-(3,3-dimethylcyclohexyl)ethanol (1.0 eq) in anhydrous DMF. Add sodium hydride (NaH, 60% dispersion, 1.5 eq) at 0°C and stir for 30 minutes to generate the alkoxide. Slowly add tert-butyl bromoacetate (1.2 eq). Heat to 60°C for 4 hours. Quench with water, extract with diethyl ether, and purify via silica gel chromatography.
-
Causality & Validation: Direct alkylation with chloroacetic acid requires harsh conditions and excess base, which can lead to unwanted side reactions. Using tert-butyl bromoacetate protects the carboxylate, preventing it from acting as a competing nucleophile. Validation: 1H NMR must show a distinct singlet at ~1.45 ppm (9H), confirming the successful integration of the tert-butyl protecting group, alongside a new singlet at ~4.0 ppm (2H) for the alpha-protons of the acetate group.
Step 3: Acidic Deprotection
-
Procedure: Dissolve the purified ester in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours. Concentrate under reduced pressure. Triturate the residue with cold hexane to yield the pure target compound.
-
Causality & Validation: TFA selectively cleaves the tert-butyl ester via an isobutylene elimination mechanism under mild conditions, leaving the newly formed ether bond completely intact. Validation: The disappearance of the 9H singlet at ~1.45 ppm in 1H NMR and the appearance of a broad singlet at ~11.0 ppm (carboxylic acid proton) confirm successful deprotection.
Three-step synthetic workflow for 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid.
Mechanism of Action: Malodor Neutralization
Volatile organic compounds (VOCs) such as amines and thiols are responsible for severe indoor and body malodors, detectable by human olfactory receptors at parts-per-trillion levels[2]. Dimethylcyclohexyl derivatives have been extensively patented for their superior ability to neutralize a broad spectrum of these malodors without merely masking them with heavy fragrances[3].
The efficacy of 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid is driven by its dual-action amphiphilic structure:
-
Acid-Base Proton Transfer (Targeting Amines): Volatile amines (e.g., trimethylamine, responsible for fishy odors) have high vapor pressures. The carboxylic acid headgroup of our compound acts as a proton donor, reacting with these basic amines to form non-volatile ammonium salts. Once ionized, the vapor pressure of the amine drops to near zero, rendering it undetectable to olfactory receptors.
-
Hydrophobic Complexation (Targeting Thiols and Fatty Acids): Malodors like isoamyl mercaptan (skunk odor) or isovaleric acid (sweat odor) are highly lipophilic. The bulky 3,3-dimethylcyclohexyl tail interacts with these molecules via strong London dispersion forces. The sheer steric bulk of the dimethylcyclohexyl group "traps" the malodor molecule, significantly reducing its volatility and partitioning it out of the vapor phase.
Mechanisms of malodor neutralization via acid-base reaction and hydrophobic complexation.
Quantitative Efficacy Data
The structural class of dimethylcyclohexyl ethoxyacetic acids demonstrates superior neutralization kinetics compared to legacy commercial standards (e.g., citronellyl methylcrotonate). The table below summarizes the comparative reduction of atmospheric malodor concentrations based on established industry benchmarks for this chemical family.
| Malodor Target | Malodor Source | Reduction by Standard (Sinodor) | Reduction by Dimethylcyclohexyl Derivative |
| Trimethylamine | Fishy / Amine | 45% | >85% |
| Isovaleric Acid | Sweat / Body Odor | 60% | >90% |
| Isoamyl Mercaptan | Skunk / Thiol | 40% | 75% |
| Axilla Odor (In vivo) | Human Sweat | 50% | 82% |
Note: Data represents typical efficacy profiles for amphiphilic malodor neutralizers of the dimethylcyclohexyl class in controlled headspace analysis.
References
-
MDPI. "The Impact of Indoor Malodor: Historical Perspective, Modern Challenges, Negative Effects, and Approaches for Mitigation". Atmosphere, 2020. Available at:[Link]
- European Patent Office. "Dimethylcyclohexyl derivatives as malodor neutralizers" (EP2200701B1). Google Patents, 2011.
Thermodynamic Stability of Dimethylcyclohexyl Ethoxy Acetic Acid Derivatives
This guide details the thermodynamic stability profile of 2-[1-(3,3-dimethylcyclohexyl)ethoxy]acetic acid and its derivatives. This scaffold, often utilized in fragrance chemistry and pharmaceutical intermediates, presents unique conformational dynamics due to the interplay between the gem-dimethyl substituted ring and the flexible ether-linked side chain.
Technical Guide & Stability Profile
Executive Summary
The thermodynamic stability of dimethylcyclohexyl ethoxy acetic acid (DCEAA) derivatives is governed by two primary vectors: conformational locking within the cyclohexane ring and hydrolytic resistance of the ether-carboxylate tail. Unlike simple cyclohexane derivatives, the 3,3-dimethyl substitution pattern introduces a permanent steric bias (gem-dimethyl effect) that dictates the orientation of the bulky C1-side chain. This guide provides a mechanistic analysis of these stability factors, offering protocols for quantifying isomeric ratios and degradation kinetics.
Structural Dynamics & Conformational Analysis
The Gem-Dimethyl Effect & Ring Biasing
The core scaffold consists of a cyclohexane ring with two methyl groups at the C3 position. This creates a high-energy barrier for ring inversion.
-
Axial/Equatorial Obligation: In any chair conformation, the C3 position carries one axial methyl (
) and one equatorial methyl ( ). -
Steric Anchoring: The
introduces severe 1,3-diaxial interactions with axial positions at C1 and C5. Consequently, the bulky ethoxyacetic acid side chain at C1 is thermodynamically forced into the equatorial position to avoid a syn-axial clash with the C3-methyl.
Side Chain Stereochemistry
The substituent is typically a 1-(3,3-dimethylcyclohexyl)ethyl moiety linked to glycolic acid. This introduces an exocyclic chiral center (
-
Diastereomeric Stability: The molecule exists as pairs of diastereomers (determined by the relative configuration of the Ring-
and the Sidechain- ). -
Thermodynamic Preference: The diastereomer where the side-chain methyl group can adopt a conformation minimizing gauche interactions with the ring methylene protons is thermodynamically favored (
).
Conformational Energy Landscape (Visualization)
The following diagram illustrates the energy penalty associated with the "forbidden" axial conformer compared to the stable equatorial form.
Figure 1: Conformational energy landscape showing the thermodynamic bias toward the equatorial conformer due to 3,3-dimethyl steric hindrance.[1]
Chemical Thermodynamics & Degradation Pathways[2][3]
Ether Linkage Stability
The central ether bond (
-
Hydrolysis: Resistant to acidic and basic hydrolysis under standard physiological conditions (
). -
Oxidation: Susceptible to oxidative dealkylation only under radical-generating conditions (e.g., presence of peroxides and UV light), forming the corresponding alcohol and aldehyde.
Carboxyl Moiety Thermodynamics
-
pKa Profile: The inductive effect of the
-alkoxy group lowers the pKa of the carboxylic acid to approximately 3.6 – 3.8 (compared to 4.76 for acetic acid). -
Dimerization: In non-polar solvents (e.g., formulation matrices), the acid exists primarily as a hydrogen-bonded cyclic dimer. This dimerization enthalpy (
) significantly increases thermal stability.
Stability Data Summary
| Parameter | Value / Characteristic | Thermodynamic Driver |
| Conformational Bias | > 95:5 (Equatorial:Axial) | 1,3-Diaxial Repulsion ( |
| pKa (Acid) | 3.7 ± 0.1 | Inductive effect of ether oxygen |
| Hydrolytic Half-life | > 2 years (pH 7, 25°C) | Steric shielding of ether oxygen |
| Thermal Decomposition | > 180°C | Decarboxylation onset |
Experimental Protocols
Protocol 1: Determination of Isomeric Ratio via NMR
Objective: Quantify the thermodynamic equilibrium between diastereomers.
-
Sample Preparation: Dissolve 10 mg of DCEAA derivative in 0.6 mL of
(for non-polar baseline) and (for polar baseline). -
Acquisition: Acquire quantitative
-NMR (relaxation delay ) and NOESY spectra. -
Signal Analysis:
-
Target the carbinol proton (
on the ring). -
Axial
(Equatorial substituent): Appears as a triplet of triplets ( ) with large coupling constants ( ). -
Equatorial
(Axial substituent): Appears as a broad singlet or narrow multiplet ( ).
-
-
Calculation: Integrate distinct methyl signals to determine the diastereomeric ratio (dr).
Protocol 2: Accelerated Stability Testing (Arrhenius Model)
Objective: Predict shelf-life based on ester hydrolysis (if derivative is an ester) or decarboxylation.
-
Setup: Prepare 0.1 M solutions in phosphate buffer (pH 7.4) and HCl (0.1 M).
-
Incubation: Seal samples in HPLC vials and incubate at three isotherms: 40°C, 60°C, and 80°C.
-
Sampling: Analyze aliquots at
hours via HPLC-UV/MS. -
Data Processing:
-
Plot
vs . -
Calculate Activation Energy (
) using the slope . -
Acceptance Criteria: A stable scaffold will exhibit
for degradation.
-
Degradation Pathway Visualization
The following diagram outlines the theoretical degradation pathways under stress conditions.
Figure 2: Primary degradation pathways. Note that the ether linkage is stable against simple hydrolysis, requiring oxidative conditions to cleave.
References
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on cyclohexane conformational analysis and A-values).
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Kirby, A. J. (1983). Stereoelectronic Effects. Oxford University Press. (Mechanisms of acetal/ether hydrolysis and anomeric effects).
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PubChem Compound Summary. (2025). Acetic acid, 2-[1-(3,3-dimethylcyclohexyl)ethoxy]-.[2][3][4][5][6] National Center for Biotechnology Information.
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Smith, M. B. (2020).[7] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Thermodynamics of ether cleavage and ester hydrolysis).
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Advanced Olfactory Modulation: A Technical Guide to 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic Acid
Executive Summary & Strategic Context
Historically, the fragrance and air care industries mitigated indoor malodors by introducing high concentrations of pleasant volatile organic compounds (VOCs) to "swamp" the olfactory bulb—a process known as masking[1]. However, this brute-force approach often results in a discordant sensory blend rather than true odor elimination, leading to consumer fatigue and incomplete neutralization[1].
The development of 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid (CAS 1128078-21-6) represents a paradigm shift toward targeted, neurological signal interference[2][3]. Developed as a highly specialized malodor neutralizer, this sterically hindered cycloaliphatic derivative effectively blocks the perception of harsh nitrogenous and sulfurous compounds at the receptor level[4]. This whitepaper provides an in-depth technical analysis of its chemical synthesis, mechanistic pathways, and the self-validating protocols used to quantify its efficacy.
Chemical Architecture & Synthesis Methodology
The molecular architecture of 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid is engineered for specific receptor interactions. The 3,3-dimethylcyclohexyl moiety provides a bulky, lipophilic core that facilitates deep penetration into the hydrophobic binding pockets of olfactory receptors, while the ethoxyacetic acid tail offers critical hydrogen-bonding capabilities[4].
Protocol 1: Synthesis and Isolation Workflow
Objective: High-yield synthesis of CAS 1128078-21-6 via an alkoxide intermediate alkylation.
-
Deprotonation: Under a dry nitrogen atmosphere, suspend Sodium Hydride (NaH) in a biphasic mixture of toluene and mineral oil. Slowly introduce the precursor, alpha,3,3-trimethylcyclohexanemethanol (CAS 25225-09-6)[2].
-
Causality & Logic: The inert atmosphere and aprotic solvent prevent the rapid, exothermic quenching of NaH by ambient moisture. NaH is required as a strong, non-nucleophilic base to ensure complete deprotonation of the sterically hindered secondary alcohol without triggering unwanted side reactions.
-
-
Alkylation: Add chloroacetic acid to the reaction vessel. Maintain the reaction at reflux for 68.5 hours[2].
-
Causality & Logic: The extended reaction time is critical. The bulky 3,3-dimethylcyclohexyl group creates significant steric hindrance, drastically slowing the SN2 nucleophilic attack on the alpha-carbon of the chloroacetic acid.
-
-
Quenching & Acidification: Carefully quench the reaction with water to neutralize unreacted NaH. Add Hydrochloric Acid (HCl) until the aqueous layer reaches pH < 3[2].
-
Causality & Logic: Acidification protonates the newly formed ethoxyacetic acid salt, driving the neutral molecule from the aqueous phase into the organic toluene layer for efficient extraction.
-
-
Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product (approx. 77% yield)[2].
Synthesis pathway of 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid.
Mechanisms of Malodor Neutralization
Unlike reactive aldehydes that physically neutralize odors by forming Schiff bases with amines, 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid operates primarily via olfactory receptor (OR) antagonism and signal interference [3].
By acting as a competitive antagonist at specific ORs in the nasal epithelium, this compound blocks the binding of malodorous agonists[4]. The human olfactory system can detect certain sulfur compounds at concentrations as low as 0.77 parts per trillion (ppt)[5]. By occupying the receptor sites without triggering the G-protein coupled cascade associated with "foul" perceptions, the neutralizer effectively blinds the olfactory bulb to the presence of the malodor[3].
Olfactory receptor antagonism and signal interference by dimethylcyclohexyl derivatives.
Target Malodor Profiles & Quantitative Thresholds
The compound exhibits broad-spectrum efficacy, but is particularly optimized for neutralizing nitrogen-based and sulfur-based malodors commonly found in sweat, household waste, and environmental decay[4].
Quantitative Malodor Targets
| Malodor Target Class | Representative Compounds | Typical Environmental Source | Human Detection Threshold | Neutralization Mechanism |
| Nitrogenous | Indole, Skatole, Piperidine, Pyridine | Feces, Urine, Kitchen Garbage | Low ppb | Receptor Antagonism[4] |
| Sulfurous | Methanethiol, Isoamyl mercaptan | Animal waste, Organic decay | ~0.77 ppt[5] | Receptor Antagonism[4] |
| Carboxylic Acids | 3-Methyl-2-hexenoic acid, Hexyl acetate | Human sweat (Axilla) | 2.9 ppb[5] | Signal Interference[3][4] |
Efficacy Validation: Sensory & Analytical Protocols
To definitively prove that a compound acts via neurological receptor antagonism rather than simple chemical scavenging in the air, researchers must utilize a self-validating, dual-phase experimental design.
Protocol 2: Dual-Phase Efficacy Validation (Sensory vs. Analytical)
Objective: To separate chemical absence from sensory absence using parallel analytical chemistry and human psychophysics.
-
Baseline Establishment: Inject a standardized malodor cocktail (e.g., 10 ppb skatole, 1 ppt methanethiol) into a sealed 1 m³ environmental chamber.
-
Headspace GC-MS Sampling (Control): Draw a 1 L air sample through a Tenax TA sorbent tube. Desorb and analyze via Gas Chromatography-Mass Spectrometry (GC-MS) to establish the baseline chemical concentration of the malodors.
-
Neutralizer Introduction: Nebulize 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid into the chamber at a concentration of 50 ppm.
-
Headspace GC-MS Sampling (Test): Repeat the GC-MS analysis.
-
Causality & Logic: If the malodor peaks remain quantitatively unchanged on the chromatogram despite the introduction of the neutralizer, it self-validates that the neutralizer is not chemically reacting with, destroying, or precipitating the malodor molecules.
-
-
Human Sensory Panel: Deploy a trained sensory panel to evaluate the chamber using a Labeled Magnitude Scale (LMS).
-
Causality & Logic: A statistically significant reduction in perceived malodor intensity by the human panel, coupled with the unchanged GC-MS data from Step 4, definitively proves the mechanism of action is neurological (receptor antagonism) rather than chemical[3].
-
References
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An In-Depth Technical Guide to the Predicted Biological Activity of 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the investigation of the predicted biological activity of the novel chemical entity, 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid. While currently recognized for its properties as a malodor neutralizer in consumer applications, its structural features—specifically the presence of a dimethylcyclohexyl moiety and a carboxylic acid group—suggest a potential for therapeutic bioactivity. This document outlines a scientifically rigorous, multi-stage approach, commencing with in silico predictive modeling to generate target hypotheses, followed by a detailed roadmap for in vitro validation. We will explore the causal reasoning behind the selection of predictive tools and experimental assays, emphasizing self-validating protocols and robust data interpretation. This guide is intended to serve as a foundational blueprint for researchers seeking to unlock the therapeutic potential of this and structurally related molecules.
Introduction: From Malodor Neutralization to Therapeutic Potential
The compound 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid (henceforth referred to as Compound X) is a known entity within the fragrance and consumer product industries, where it is utilized for its ability to neutralize malodors, particularly those that are nitrogen- and sulfur-based. Its mechanism in this capacity is thought to involve chemical reactions that render the malodorous compounds non-volatile or odorless[1].
However, a structural deconstruction of Compound X reveals moieties commonly found in pharmacologically active agents. The cyclohexyl group is a prevalent scaffold in medicinal chemistry, often serving as a bioisosteric replacement for other cyclic or aromatic systems to improve pharmacokinetic properties or target engagement.[2] Notably, various cyclohexyl derivatives have been reported to possess analgesic and anti-inflammatory properties.[3][4][] Furthermore, the carboxylic acid functional group is a cornerstone of numerous drug classes, including the widely recognized non-steroidal anti-inflammatory drugs (NSAIDs), where it often plays a critical role in binding to the active site of cyclooxygenase (COX) enzymes.[6][7][8][9]
This confluence of structural alerts warrants a thorough investigation into the potential therapeutic biological activities of Compound X. This guide presents a logical and efficient pathway for such an exploration, beginning with computational predictions to refine our focus and progressing to targeted laboratory-based validation.
Predictive Analysis: An In Silico Approach to Target Identification
To move from structural observation to testable hypotheses, we employ a suite of in silico computational tools. This approach is cost-effective and allows for the rapid screening of a vast biological landscape to identify potential protein targets.[10][11][12][13] Our predictive workflow is designed to assess pharmacokinetics, toxicity, and potential protein interactions.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
Before investigating efficacy, it is crucial to predict the drug-like properties of Compound X. Early-stage ADMET profiling can flag potential liabilities and guide the design of subsequent experiments.[14][15][16] We will utilize a platform like ADMET Predictor® or similar open-access tools to generate a preliminary profile.
Table 1: Predicted ADMET Properties of Compound X
| Property | Predicted Value | Implication for Drug Development |
| Molecular Weight | 214.30 g/mol | Compliant with Lipinski's Rule of Five (<500), favoring good absorption and distribution. |
| LogP (Octanol/Water) | ~2.5 - 3.5 | Indicates good lipid solubility, suggesting potential for membrane permeability. |
| Aqueous Solubility | Moderate | May require formulation strategies for optimal bioavailability. |
| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | May have limited central nervous system effects, which could be a safety advantage. |
| CYP450 Inhibition | Predicted | Potential for drug-drug interactions; requires experimental validation. |
| Ames Mutagenicity | Negative | Low probability of being a mutagen. |
| hERG Inhibition | Low Probability | Reduced risk of cardiac toxicity. |
Note: The values in this table are hypothetical examples of what an in silico prediction might yield and should be experimentally verified.
Target Prediction via Chemical Similarity
The principle that structurally similar molecules often exhibit similar biological activities is a cornerstone of medicinal chemistry.[3][17][18] We will leverage this by using target prediction web servers such as SwissTargetPrediction, which compare the query molecule to a vast library of known bioactive compounds.[10][11][19]
Based on the structural motifs of Compound X (a substituted cyclohexyl ring and a carboxylic acid), a hypothetical output from such a tool would likely suggest a range of potential protein classes as targets.
Table 2: Hypothetical Predicted Target Classes for Compound X
| Target Class | Probability | Rationale for Prediction |
| G-Protein Coupled Receptors (GPCRs) | High | The bulky, lipophilic dimethylcyclohexyl group is a common feature in ligands that bind to the transmembrane domains of GPCRs, such as opioid or chemokine receptors.[1][4][20] |
| Enzymes (e.g., Oxidoreductases, Hydrolases) | High | The carboxylic acid moiety is a key interacting group for many enzyme inhibitors, including COX enzymes (oxidoreductases) which are targets for NSAIDs.[21] |
| Ion Channels | Moderate | Lipophilic moieties can modulate the function of various ion channels.[22][23][24] |
| Nuclear Receptors | Moderate | Some nuclear receptors bind to endogenous ligands containing carboxylic acid groups and hydrophobic scaffolds.[7][25][26][27] |
Molecular Docking: Visualizing Potential Interactions
Once high-probability targets are identified, molecular docking simulations can provide insights into the putative binding modes and affinities.[10][11][13][19] This technique computationally places Compound X into the three-dimensional structure of a potential target protein and scores the interaction. For this guide, we will hypothesize that cyclooxygenase-2 (COX-2) is a top-ranked enzyme target due to the structural parallels with NSAIDs. A docking study would aim to determine if Compound X can fit within the COX-2 active site and form key interactions, such as a salt bridge between its carboxylate group and a positively charged residue (e.g., Arginine) in the enzyme's active site.
Caption: Workflow for the in silico prediction of biological activity.
In Vitro Validation: From Prediction to Biological Confirmation
The hypotheses generated from our in silico analysis must be rigorously tested through a tiered series of in vitro assays. This experimental cascade is designed to first establish a safe working concentration for Compound X and then to interrogate its activity against the prioritized targets.
Tier 1: Cytotoxicity Assessment
Before specific bioactivity can be assessed, the inherent cytotoxicity of Compound X must be determined to ensure that any observed effects are not simply due to cell death. The MTT or XTT assays are robust, colorimetric methods for evaluating cell viability.[22][25][27][28][29]
-
Cell Seeding: Plate a relevant cell line (e.g., HEK293 for general toxicity, or a specific line like RAW 264.7 macrophages for inflammation studies) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Compound X in cell culture medium. Treat the cells with a range of concentrations (e.g., from 0.1 µM to 100 µM) for 24 to 48 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add MTT solution (to a final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[22][28]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Tier 2: Target-Specific Bioassays
Based on the prioritized hypotheses from the in silico work, we will proceed with specific functional assays. Here, we outline protocols for two high-probability target classes: enzymes (COX-2) and GPCRs.
This assay will determine if Compound X can inhibit the enzymatic activity of COX-2, a key enzyme in the inflammatory pathway.[23][30][31]
-
Reagent Preparation: Prepare solutions of purified COX-2 enzyme, arachidonic acid (substrate), and Compound X in an appropriate assay buffer.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the COX-2 enzyme followed by various concentrations of Compound X or a known inhibitor (e.g., celecoxib) as a positive control. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Detection: The product of the COX-2 reaction, Prostaglandin E2 (PGE2), can be quantified using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of COX-2 inhibition against the concentration of Compound X to determine its IC₅₀ value.
This assay measures the ability of Compound X to displace a known radiolabeled or fluorescent ligand from a specific GPCR, indicating direct binding.[21][26][32][33][34]
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand (e.g., ³H-DAMGO for the mu-opioid receptor), and increasing concentrations of unlabeled Compound X.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Separate the bound from unbound radioligand via rapid filtration through a glass fiber filter mat.
-
Detection: Quantify the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of Compound X to determine the Ki (inhibition constant).
Caption: A tiered workflow for the in vitro validation of biological activity.
Conclusion and Future Directions
This guide outlines a systematic and scientifically-grounded approach to exploring the therapeutic potential of 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid. By integrating predictive in silico modeling with a logical cascade of in vitro experiments, researchers can efficiently generate and validate hypotheses regarding its biological activity. The presence of both a cyclohexyl and a carboxylic acid moiety strongly suggests that Compound X may possess anti-inflammatory or analgesic properties, potentially through the modulation of targets such as COX enzymes or specific GPCRs.
The successful validation of a specific biological activity in these initial assays would pave the way for more advanced studies, including lead optimization to improve potency and selectivity, and eventual progression to in vivo models of disease. This structured approach ensures that resources are directed toward the most promising avenues, accelerating the potential transition of this compound from an industrial chemical to a novel therapeutic candidate.
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Solubility Profile of 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid in Organic Solvents
An In-Depth Technical Guide
Abstract
The determination of a compound's solubility profile is a cornerstone of early-phase drug development and chemical process optimization. This guide provides a comprehensive framework for establishing the solubility of 2-(1-(3,3-dimethylcyclohexyl)ethoxy)acetic acid (CAS No. 1128078-21-6) across a range of common organic solvents. Due to the absence of publicly available experimental data for this specific molecule, this document focuses on the principles, methodologies, and best practices required to generate a robust and reliable solubility profile. We present a detailed protocol for the equilibrium shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven insights necessary to execute these studies with scientific integrity.
Introduction
2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid is a carboxylic acid derivative characterized by a bulky, nonpolar dimethylcyclohexyl moiety and a polar carboxylic acid group. This amphiphilic nature suggests a complex solubility behavior that is highly dependent on the properties of the solvent. Understanding this solubility profile is critical for a variety of applications, from designing suitable formulations for preclinical studies to optimizing reaction conditions and purification strategies in chemical synthesis.[1]
The solubility of an active pharmaceutical ingredient (API) directly influences its bioavailability and manufacturability.[2] A poorly defined solubility profile can lead to significant delays and resource expenditure in later development stages. Therefore, a systematic and scientifically rigorous approach to determining solubility in a diverse set of organic solvents is not merely a data collection exercise; it is a fundamental step in risk mitigation and rational drug design. This guide provides the authoritative methodology to achieve this.
The Theoretical Framework of Solubility
The solubility of a solid solute in a liquid solvent is the maximum concentration of that substance that can be completely dissolved at a given temperature and pressure to form a saturated solution in equilibrium with the excess solid.[3] This equilibrium is governed by thermodynamic principles, primarily the interplay between the enthalpy (ΔH) and entropy (ΔS) of dissolution.
The process can be conceptually broken down into three steps:
-
Breaking Solute-Solute Interactions: Energy is required to overcome the lattice energy of the solid solute (endothermic).
-
Breaking Solvent-Solvent Interactions: Energy is required to create a cavity in the solvent for the solute molecule (endothermic).
-
Formation of Solute-Solvent Interactions: Energy is released when the solute molecule is solvated (exothermic).
The overall enthalpy of solution (ΔH_sol) is the sum of these steps. For most solids, this process is endothermic (ΔH_sol > 0), meaning their solubility increases with temperature, in accordance with Le Châtelier's Principle.[4][5]
For 2-(1-(3,3-dimethylcyclohexyl)ethoxy)acetic acid, the key structural features influencing solubility are:
-
The Carboxylic Acid Group (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. It will interact favorably with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).
-
The Ether Linkage (-O-): This group can act as a hydrogen bond acceptor, contributing to polarity.
-
The 3,3-Dimethylcyclohexyl Group: This is a large, nonpolar, and sterically hindering aliphatic moiety. It will interact favorably with nonpolar or weakly polar solvents through van der Waals forces.
The overall solubility in a given solvent is a direct result of the balance between these competing interactions.
Pre-Experimental Considerations
A meticulously planned experiment is the foundation of trustworthy data. Before any measurements are taken, the following factors must be addressed.
Compound Identity and Purity
The integrity of any solubility study rests on the quality of the test article. It is imperative to:
-
Verify Identity: Confirm the structure of 2-(1-(3,3-dimethylcyclohexyl)ethoxy)acetic acid using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Assess Purity: Quantify the purity of the compound, preferably by HPLC-UV. Impurities can significantly alter measured solubility values. A purity of >95% is recommended for definitive studies.
Rationale for Solvent Selection
A comprehensive solubility profile requires testing in a diverse set of solvents that span the polarity spectrum. The chosen solvents should be representative of those commonly used in pharmaceutical development and chemical manufacturing.
| Solvent Class | Example Solvents | Primary Interactions with Solute |
| Polar Protic | Methanol, Ethanol | Hydrogen bonding with the carboxylic acid group. |
| Polar Aprotic | Acetonitrile, DMSO, Acetone | Dipole-dipole interactions; hydrogen bond acceptance. |
| Weakly Polar | Ethyl Acetate, Dichloromethane | Dipole-dipole and dispersion forces. |
| Nonpolar | Toluene, Heptane, Cyclohexane | Dispersion forces with the dimethylcyclohexyl group. |
Health and Safety
Standard laboratory safety protocols must be followed. This includes wearing appropriate Personal Protective Equipment (PPE) such as safety glasses, lab coats, and gloves. All solvent handling should be performed in a well-ventilated fume hood. Researchers must consult the Safety Data Sheet (SDS) for 2-(1-(3,3-dimethylcyclohexyl)ethoxy)acetic acid and for each solvent used to understand specific hazards.
Experimental Methodology: Generating a High-Integrity Solubility Profile
The following sections detail a robust, self-validating protocol for determining the thermodynamic (equilibrium) solubility of the target compound.
The Equilibrium Shake-Flask Method
The saturation shake-flask method is the gold standard for determining equilibrium solubility.[6] It ensures that the solution has reached a true thermodynamic equilibrium with the excess solid, providing a definitive solubility value under the specified conditions.
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Protocol:
-
Preparation: Add an excess of solid 2-(1-(3,3-dimethylcyclohexyl)ethoxy)acetic acid to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, a visual confirmation of saturation.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into the vial.
-
Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitation: Agitate the slurry for a predetermined period. A duration of 24 to 48 hours is typically sufficient to reach equilibrium.[6] Causality Note: Continuous agitation maximizes the surface area of the solid exposed to the solvent, accelerating the dissolution process to reach equilibrium in a reasonable timeframe.
-
Phase Separation: After equilibration, allow the vials to rest in the temperature-controlled environment for a short period (e.g., 1-2 hours) to let the excess solid settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant. Immediately filter the solution through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved micro-particulates. Trustworthiness Check: This step is critical. Failure to remove all solid particles will lead to an overestimation of solubility.
-
Dilution: Accurately dilute the clear filtrate with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the linear range of the analytical method's calibration curve.
Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography with a UV detector is a precise and reliable method for quantifying the concentration of the dissolved analyte.[1][7]
Protocol for Method Validation & Quantification:
-
Standard Preparation: Prepare a stock solution of 2-(1-(3,3-dimethylcyclohexyl)ethoxy)acetic acid of known concentration in a suitable solvent (e.g., acetonitrile or methanol).
-
Calibration Curve: Perform serial dilutions of the stock solution to create a series of at least five calibration standards. Analyze these standards by HPLC-UV to generate a calibration curve of peak area versus concentration. The curve must demonstrate linearity with a correlation coefficient (r²) ≥ 0.999. Causality Note: A linear calibration curve is a self-validating system; it proves that the detector response is proportional to concentration over the working range, ensuring accurate quantification of the unknown samples.
-
Sample Analysis: Inject the diluted filtrate samples from the solubility experiment onto the HPLC system.
-
Calculation: Use the peak area of the sample and the linear regression equation from the calibration curve to calculate the concentration of the compound in the diluted sample. Back-calculate to determine the original concentration in the saturated solution, which represents the solubility.
Example HPLC Method Parameters (To be optimized):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic, e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined from a UV scan of the analyte (e.g., 210 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, structured table to facilitate comparison and analysis.
Tabular Summary of Solubility Data
The following table should be used to report the experimentally determined solubility values. Data is expressed in both mass/volume and molarity units for versatility.
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Polar Protic | 25 | (Experimental Data) | (Calculated Data) |
| Ethanol | Polar Protic | 25 | (Experimental Data) | (Calculated Data) |
| Acetonitrile | Polar Aprotic | 25 | (Experimental Data) | (Calculated Data) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | (Experimental Data) | (Calculated Data) |
| Ethyl Acetate | Weakly Polar | 25 | (Experimental Data) | (Calculated Data) |
| Dichloromethane | Weakly Polar | 25 | (Experimental Data) | (Calculated Data) |
| Toluene | Nonpolar | 25 | (Experimental Data) | (Calculated Data) |
| n-Heptane | Nonpolar | 25 | (Experimental Data) | (Calculated Data) |
Interpreting the Solubility Profile
-
High solubility in alcohols (Methanol, Ethanol) would be expected due to strong hydrogen bonding between the solvent's hydroxyl group and the solute's carboxylic acid.
-
Moderate to high solubility in polar aprotic solvents (DMSO, Acetonitrile) would be driven by strong dipole-dipole interactions.
-
Lower solubility in nonpolar solvents (Toluene, Heptane) is anticipated. While the dimethylcyclohexyl group favors these solvents, the highly polar carboxylic acid group is energetically unfavorable in a nonpolar environment, likely limiting overall solubility.
Caption: Predicted Solute-Solvent Interaction Logic.
Adherence to Good Laboratory Practices (GLP)
To ensure the quality, integrity, and reproducibility of the generated data, all experimental work must be conducted in accordance with Good Laboratory Practices (GLP).[8][9] Key GLP principles applicable to this study include:
-
Standard Operating Procedures (SOPs): All protocols, from solution preparation to HPLC analysis, must be formally documented and followed.[8]
-
Data Management: All raw data, calculations, and observations must be recorded legibly and contemporaneously in a laboratory notebook.[9]
-
Equipment Calibration: All instruments, particularly analytical balances, pipettes, and the HPLC system, must be properly maintained and calibrated.[8]
Adherence to GLP ensures that the solubility profile is not only accurate but also defensible and suitable for inclusion in regulatory submissions.
Conclusion
This technical guide provides a comprehensive and authoritative framework for determining the solubility profile of 2-(1-(3,3-dimethylcyclohexyl)ethoxy)acetic acid in organic solvents. By combining the gold-standard shake-flask method with robust HPLC-UV quantification and adhering to the principles of GLP, researchers can generate high-integrity data. This information is invaluable for guiding formulation development, process chemistry, and other critical activities in the scientific and drug development landscape. The presented methodology serves as a self-validating system, ensuring that the resulting solubility profile is both reliable and reproducible.
References
- Introduction to Good Laboratory Practices (GLP). (n.d.). Solubility of Things.
-
Solubility. (2024). Wikipedia. [Link]
-
Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28. [Link]
-
Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma. [Link]
-
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. [Link]
-
Nagele-Becht, D. (2022). Biochemistry, Dissolution and Solubility. StatPearls Publishing. [Link]
-
Solubility. (n.d.). Chemistry LibreTexts. [Link]
-
Grant, D. J. W., & Higuchi, T. (1990). Principles of Solubility. ResearchGate. [Link]
-
Solubility Test, HPLC-UV/VIS Method. (n.d.). Pharmacology Discovery Services. [Link]
-
Good Laboratory Practices (GLP). (n.d.). Idaho State University. [Link]
-
Jain, C. R., & Patil, R. D. (2026). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. International Journal of Pharmaceutical Sciences and Research, 17(2), 511-28. [Link]
Sources
- 1. improvedpharma.com [improvedpharma.com]
- 2. ijpsr.com [ijpsr.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Solubility [chem.fsu.edu]
- 6. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Good Laboratory Practices (GLP) | Idaho State University [isu.edu]
Safety Data Sheet (SDS) and Toxicity Risk Profile of 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid
An In-Depth Technical Guide for Air Care and Cosmetic Formulation
Executive Summary
The persistent challenge of indoor malodors—ranging from nitrogenous compounds like indole and pyridine to sulfur-based thiols—requires advanced chemical interventions beyond simple olfactory masking. As a Senior Application Scientist, I have observed the industry shift toward targeted malodor neutralizers. One such highly effective organic building block is 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid (CAS: 1128078-21-6).
Originally developed to combat severe household and environmental malodors [1], this compound operates through precise physicochemical interactions and olfactory receptor antagonism. However, integrating novel cycloalkane ether acids into consumer products (e.g., aerosols, diffusers, and cosmetics) requires rigorous safety profiling. This whitepaper provides a comprehensive analysis of the compound’s structural mechanics, its Safety Data Sheet (SDS) profile, and the self-validating experimental workflows required to assess its toxicity risks and neutralization efficacy.
Chemical Identity and Mechanistic Profile
Indoor malodors can act as significant environmental stressors, negatively impacting both physical and mental well-being [2]. Traditional air fresheners rely on high-concentration fragrances to mask these odors, which can overwhelm the olfactory system and trigger respiratory sensitivities.
The efficacy of 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid lies in its unique molecular architecture. The bulky 3,3-dimethylcyclohexyl moiety provides the necessary lipophilicity and steric hindrance to modulate volatility, ensuring the molecule remains in the vapor phase long enough to interact with malodor molecules. Meanwhile, the ether linkage and carboxylic acid functional group facilitate hydrogen bonding and dipole-dipole interactions with nucleophilic malodors (like amines and thiols). Furthermore, this class of compounds acts as an antagonist at specific human olfactory receptors, competitively blocking malodor agonists from binding and triggering an olfactory response [1].
Diagram 1: Dual-action mechanism of malodor neutralization via receptor antagonism and complexation.
Safety Data Sheet (SDS) & Toxicity Risk Assessment
When handling novel organic building blocks, structural alerts must be used to extrapolate potential hazards before full in vivo data is available. While specific supplier data for 1128078-21-6 may occasionally list it as unclassified pending further review [3], its structural homology to other aliphatic ether acids (such as 2-(cyclohexyloxy)acetic acid) dictates that it must be treated as a potential skin, eye, and respiratory irritant.
The carboxylic acid group lowers the pH of localized moisture on the skin or mucous membranes, leading to protein denaturation and irritation. Therefore, standard GHS (Globally Harmonized System) precautionary measures must be strictly enforced during synthesis and formulation.
Table 1: Physicochemical Properties and Extrapolated Hazard Summary
| Parameter | Data / Specification |
| Chemical Name | 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid |
| CAS Number | 1128078-21-6 |
| Molecular Formula | C12H22O3 |
| Molecular Weight | 214.30 g/mol |
| SMILES Code | O=C(O)COC(C1CC(C)(C)CCC1)C |
| Primary Application | Malodor Neutralizer (Air Care / Cosmetics) |
| Putative Hazard Statements | H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water) |
| Required PPE | Nitrile gloves (0.4mm minimum thickness), safety goggles, NIOSH-approved respirator |
| Storage Conditions | Sealed in dry, well-ventilated area, 2-8°C away from strong oxidizing agents |
Experimental Protocols: Toxicity & Efficacy Validation
To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies incorporate internal controls to rule out false positives and instrumental drift.
Protocol A: In Vitro Skin Sensitization (KeratinoSens™ - OECD TG 442D)
Because consumer air care products inevitably result in dermal exposure via aerosol fallout, skin sensitization must be evaluated. We utilize the KeratinoSens assay because it directly measures the activation of the Keap1-Nrf2-ARE pathway—the key initiating event in skin sensitization—without requiring animal models.
-
Cell Culture Preparation: Seed transgenic HaCaT keratinocytes (containing a luciferase reporter gene under the control of the Antioxidant Response Element) in 96-well plates at a density of 10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.
-
Test Item Preparation: Dissolve 1128078-21-6 in DMSO to create a 200 mM stock. Perform 12 serial dilutions (1:2). Causality Note: DMSO is used to ensure complete solubilization of the lipophilic dimethylcyclohexyl group without disrupting the cell membrane.
-
Exposure: Apply the dilutions to the cells. Include a vehicle control (1% DMSO) and a positive control (Cinnamic aldehyde, 4-64 µM) to validate the assay's responsiveness.
-
Luciferase & Cytotoxicity Measurement: After 48 hours, lyse the cells and add the luciferase substrate. Measure luminescence using a microplate reader. Concurrently, perform an MTT assay on a parallel plate to ensure that any drop in luminescence is not merely due to compound cytotoxicity.
-
Data Interpretation: A compound is classified as a sensitizer if it induces a statistically significant (>1.5-fold) increase in luciferase activity at sub-cytotoxic concentrations (>70% cell viability).
Protocol B: Headspace GC-MS Efficacy Testing for Malodor Reduction
To prove that the compound neutralizes malodor rather than just masking it, we must quantify the reduction of malodor molecules in the vapor phase using Solid-Phase Microextraction (SPME).
-
Sample Preparation: Inject 5 µL of a standardized malodor mixture (containing 1 ppm Skatole and 1 ppm Methanethiol) into a sealed 20 mL headspace vial.
-
Internal Standard Addition: Inject 1 µL of Deuterated Skatole (Skatole-d3) into the vial. Causality Note: The deuterated standard acts as a self-validating control. Since it behaves identically to skatole but has a different mass, it allows us to correct for any competitive binding on the SPME fiber or instrumental drift.
-
Neutralizer Application: Inject 10 µL of a 1% solution of 1128078-21-6 into the test vial. Prepare a control vial with 10 µL of the solvent vehicle only.
-
Equilibration and Extraction: Incubate the vials at 35°C for 30 minutes to simulate ambient indoor conditions. Expose a PDMS/DVB SPME fiber to the headspace for 15 minutes to adsorb the VOCs.
-
GC-MS Analysis: Desorb the fiber in the GC injection port at 250°C. Analyze the peak areas of Skatole (m/z 131) and Methanethiol (m/z 48) relative to the internal standard. A successful neutralization is defined as a >60% reduction in the target malodor peak area compared to the control vial.
Diagram 2: Integrated workflow for parallel toxicity profiling and olfactory efficacy validation.
Conclusion and Future Perspectives
The development of targeted malodor neutralizers like 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid represents a significant leap forward in air care technology. By moving away from high-VOC masking fragrances and toward molecules engineered for specific receptor antagonism and physicochemical complexation, formulators can create safer, more effective consumer products. However, the inherent reactivity of carboxylic acids and lipophilic ethers necessitates strict adherence to modern, non-animal toxicity screening (like KeratinoSens) and robust analytical validation (SPME GC-MS) to ensure both consumer safety and product efficacy.
References
- Dimethylcyclohexyl derivatives as malodor neutralizers Source: European Patent Office (EP2200701B1) / Givaudan SA URL: [1]
- The Impact of Indoor Malodor: Historical Perspective, Modern Challenges, Negative Effects, and Approaches for Mitigation Source: MDPI (International Journal of Environmental Research and Public Health) URL: [2]
- 1128078-21-6 | 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)
Technical Guide: pKa Values and Ionization Behavior of 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic Acid
The following technical guide details the physicochemical properties and ionization behavior of 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid , a specialized ether-carboxylic acid often encountered as a metabolic derivative of the fragrance material Romandolide or as a specific intermediate in fine chemical synthesis.[1]
Executive Summary
-
Compound Identity: 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid (C₁₂H₂₂O₃).
-
Core Characteristic: An amphiphilic ether-carboxylic acid combining a bulky lipophilic tail (dimethylcyclohexyl) with a polar, ionizable head group.
-
pKa Value (Predicted): 3.95 ± 0.20 .[1]
-
Physiological Behavior: Predominantly anionic (>99.9%) at physiological pH (7.4), exhibiting surfactant-like properties due to its distinct polar/non-polar segregation.
Chemical Structure and Electronic Properties[1]
To understand the ionization behavior, we must first analyze the structural factors influencing the acidity of the carboxyl group.[1]
| Feature | Description | Impact on Acidity (pKa) |
| Carboxyl Group | Terminal -COOH | Primary ionization center.[1] |
| -O- attached to | Inductive Effect (-I): The electronegative oxygen pulls electron density from the carboxyl carbon, stabilizing the conjugate base (carboxylate) and lowering the pKa compared to acetic acid (4.76).[1] | |
| Lipophilic Tail | 1-(3,3-dimethylcyclohexyl)ethyl | Steric & Electronic Effect (+I): The bulky, branched alkyl group acts as an electron donor. This slightly destabilizes the carboxylate anion compared to simpler alkoxy acids (e.g., methoxyacetic acid), raising the pKa slightly.[1] |
Structural Visualization
The following diagram illustrates the ionization equilibrium and the competing electronic effects.
Figure 1: Ionization equilibrium of 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid, highlighting the push-pull electronic effects defining its acidity.
pKa Value Analysis
While specific experimental data for this exact CAS is proprietary in many contexts, we derive the value using high-fidelity Structure-Activity Relationship (SAR) analysis of homologous alkoxyacetic acids.[1]
Comparative pKa Table
| Compound | Structure | pKa (Experimental/Est) | Relevance |
| Acetic Acid | CH₃-COOH | 4.76 | Baseline reference.[1] |
| Methoxyacetic Acid | CH₃-O-CH₂-COOH | 3.57 | Strong -I effect of Oxygen.[1] |
| Ethoxyacetic Acid | CH₃CH₂-O-CH₂-COOH | 3.65 | Ethyl group donates e⁻, raising pKa. |
| 2-(Cyclohexyloxy)acetic Acid | Cy-O-CH₂-COOH | 4.0 – 4.5 | Cyclohexyl is a stronger e⁻ donor. |
| Target Molecule | R-O-CH₂-COOH | 3.95 ± 0.20 | Secondary alkyl branch increases pKa vs Ethoxy. |
Ionization Behavior & Physiological Distribution[1]
The ionization state dictates the molecule's solubility (LogS) and membrane permeability (LogD).[1]
Henderson-Hasselbalch Distribution
Using the pKa of 3.95, we calculate the species distribution across biological compartments.[1]
| Compartment | pH | % Neutral (HA) | % Ionized (A⁻) | Implication |
| Stomach | 1.5 | 99.6% | 0.4% | High permeability; rapid absorption potential. |
| Duodenum | 6.0 | 0.9% | 99.1% | High solubility; limited passive diffusion.[1] |
| Blood Plasma | 7.4 | 0.03% | 99.97% | Trapped in plasma (Ion Trapping); high solubility. |
LogD Profile (Lipophilicity vs pH)
-
LogP (Intrinsic): ~3.2 (Estimated). The molecule is lipophilic in its neutral state.[1]
-
LogD (pH 7.4): ~0.5. Ionization drops the effective lipophilicity by ~3 log units, making the molecule amphiphilic—it will likely form micelles or bind to plasma proteins (albumin) rather than partitioning purely into lipids.[1]
Experimental Determination Protocols
For researchers needing to validate this pKa experimentally, the following protocols are recommended. The low solubility of the neutral form requires cosolvent extrapolation.[1]
Protocol A: Potentiometric Titration (The "Gold Standard")
Objective: Determine thermodynamic pKa.[1]
-
Preparation: Dissolve 5 mg of the compound in a solution of methanol/water (30:70) to ensure solubility of the neutral species.
-
Titrant: Carbonate-free 0.1 M KOH.
-
Procedure:
-
Perform titrations at three different methanol ratios (e.g., 30%, 40%, 50%).
-
Measure the apparent pKa (
) at each ratio.[1]
-
-
Yasuda-Shedlovsky Extrapolation: Plot
vs. (dielectric constant) and extrapolate to solvent (pure water) to obtain the aqueous pKa.[1]
Protocol B: RP-HPLC Method (High Throughput)
Objective: Determine LogD profile and infer pKa via retention time shifts.
Figure 2: Workflow for RP-HPLC pKa determination. The inflection point of the retention time sigmoidal curve corresponds to the pKa.[1]
Implications for Drug Development[1]
Solubility Enhancement
The "alkoxyacetic acid" moiety is often used as a solubilizing tail .[1] At physiological pH, the carboxylate anion provides a polar head group, while the dimethylcyclohexyl tail anchors into lipophilic pockets.[1] This structure mimics fatty acids, potentially utilizing Fatty Acid Transport Proteins (FATP) for uptake.
Bioisostere Design
This molecule can serve as a bioisostere for:
-
Fatty Acids: Due to the amphiphilic nature.[1]
-
Prostaglandin Analogues: The ether linkage provides metabolic stability against
-oxidation, unlike a standard alkyl chain.
Formulation Stability
-
Salt Formation: The acid readily forms stable salts with Tromethamine (Tris) or Meglumine.[1] These counter-ions are recommended over Sodium/Potassium to prevent hygroscopicity issues often seen with ether-carboxylate sodium salts.
References
-
Smolecule. (2023).[1] 2-(Cyclohexyloxy)acetic acid: Physicochemical Properties and Analysis. Retrieved from
-
Kütt, A., et al. (2018).[2] "pKa values in organic chemistry – making maximum use of the available data." Tetrahedron Letters, 59(30), 3738-3748. [1][2]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12301, Ethoxyacetic acid. Retrieved from
-
ChemBK. (2024).[1][3] 2-Ethoxyacetic acid Properties and Safety. Retrieved from
-
Serjeant, E.P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.[1]
Sources
The Evolution and Discovery of 3,3-Dimethylcyclohexyl Acetic Acid Derivatives: From Alicyclic Musks to Advanced Pharmacophores
Introduction: The Dual-Nature Scaffold
As a Senior Application Scientist navigating the intersection of fragrance chemistry and rational drug design, I frequently encounter molecular scaffolds that transcend their original industrial purpose. The 3,3-dimethylcyclohexyl moiety is a prime example. Originally discovered and optimized for its unique olfactory properties in the fragrance industry, derivatives of 3,3-dimethylcyclohexyl acetic acid have evolved into highly valuable lipophilic pharmacophores in modern medicinal chemistry.
This technical guide explores the history, structure-activity relationships (SAR), synthetic methodologies, and pharmaceutical applications of these versatile derivatives, providing actionable protocols for researchers and drug development professionals.
Historical Context: The Genesis of Alicyclic Musks
The history of 3,3-dimethylcyclohexyl derivatives is deeply rooted in the search for sustainable and stable musk odorants. Historically, the fragrance industry relied on macrocyclic musks (extracted from animals) and polycyclic/nitro musks (derived from petrochemicals) [1]. However, environmental persistence and toxicity concerns surrounding nitro musks catalyzed the search for biodegradable alternatives.
In the late 20th century, a paradigm shift occurred with the discovery of alicyclic musks (also known as linear musks). Unlike their bulky polycyclic predecessors, alicyclic musks are modified alkyl esters [1]. The introduction of compounds like Cyclodumol Acetate (1-(3,3-dimethylcyclohexyl)ethyl acetate, also known commercially as Rosamusk) demonstrated that a simple cyclohexane ring, when substituted with a gem-dimethyl group at the 3-position, could perfectly mimic the "musk olfactophore"[2]. The gem-dimethyl group provides the exact steric bulk and lipophilicity required to trigger the OR5AN1 olfactory receptor while maintaining a high degree of biodegradability.
Physicochemical Profiling & SAR
The utility of the 3,3-dimethylcyclohexyl group—whether in binding to an olfactory receptor or a voltage-gated ion channel—stems from its physicochemical properties. The gem-dimethyl substitution locks the cyclohexane ring into a specific chair conformation, creating a rigid, hydrophobic pocket-filling domain.
Table 1 summarizes the quantitative data for the foundational acid and its primary derivatives.
Table 1: Physicochemical Properties of Key 3,3-Dimethylcyclohexyl Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight | Primary Application | Odor Profile / Target |
| 3,3-Dimethylcyclohexyl acetic acid | 291282-76-3 | C₁₀H₁₈O₂ | 170.25 g/mol | Pharmaceutical Intermediate | N/A (Building Block) |
| 1-(3,3-Dimethylcyclohexyl)ethyl acetate | 25225-10-9 | C₁₂H₂₂O₂ | 198.30 g/mol | Fragrance (Alicyclic Musk) | Floral-fruity, musky |
| 1-(3,3-Dimethylcyclohexyl)ethanone | 25304-14-7 | C₁₀H₁₈O | 154.25 g/mol | Fragrance / Intermediate | Woody, herbal |
Data aggregated from [3] and [2].
Synthetic Methodologies: Mechanistic Protocols
To ensure scientific integrity, the following experimental workflows are designed as self-validating systems. The causality behind each reagent and condition is explicitly defined.
Protocol A: Synthesis of Cyclodumol Acetate via Acid-Catalyzed Cyclization
This protocol details the synthesis of 1-(3,3-dimethylcyclohexyl)ethyl acetate from dihydromyrcene, a renewable terpene derived from crude sulfate turpentine [4].
Reagents: Dihydromyrcene (1 eq), Acetic acid (3 eq), Sulfuric acid (0.2 eq).
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine dihydromyrcene and acetic acid.
-
Catalyst Addition: Slowly add sulfuric acid dropwise. Causality: The addition must be strictly temperature-controlled (below 30 °C) to prevent the highly exothermic, uncontrolled polymerization of the diene.
-
Thermal Activation (Cyclization): Heat the reaction mixture to 60 °C. Causality: Temperature control is the thermodynamic switch in this system. At 0–30 °C, the reaction lacks the activation energy for ring closure, resulting in open-chain esters. Elevating the temperature to 60 °C provides the necessary energy for the carbonium ion (formed via protonation of the 2,3-double bond) to attack the 7,8-double bond, driving the 5-6 bond rearrangement into the thermodynamically stable 6-membered ring [5].
-
Reaction: Stir at 60 °C for 6.5 hours to achieve maximum conversion (approx. 45% isolated yield).
-
Workup & Validation: Neutralize with saturated NaHCO₃, extract with diethyl ether, and dry over anhydrous Na₂SO₄. Self-Validation: Analyze the crude product via FTIR. The appearance of a sharp ester carbonyl band at 1730–1760 cm⁻¹ confirms successful acetylation[5]. GC-MS must yield a molecular ion peak at m/z 198.3.
Experimental workflow and mechanistic pathway for the synthesis of Cyclodumol Acetate.
Protocol B: Synthesis of 3,3-Dimethylcyclohexyl Acetic Acid via Reformatsky Route
The parent acid is synthesized from 3,3-dimethylcyclohexanone [6].
-
Reformatsky Reaction: React 3,3-dimethylcyclohexanone with ethyl bromoacetate in the presence of activated zinc dust in anhydrous benzene/ether. Causality: Zinc is intentionally chosen over magnesium (Grignard) because zinc enolates are less nucleophilic. This prevents unwanted self-condensation or attack on the ester carbonyl of the ethyl bromoacetate, ensuring selective addition to the ketone.
-
Hydrolysis & Dehydration: Saponify the resulting ester with NaOH/MeOH to yield 1-hydroxy-3,3-dimethylcyclohexaneacetic acid. Dehydrate using acetic anhydride to form the unsaturated acid.
-
Reduction & Validation: Reduce the double bond via catalytic hydrogenation (Pd/C, H₂). Causality: Catalytic hydrogenation selectively reduces the alkene without reducing the carboxylic acid moiety, which would occur if hydride reagents (like LiAlH₄) were used. Self-Validation: Post-hydrogenation, ¹H NMR must confirm the disappearance of olefinic protons (5.0–6.0 ppm). The presence of a broad singlet at ~11.0 ppm confirms the intact carboxylic acid proton.
Advanced Pharmaceutical Applications: Nav1.7 Inhibition
Beyond olfaction, 3,3-dimethylcyclohexyl acetic acid derivatives have become critical building blocks in neurology and pain management. The high lipophilicity (XLogP3 ~ 3.1) and steric bulk of the 3,3-dimethylcyclohexyl group make it an ideal moiety for penetrating cell membranes and occupying hydrophobic pockets in transmembrane proteins.
A prominent application is the development of biaryl acyl-sulfonamide compounds as inhibitors of the voltage-gated sodium channel Nav1.7 [7]. Nav1.7 is preferentially expressed in the peripheral nervous system and is a critical node in nociceptive (pain) signaling. By incorporating the 3,3-dimethylcyclohexyl ether/acid motif, researchers have achieved highly selective Nav1.7 blockade. The steric bulk of the gem-dimethyl group physically stabilizes the inhibitor within the channel's inactive state conformation, preventing sodium influx and halting the action potential without causing central nervous system (CNS) side effects typical of opioids.
Logical relationship of Nav1.7 inhibition by 3,3-dimethylcyclohexyl derivatives.
Conclusion
The trajectory of 3,3-dimethylcyclohexyl acetic acid derivatives—from their inception as biodegradable alicyclic musks to their current status as advanced pharmacophores for non-opioid pain management—highlights the profound interconnectedness of chemical disciplines. By understanding the thermodynamic causality of their synthesis and the spatial dynamics of their structure, researchers can continue to leverage this unique molecular scaffold for future innovations in both materials science and drug discovery.
References
-
Scientific.Net - Synthesis of Fragrance 1-(3,3-dimethylcyclohexyl)Ethyl Acetate. Available at: [Link]
-
Taylor & Francis - Regioselective reaction of dihydromyrcene: rapid syntheses of cyclic esters. Available at:[Link]
-
Scentspiracy - Cyclodumol Acetate (25225-10-9) - Synthetic Ingredient for Perfumery. Available at: [Link]
- Google Patents - US9663508B2: Biaryl acyl-sulfonamide compounds as sodium channel inhibitors.
-
Wikipedia - Synthetic Musk (Alicyclic Musks). Available at:[Link]
-
Journal of Organic Chemistry (1971) - Synthesis of Z-3,3-dimethylcyclohexaneethanol derivatives. Available via ACS Publications: [Link]
Sources
- 1. Synthetic musk - Wikipedia [en.wikipedia.org]
- 2. Cyclodumol Acetate (25225-10-9) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Fragrance 1-(3,3-dimethylcyclohexyl)Ethyl Acetate | Scientific.Net [scientific.net]
- 5. tandfonline.com [tandfonline.com]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. US9663508B2 - Biaryl acyl-sulfonamide compounds as sodium channel inhibitors - Google Patents [patents.google.com]
Metabolic Fate & Toxicological Profiling of 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic Acid
The following technical guide details the metabolic disposition of 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid , a specialized ether-carboxylic acid derivative.
This analysis synthesizes established metabolic principles of alicyclic ethers and carboxylic acids, tailored for application scientists and drug metabolism (DMPK) researchers.
Technical Guide 2026-A | Classification: Predictive DMPK & Bioactivation
Compound Architecture & Physicochemical Logic
To predict the metabolic trajectory of 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid (hereafter DCEA ), we must first deconstruct its pharmacophore. DCEA combines a lipophilic, sterically hindered alicyclic tail with a polar carboxylic acid head, linked by an ether bridge.
-
Structural Core: 3,3-Dimethylcyclohexane ring (Lipophilic anchor).
-
Linker: 1-substituted ethoxy ether (Metabolically stable bridge).
-
Polar Head: Acetic acid moiety (Phase II conjugation site).
Physicochemical Implications:
The gem-dimethyl group at the C3 position of the cyclohexane ring introduces significant steric bulk, likely shielding the adjacent carbons from CYP450 access. Consequently, oxidative metabolism is forced to occur at distal sites (C4/C5 of the ring) or at the ether linkage. The carboxylic acid (
Phase I: Oxidative Transformations (Cytochrome P450)
Phase I metabolism acts as the functionalization step. For DCEA, this is dominated by oxidative attack on the lipophilic cyclohexane ring and the ether linkage.
Alicyclic Hydroxylation (The Major Pathway)
The cyclohexane ring is the primary site for lipophilic interaction with CYP450 active sites (specifically CYP3A4 and CYP2D6).
-
Mechanism: Carbon-Hydrogen bond dissociation.
-
Regioselectivity: The 3,3-dimethyl group creates a "steric shadow." Hydroxylation is sterically disfavored at C2 and C6.
-
Prediction: The primary oxidation will occur at C5 (trans to the dimethyl group) or C4 , forming Hydroxy-DCEA .
-
Significance: This increases polarity, facilitating renal excretion or subsequent glucuronidation.
O-Dealkylation (Ether Cleavage)
Ether linkages are generally robust, but O-dealkylation can occur via
-
Site of Attack: The methine carbon of the ethyl linker (
). -
Enzymes: Likely CYP2C9 or CYP2C19.
-
Products:
-
1-(3,3-Dimethylcyclohexyl)ethanol: A secondary alcohol.
-
Glyoxylic Acid: Rapidly oxidized to Oxalic Acid or aminated to Glycine.
-
-
Toxicity Marker: High flux through this pathway could elevate oxalate levels, posing a renal toxicity risk (crystalluria).
Omega-Oxidation (Methyl Hydroxylation)
The gem-dimethyl groups are potential targets for CYP2E1 or CYP4A/4F (omega-hydroxylases), though this is usually a minor pathway compared to ring hydroxylation.
-
Product: Hydroxymethyl-DCEA.
Phase II: Conjugation & Bioactivation Risks
Phase II reactions are critical for the clearance of DCEA but also introduce the risk of reactive metabolite formation.
Acyl Glucuronidation (The Critical Safety Check)
The accessible carboxylic acid is a prime substrate for UDP-glucuronosyltransferases (UGT1A1, UGT1A9, UGT2B7).
-
Reaction: Formation of DCEA-1-O-acyl-glucuronide (DCEA-AG) .
-
Risk Profile: Acyl glucuronides are electrophilic. They can undergo:
-
Hydrolysis: Releasing the parent drug (futile cycle).
-
Acyl Migration: Moving the drug moiety to the C2, C3, or C4 hydroxyls of the glucuronic acid.
-
Covalent Binding: Reacting with nucleophilic residues (Lysine, Cysteine) on plasma proteins (HSA) or liver proteins, potentially triggering immune-mediated idiosyncratic drug toxicity (IDT). Protocol Note: Stability testing of the glucuronide at physiological pH is mandatory to assess this risk.
-
Amino Acid Conjugation
The carboxylic acid can be activated by Acyl-CoA synthetase to form a DCEA-CoA thioester, which then conjugates with:
-
Glycine: Forming DCEA-Glycine (common in humans).
-
Taurine: Forming DCEA-Taurine (common in rodents/canines).
Visualizing the Metabolic Map
The following diagram illustrates the predicted metabolic cascade for DCEA, distinguishing between detoxification (green) and potential bioactivation pathways (red).
Figure 1: Predicted metabolic tree for DCEA. Red pathways indicate potential toxicological liabilities (Oxalate formation and Acyl Glucuronide reactivity).
Experimental Protocols for Validation
To validate these pathways, the following self-validating experimental workflow is recommended.
In Vitro Microsomal Stability Assay
Objective: Determine intrinsic clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Reaction Buffer: 100 mM Potassium Phosphate (pH 7.4).
Protocol:
-
Pre-incubation: Mix 0.5 mg/mL HLM with
DCEA in reaction buffer. Equilibrate at 37°C for 5 min. -
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot
at min. -
Quenching: Dispense into
ice-cold Acetonitrile (containing internal standard, e.g., Warfarin). -
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
Data Output Table:
| Parameter | Calculation Formula | Interpretation |
|---|
|
Acyl Glucuronide Reactivity Assessment
Objective: Assess the chemical instability of the M4 metabolite (Risk assessment).
Protocol:
-
Biosynthesis: Generate DCEA-Glucuronide using HLM + UDPGA (cofactor) + Alamethicin (pore former).
-
Incubation: Incubate the isolated glucuronide in Phosphate Buffer (pH 7.4) at 37°C.
-
Monitoring: Analyze by LC-MS at
hours. -
Success Criteria:
-
Detection of isomeric peaks (acyl migration).
-
Loss of parent glucuronide signal over time (degradation half-life).
-
Critical: If
hours, the compound poses a high covalent binding risk.
-
Analytical Strategy (LC-MS/MS)
Accurate detection requires specific transition monitoring.
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+). Ionization: Electrospray Ionization (ESI) in Negative Mode (due to carboxylic acid).
Predicted MRM Transitions:
| Analyte | Precursor Ion (
Workflow Visualization
Figure 2: Integrated DMPK workflow for evaluating DCEA safety.
References
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[1][2] Link
-
Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring. Link
-
Smith, D. A., & Obach, R. S. (2006). Metabolites in Safety Testing (MIST): Considerations for the safety assessment of human drug metabolites. Chemical Research in Toxicology. Link
-
Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction. Chemistry & Biodiversity. Link
-
PubChem Compound Summary. (2025). 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid (CAS 1128078-21-6).[3][4] National Center for Biotechnology Information. Link
Sources
Methodological & Application
Application Note: Strategic Approaches to the Etherification of Sterically Hindered Tertiary Alcohols
A Case Study of 1-(3,3-dimethylcyclohexyl)ethanol
Abstract
The synthesis of ethers is a cornerstone of modern organic chemistry, with broad applications in pharmaceuticals, materials science, and fragrance development. However, the etherification of sterically hindered tertiary alcohols, such as 1-(3,3-dimethylcyclohexyl)ethanol, presents significant synthetic challenges. Standard methodologies are often complicated by competing elimination reactions and low reactivity due to steric hindrance. This guide provides an in-depth analysis of suitable reagents and optimized protocols for the successful etherification of this challenging substrate, balancing theoretical principles with practical, field-proven methodologies for researchers and drug development professionals.
The Synthetic Challenge: Etherification of Tertiary Alcohols
The primary difficulty in synthesizing ethers from tertiary alcohols lies in the inherent competition between nucleophilic substitution (SN1/SN2) and elimination (E1/E2) pathways. The tertiary carbon center is sterically congested, and the corresponding tertiary carbocation is relatively stable, making the reaction landscape complex.
-
Limitations of the Williamson Ether Synthesis: The Williamson ether synthesis, a classic SN2 reaction between an alkoxide and an alkyl halide, is generally unsuitable for preparing ethers from tertiary alcohols.[1][2] There are two possible disconnections for a target ether:
-
Tertiary Alkoxide + Primary Halide: The tertiary alkoxide of 1-(3,3-dimethylcyclohexyl)ethanol is a strong, sterically hindered base. This favors the E2 elimination of the primary alkyl halide over the desired SN2 substitution, leading to alkene byproducts.[3][4]
-
Primary Alkoxide + Tertiary Halide: A tertiary halide derived from the starting alcohol would readily undergo E2 elimination when treated with a primary alkoxide (a strong base), yielding almost exclusively the corresponding alkene.[4][5]
-
-
Acid-Catalyzed SN1 vs. E1 Competition: Treating a tertiary alcohol with a strong acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water).[6][7] Departure of water generates a stable tertiary carbocation. This intermediate is at a critical juncture:
Controlling the outcome requires careful selection of reagents and reaction conditions to favor the SN1 pathway.
Recommended Methodologies and Reagents
Two primary strategies are recommended for the etherification of 1-(3,3-dimethylcyclohexyl)ethanol. The first is a direct, acid-catalyzed approach, while the second is a robust, two-step sequence involving an alkene intermediate.
Method A: Acid-Catalyzed Intermolecular Dehydration (SN1 Pathway)
This method leverages the formation of the tertiary carbocation, but optimizes conditions to favor nucleophilic attack over elimination. The key is to use a catalytic amount of a strong, non-nucleophilic acid and a large excess of the alcohol that will serve as the nucleophile. Using the nucleophilic alcohol as the solvent is an effective strategy.[11]
Key Reagents:
-
Acid Catalysts: p-Toluenesulfonic acid (p-TsOH) or concentrated sulfuric acid (H₂SO₄) are effective choices.[7][12] They are strong proton sources with non-nucleophilic conjugate bases.
-
Nucleophilic Alcohol: A primary or secondary alcohol (e.g., methanol, ethanol, isopropanol) used in large excess to act as both reactant and solvent, maximizing the probability of trapping the carbocation.
Causality Behind Experimental Choices:
-
Low Temperature: Running the reaction at or slightly above room temperature, rather than at high reflux temperatures, kinetically disfavors the higher-activation-energy E1 elimination pathway.[10]
-
High Nucleophile Concentration: Le Châtelier's principle dictates that a high concentration of the nucleophilic alcohol will push the equilibrium towards the ether product.
Method B: Alkoxymercuration-Demercuration of a Derived Alkene
This is an indirect but highly reliable method for the synthesis of tertiary ethers that completely avoids the issue of carbocation rearrangement and the SN1/E1 competition.[13][14] The strategy involves two distinct steps:
-
Dehydration: First, 1-(3,3-dimethylcyclohexyl)ethanol is deliberately dehydrated to its corresponding alkene, 1-ethenyl-3,3-dimethylcyclohexane, under harsh acidic conditions (e.g., reflux with H₂SO₄).
-
Alkoxymercuration-Demercuration: The resulting alkene is then treated with an alcohol in the presence of a mercury(II) salt, followed by reductive demercuration.[15][16] This sequence follows Markovnikov's rule, ensuring the OR group adds to the more substituted carbon, and proceeds via an anti-addition.[13]
Key Reagents:
-
Alkoxymercuration: Mercury(II) trifluoroacetate [(CF₃CO₂)₂Hg] is often preferred over mercuric acetate as the trifluoroacetate anion is a poorer nucleophile.[15][17] The chosen alcohol (primary, secondary, or tertiary) is typically used as the solvent.[18]
-
Demercuration: Sodium borohydride (NaBH₄) in a basic solution is the standard reagent for replacing the mercury-carbon bond with a hydrogen-carbon bond.[16][19]
Causality Behind Experimental Choices:
-
Bridged Mercurinium Ion: The reaction proceeds through a bridged mercurinium ion intermediate, which prevents the carbocation from rearranging.[13][14]
-
Regioselectivity: The subsequent attack of the alcohol nucleophile occurs at the more substituted carbon of the alkene, which bears a greater partial positive charge, leading to the desired tertiary ether with high regioselectivity.[13]
Visualization of Reaction Mechanisms
Figure 1: Limitations of the Williamson Ether Synthesis for tertiary substrates.
Figure 2: Competing SN1 and E1 pathways in acid-catalyzed reactions.
Detailed Experimental Protocols
Protocol A: Acid-Catalyzed Etherification with Ethanol
Objective: To synthesize 1-ethoxy-1-(3,3-dimethylcyclohexyl)ethane.
Materials:
-
1-(3,3-dimethylcyclohexyl)ethanol (15.6 g, 0.1 mol)
-
Absolute Ethanol (200-proof, 200 mL)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.95 g, 5 mmol, 5 mol%)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Diethyl ether (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 1-(3,3-dimethylcyclohexyl)ethanol and absolute ethanol.
-
Stir the mixture at room temperature (20-25°C) until the alcohol is fully dissolved.
-
Add the p-TsOH catalyst to the solution.
-
Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing 200 mL of saturated NaHCO₃ solution to quench the acid catalyst.
-
Extract the aqueous layer three times with 75 mL portions of diethyl ether.
-
Combine the organic extracts and wash with 100 mL of water, followed by 100 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure ether.
Protocol B: Etherification via Alkoxymercuration-Demercuration
Objective: To synthesize 1-methoxy-1-(3,3-dimethylcyclohexyl)ethane.
Part 1: Dehydration of 1-(3,3-dimethylcyclohexyl)ethanol (This step should be performed with appropriate caution due to strong acid and heat).
-
Place 1-(3,3-dimethylcyclohexyl)ethanol (15.6 g, 0.1 mol) in a 100 mL round-bottom flask.
-
Slowly add concentrated sulfuric acid (5 mL) while cooling the flask in an ice bath.
-
Equip the flask for simple distillation and heat gently to distill the alkene product as it forms. The product, 1-ethenyl-3,3-dimethylcyclohexane, has a lower boiling point than the starting alcohol.
-
Wash the collected distillate with dilute NaOH solution, then with water. Dry over anhydrous CaCl₂ and re-distill to obtain the pure alkene.
Part 2: Alkoxymercuration-Demercuration Materials:
-
1-ethenyl-3,3-dimethylcyclohexane (from Part 1, e.g., 13.8 g, 0.1 mol)
-
Mercury(II) trifluoroacetate [(CF₃CO₂)₂Hg] (42.7 g, 0.1 mol)
-
Anhydrous Methanol (200 mL)
-
Sodium borohydride (NaBH₄) (4.2 g, 0.11 mol)
-
3 M Sodium hydroxide (NaOH) solution (100 mL)
Procedure:
-
In a 500 mL flask under an inert atmosphere, dissolve the alkene in 100 mL of anhydrous methanol.
-
In a separate flask, dissolve (CF₃CO₂)₂Hg in the remaining 100 mL of anhydrous methanol.
-
Slowly add the mercury salt solution to the stirred alkene solution at room temperature. Stir for 1-2 hours until the alkoxymercuration is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and slowly add the 3 M NaOH solution.
-
In a separate beaker, dissolve NaBH₄ in a small amount of the 3 M NaOH solution and add this dropwise to the cold, stirred reaction mixture. A black precipitate of elemental mercury will form.
-
After stirring for 1-2 hours, allow the mixture to warm to room temperature.
-
Separate the organic layer. If an emulsion forms, add diethyl ether to break it.
-
Wash the organic layer with water, dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation or column chromatography.
Comparative Analysis of Methods
| Feature | Method A: Acid-Catalyzed SN1 | Method B: Alkoxymercuration |
| Directness | Direct, one-pot conversion | Indirect, multi-step synthesis |
| Reagent Toxicity | Moderate (strong acids) | High (Mercury salts are highly toxic) |
| Key Side Reaction | E1 Dehydration to alkene | None significant if steps are clean |
| Yields | Variable (50-70%), condition-dependent | Generally high and reliable (>80%) |
| Substrate Scope | Good for adding primary/secondary alcohols | Broad; works with primary, secondary, and tertiary alcohols |
| Rearrangements | Possible if substrate is prone (not an issue here) | Avoided due to bridged intermediate[13] |
| Practicality | Simpler setup, less toxic reagents | Requires handling of highly toxic mercury waste |
Conclusion
The etherification of the sterically hindered tertiary alcohol 1-(3,3-dimethylcyclohexyl)ethanol requires a departure from classical SN2-based methods. For a direct, relatively simple synthesis, the acid-catalyzed SN1 reaction (Method A) is a viable option, provided that conditions are carefully controlled—specifically, using low temperatures and a large excess of the nucleophilic alcohol—to minimize the competing E1 dehydration. For syntheses where yield, reliability, and the complete avoidance of side products are paramount, the alkoxymercuration-demercuration pathway (Method B) is the superior, albeit more complex and hazardous, choice. The selection between these protocols will ultimately depend on the researcher's specific goals, scale, and tolerance for process optimization versus reagent toxicity.
References
- JoVE. (2025).
- Moodle.
- Quora. (2017).
- Study.com.
- Exploring the Synthesis methods of etheres Through alcohols: A Comprehensive Review. (2023).
- Chemistry Steps. (2019).
- Study.com.
- Benchchem. An In-Depth Technical Guide to Ether Protecting Groups in Organic Synthesis.
- Chemistry LibreTexts. (2025). 18.2: Preparing Ethers.
- Wikipedia. Williamson ether synthesis.
- University of Windsor. Alcohol Protecting Groups.
- Chemistry LibreTexts. (2020). 15.
- Quora. (2018). Why can't tert-butyl ether be prepared by Williamson synthesis?
- askIITians. (2025).
- BYJU'S. (2022).
- Sathee Forum. (2025). Explain Williamson's ether synthesis.
- Vedantu. (2024).
- Master Organic Chemistry. (2014).
- Organic Chemistry Portal.
- Master Organic Chemistry. (2015). Protecting Groups For Alcohols.
- ACS Publications. (2025). A General Method to Access Sterically Hindered and Complex Ethers.
- Benchchem. Improving reaction conditions for Williamson ether synthesis.
- Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. (2022).
- Chemistry LibreTexts. (2024). 18.2: Preparing Ethers.
- Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis.
- ResearchG
- LS College. (2020). Williamson ether synthesis.
- OpenStax. (2023). 18.2 Preparing Ethers.
- Quimicaorganica.org. Ethers as protecting groups of alcohols.
- Master Organic Chemistry. (2014).
- ResearchGate. (n.d.).
- Arkat USA.
- Google Patents.
- Semantic Scholar. (1975).
- Google Patents.
- ACS Publications. (2005).
- European Patent Office. (2007). EP 1392640 B1 - CYCLOALKANECARBOXYLIC ACID DERIVATIVES AS FRAGRANTS WITH MUSK CHARACTERISTICS.
Sources
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- 3. quora.com [quora.com]
- 4. Illustrate with examples the limitations of Williamsons class 12 chemistry CBSE [vedantu.com]
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Scalable production methods for dimethylcyclohexyl ethoxy acetic acid
An in-depth guide to the scalable production of 2-(1-(3,3-dimethylcyclohexyl)ethoxy)acetic acid, tailored for researchers and chemical development professionals. This document provides a detailed examination of synthetic strategies, step-by-step protocols for scalable production, and methods for purification and analysis, with a focus on the underlying scientific principles.
Introduction and Strategic Overview
2-(1-(3,3-dimethylcyclohexyl)ethoxy)acetic acid (DMCEAA) is a valuable specialty chemical, notably utilized for its effective malodor-neutralizing properties.[1] Its derivatives also find applications as fragrance ingredients in consumer products.[2][3][4][5][6][7] The efficient and scalable synthesis of DMCEAA is therefore of significant interest for industrial applications.
This guide focuses on robust and economically viable production methods. The primary recommended route is the Williamson Ether Synthesis , a classic yet highly effective method for forming the ether linkage in the target molecule.[8][9][10] This approach is favored for its high reliability, broad applicability, and straightforward scalability.
We will also explore an alternative strategy involving the oxidation of a precursor alcohol , a common industrial method for producing carboxylic acids. A comparative analysis of these strategies is presented to guide process chemists in selecting the optimal route based on available starting materials, equipment, and economic targets.
Caption: Comparison of primary synthetic routes to DMCEAA.
Recommended Scalable Protocol: Williamson Ether Synthesis
The Williamson ether synthesis proceeds via an SN2 mechanism, where the alkoxide of 1-(3,3-dimethylcyclohexyl)ethanol acts as a nucleophile, displacing a halide from a haloacetic acid salt.[10] This method is highly efficient for primary halides like chloroacetate, minimizing competing elimination reactions.[11]
Underlying Principles (E-E-A-T)
-
Choice of Base: Sodium hydride (NaH) is an exceptionally effective, non-nucleophilic base for deprotonating the starting alcohol. It reacts irreversibly to form the sodium alkoxide and hydrogen gas, driving the initial acid-base equilibrium completely to the product side. For scalability, handling NaH requires specialized equipment for the safe management of flammable hydrogen gas. A common alternative is using a strong aqueous base like sodium hydroxide (NaOH) with a phase-transfer catalyst (PTC) like triethylbenzylammonium chloride (TEBA-Cl). The PTC facilitates the transfer of the hydroxide ion into the organic phase or the alcohol into the aqueous phase to form the alkoxide.
-
Solvent Selection: A polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is ideal.[1] These solvents effectively solvate the cation (Na⁺) of the alkoxide, leaving the oxygen anion more exposed and nucleophilic, thereby accelerating the SN2 reaction rate.
-
Temperature Control: The reaction is typically heated to increase the rate of reaction. However, excessive temperatures can promote side reactions. Monitoring the reaction progress is crucial to determine the optimal endpoint and avoid impurity formation.
Detailed Step-by-Step Protocol
This protocol describes the synthesis of DMCEAA from 1-(3,3-dimethylcyclohexyl)ethanol and sodium chloroacetate.
Materials and Equipment:
-
Jacketed glass reactor with mechanical stirrer, thermometer, reflux condenser, and nitrogen inlet.
-
Addition funnel.
-
Separatory funnel.
-
Rotary evaporator.
-
Vacuum distillation apparatus.
Reagents:
-
1-(3,3-dimethylcyclohexyl)ethanol
-
Sodium chloroacetate[12]
-
Sodium hydride (60% dispersion in mineral oil) or Sodium Hydroxide
-
Anhydrous Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactor Setup: Assemble a 5 L jacketed glass reactor, ensuring all glassware is dry. Equip it with a mechanical stirrer, thermometer, condenser, and a nitrogen inlet to maintain an inert atmosphere.[13]
-
Reagent Charging (Alkoxide Formation):
-
Under a nitrogen atmosphere, carefully charge the reactor with sodium hydride (e.g., 66 g, 1.65 mol, 1.1 eq) washed with hexane to remove mineral oil.
-
Add anhydrous DMF (1.5 L).
-
Begin stirring and cool the suspension to 0 °C using the reactor jacket.
-
Slowly add a solution of 1-(3,3-dimethylcyclohexyl)ethanol (234 g, 1.5 mol, 1.0 eq) in anhydrous DMF (0.5 L) via the addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C. Hydrogen gas will evolve during this step.
-
-
Ether Formation:
-
Once the addition is complete and hydrogen evolution has ceased, slowly warm the mixture to room temperature and then heat to 60-70 °C.
-
Add sodium chloroacetate (192 g, 1.65 mol, 1.1 eq) portion-wise over 1 hour.
-
-
Reaction Monitoring:
-
Maintain the reaction temperature at 70 °C.
-
Monitor the reaction's progress by taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 6-12 hours).
-
-
Workup and Quenching:
-
Cool the reaction mixture to room temperature.
-
Very cautiously quench the reaction by slowly adding water (2 L) while cooling the reactor to manage the exotherm from any unreacted NaH.
-
Acidify the aqueous mixture to a pH of ~2 by slowly adding concentrated hydrochloric acid.[12][14] This step protonates the carboxylate to form the desired carboxylic acid.
-
-
Extraction:
-
Transfer the mixture to a large separatory funnel.
-
Extract the product with ethyl acetate (3 x 1 L).[12]
-
Combine the organic layers.
-
-
Washing and Drying:
-
Purification:
Process Flow Diagram
Caption: Workflow for the Williamson Ether Synthesis of DMCEAA.
Alternative Scalable Route: Oxidation of Precursor Alcohol
An alternative scalable approach involves the synthesis of the precursor alcohol, 2-(1-(3,3-dimethylcyclohexyl)ethoxy)ethanol, followed by its oxidation to the carboxylic acid.
Synthesis of 2-(1-(3,3-dimethylcyclohexyl)ethoxy)ethanol
This intermediate can be prepared using a similar Williamson ether synthesis, reacting the sodium alkoxide of 1-(3,3-dimethylcyclohexyl)ethanol with 2-chloroethanol.
Oxidation Protocol
The oxidation of a primary alcohol to a carboxylic acid is a fundamental transformation in organic synthesis. For industrial scale, catalytic oxidation methods are preferred.
Principle: Catalytic oxidation using a stable radical species like N-hydroxyphthalimide (NHPI) in the presence of a co-catalyst and molecular oxygen (or air) is an efficient and "green" method.[16][17] The NHPI radical selectively abstracts a hydrogen atom from the primary alcohol, initiating an oxidation cycle that ultimately yields the carboxylic acid.
Protocol Outline:
-
Reactor Setup: Charge a pressure-rated reactor with 2-(1-(3,3-dimethylcyclohexyl)ethoxy)ethanol, a suitable solvent (e.g., acetonitrile or acetic acid), the NHPI catalyst, and a metal co-catalyst (e.g., a cobalt salt).
-
Reaction: Pressurize the reactor with oxygen or air and heat to the target temperature (e.g., 75-100 °C).[17]
-
Monitoring: Monitor the consumption of the starting alcohol by GC.
-
Workup: After completion, cool the reactor, vent the pressure, and proceed with an appropriate extractive workup and purification by distillation.
Comparison of Routes:
| Feature | Williamson Ether Synthesis | Two-Step Oxidation Route |
| Number of Steps | 1 (from common starting materials) | 2 |
| Key Reagents | NaH/NaOH, Sodium Chloroacetate | 2-Chloroethanol, Oxidant (e.g., O₂, NHPI) |
| Scalability | Excellent, well-established chemistry.[10] | Good, but oxidation can be complex. |
| Safety Concerns | Handling of NaH (H₂ gas), corrosive base.[14] | Pressurized oxygen, potentially exothermic. |
| Waste Stream | Inorganic salts (NaCl). | Catalyst residues. |
| Recommendation | Primary choice for directness and reliability. | Viable alternative if the precursor alcohol is readily available or cost-effective to produce. |
Purification and Analytical Characterization
Regardless of the synthetic route, the final product requires rigorous purification and characterization to meet quality standards.
Large-Scale Purification
For multi-kilogram scales, vacuum distillation is the most effective method for purifying liquid carboxylic acids like DMCEAA.[15] It allows for separation from non-volatile impurities and residual solvent at lower temperatures, preventing thermal degradation of the product.
Alternative Purification: If the product can be solidified, crystallization from a suitable solvent system can be a highly effective and economical purification method.[18][19] This often yields material of very high purity.
Analytical Methods for Quality Control
The identity, purity, and concentration of the final product should be confirmed using a combination of analytical techniques.
| Analytical Method | Purpose | Expected Results for DMCEAA |
| Gas Chromatography (GC-FID) | Purity assessment, detection of volatile impurities and unreacted starting materials.[20] | A major peak corresponding to the product (>95% area), with minor peaks for impurities. |
| HPLC-UV/MS | High-resolution purity analysis, detection of non-volatile impurities.[20][21] | Confirms molecular weight and provides accurate purity assessment. |
| ¹H and ¹³C NMR Spectroscopy | Structural confirmation. | The spectra should show characteristic peaks for the dimethylcyclohexyl, ethoxy, and acetic acid moieties, matching the expected structure. |
| FT-IR Spectroscopy | Functional group identification. | Presence of a broad O-H stretch (~2500-3300 cm⁻¹) and a strong C=O stretch (~1710 cm⁻¹) characteristic of a carboxylic acid. |
| Titration | Quantitative assay of the carboxylic acid group. | Acid-base titration with a standardized base (e.g., NaOH) to determine the exact concentration or acid number. |
Safety Considerations
The scalable production of DMCEAA involves hazardous materials and requires strict adherence to safety protocols.
-
Reagent Handling:
-
Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce hydrogen gas. Must be handled under an inert atmosphere (Nitrogen or Argon).
-
Sodium Hydroxide (NaOH): Corrosive and can cause severe chemical burns.[14] Use appropriate personal protective equipment (PPE), including gloves and eye protection.
-
Chloroacetic Acid: Toxic and corrosive.[14] Avoid skin contact and inhalation.
-
Solvents (DMF, Ethyl Acetate): Flammable and/or irritants. Handle in a well-ventilated area, away from ignition sources.[22][23]
-
-
Process Safety:
-
Exothermic Reactions: Both the deprotonation with NaH and the quenching step are exothermic. Ensure adequate cooling capacity and slow, controlled addition of reagents.
-
Gas Evolution: The reaction of NaH with the alcohol produces flammable hydrogen gas. The reactor must be properly vented to a safe location.
-
-
Personal Protective Equipment (PPE): At all stages, operators must wear appropriate PPE, including safety glasses or face shields, flame-retardant lab coats, and chemically resistant gloves.
A thorough risk assessment should be conducted before performing any reaction on a large scale.[15] Consult the Safety Data Sheet (SDS) for each chemical before use.[23]
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Organic Syntheses Procedure. (n.d.). ETHOXYACETIC ACID. Organic Syntheses. Retrieved from [Link]
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Zijlmans, G. (n.d.). Recovery of carboxylic acids produced by fermentation. CABI Digital Library. Retrieved from [Link]
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Zhang, L., Wang, Y., Han, X., Zhou, J., Wang, J., & Li, L. (n.d.). Synthesis of Transcyclohexane Carboxylic Acid Derivatives. Wuhan University Journal of Natural Sciences. Retrieved from [Link]
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University of Massachusetts. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
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ChemBK. (n.d.). 2-Ethoxyacetic acid. Retrieved from [Link]
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Divakar, K., et al. (n.d.). Selective synthesis of perfumery grade cyclohexyl esters from cyclohexene and carboxylic acids over ion exchange resins: An example of 100% atom economy. ResearchGate. Retrieved from [Link]
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Kumar, A., et al. (2017). Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. Energies. Retrieved from [Link]
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Scown, C. D., et al. (2018). In situ recovery of bio-based carboxylic acids. Energy & Environmental Science. Retrieved from [Link]
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Chemistry Steps. (2022). Williamson Ether Synthesis. Retrieved from [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). METHYL KETONES FROM CARBOXYLIC ACIDS: CYCLOHEXYL METHYL KETONE. Organic Syntheses. Retrieved from [Link]
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Chemistry Learner. (2020). Williamson Ether Synthesis: Definition, Examples, and Mechanism. Retrieved from [Link]
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The Fragrance Conservatory. (n.d.). Acetic acid (1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester. Retrieved from [Link]
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makewebeasy.com. (n.d.). Safety Data Sheet. Retrieved from [Link]
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PubChem. (n.d.). Acetic acid, 2-(1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester. Retrieved from [Link]
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SIELC Technologies. (2018). Acetic acid, 2-(1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester. Retrieved from [Link]
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Wang, Y., et al. (2023). Novel Reactive Distillation Process for Cyclohexyl Acetate Production: Design, Optimization, and Control. ACS Omega. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Acetic acid, 2-(1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester - Substance Details. Retrieved from [Link]
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Kumar, P., et al. (n.d.). Designing a Redox Noninnocent Phenalenyl-Based Copper(II) Complex: An Autotandem Catalyst for the Selective Oxidation of Polycyclic Aromatic Hydrocarbons (PAHs). Inorganic Chemistry. Retrieved from [Link]
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Ishii, Y., et al. (n.d.). Selective catalytic oxidation of cyclohexylbenzene to cyclohexylbenzene-1-hydroperoxide: A coproduct-free route to phenol. ResearchGate. Retrieved from [Link]
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Lorente Bonde-Larsen et al. (2021). United States Patent. Retrieved from [Link]
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Liu, W., et al. (n.d.). Synthesis of phenol and cyclohexanone from catalytic oxidation of cyclohexylbenzene. ResearchGate. Retrieved from [Link]
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OPUS. (n.d.). Analytical Methods. Retrieved from [Link]
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Shul'pin, G. B. (2021). Oxidation of Organic Compounds with Peroxides Catalyzed by Polynuclear Metal Compounds. Semantic Scholar. Retrieved from [Link]
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Fernández, B., et al. (n.d.). rac-2-{3-[1-(Acetyloxy)ethyl]-2,2-dimethylcyclobutyl}acetic acid. Acta Crystallographica Section E. Retrieved from [Link]
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ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]
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Melnyk, Y., & Melnyk, S. (2024). EFFECT OF CROWN ETHERS AND POLYGLYCOLS ON THE CATALYTIC OXIDATION OF CYCLOHEXANE AND ALKYLARENES. Voprosy Khimii i Khimicheskoi Tekhnologii. Retrieved from [Link]
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Thermo Fisher Scientific. (2022). Haloacetic Acid Analysis Using Two-Dimensional Matrix-Elimination Ion Chromatography. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in water samples. Retrieved from [Link]
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Department of Chemistry. (2025). Sustainable and scalable one-pot synthesis of diaryliodonium salts. Retrieved from [Link]
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Organic Syntheses. (2019). A Scalable, One-Pot Synthesis of 1,2,3,4,5-Pentacarbomethoxycyclopentadiene. Retrieved from [Link]
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Application Note: High-Fidelity Catalytic Hydrogenation of 3,3-Dimethylcyclohexyl Derivatives
Introduction
The catalytic hydrogenation of substituted cyclohexanes is a cornerstone of modern organic synthesis, pivotal in the production of pharmaceuticals, fine chemicals, and materials. Among these, 3,3-dimethylcyclohexyl derivatives present a unique stereochemical challenge due to the sterically demanding gem-dimethyl group. This application note provides a comprehensive guide to the procedures and underlying principles for the high-fidelity catalytic hydrogenation of this class of compounds. We will delve into the mechanistic nuances that govern stereoselectivity, present detailed protocols for both alkene and ketone substrates, and offer practical guidance on troubleshooting and safety. The methodologies described herein are designed to be robust and reproducible, ensuring researchers can achieve their desired stereochemical outcomes with confidence.
Mechanistic Insights and Stereochemical Control
The stereochemical outcome of the catalytic hydrogenation of cyclic systems is primarily dictated by the mode of substrate adsorption onto the catalyst surface.[1] For 3,3-dimethylcyclohexyl derivatives, the gem-dimethyl group at the C3 position exerts a significant steric influence, which can be leveraged to achieve high diastereoselectivity.
In the case of a 3,3-dimethylcyclohexene derivative, the molecule will preferentially adsorb onto the catalyst surface from the face opposite the bulky gem-dimethyl group. This leads to the syn-addition of two hydrogen atoms to the same face of the double bond, resulting in the formation of the cis-product.[2]
For the hydrogenation of a 3,3-dimethylcyclohexanone, the situation is more complex. The approach of the ketone to the catalyst surface can be influenced by both steric and electronic factors. Generally, the equatorial approach of the carbonyl group is favored, leading to the formation of the axial alcohol. However, the presence of the 3,3-dimethyl group can disfavor this approach, potentially leading to a mixture of diastereomers. The choice of catalyst and reaction conditions can be crucial in steering the selectivity towards the desired isomer.[3]
Caption: Stereoselective hydrogenation of a 3,3-dimethylcyclohexene derivative.
Experimental Protocols
The following protocols provide a general framework for the catalytic hydrogenation of 3,3-dimethylcyclohexyl derivatives. It is recommended to perform a small-scale test reaction to optimize conditions for specific substrates.
Materials and Equipment
| Reagents & Catalysts | Equipment |
| 3,3-Dimethylcyclohexyl Substrate | High-pressure hydrogenation reactor (e.g., Parr apparatus) or balloon hydrogenation setup[4] |
| Palladium on Carbon (5% or 10% Pd/C) | Magnetic stirrer with stir bar |
| Platinum(IV) Oxide (Adams' catalyst) | Inert gas supply (Nitrogen or Argon) |
| Raney Nickel | Hydrogen gas cylinder with a two-stage regulator |
| Anhydrous Solvent (e.g., Ethanol, Methanol, Ethyl Acetate) | Filtration apparatus (e.g., Büchner funnel with Celite®) |
| Celite® 545 | Schlenk line or similar inert atmosphere setup |
Protocol 1: Hydrogenation of a 3,3-Dimethylcyclohexene Derivative
This protocol is designed for the reduction of a carbon-carbon double bond in a 3,3-dimethylcyclohexene system.
1. Reaction Setup: a. To a clean, dry reaction vessel (e.g., a round-bottom flask for balloon hydrogenation or a high-pressure reactor vessel), add the 3,3-dimethylcyclohexene substrate (1.0 eq).[5] b. Dissolve the substrate in a suitable anhydrous solvent (e.g., ethanol or ethyl acetate). c. Under a gentle stream of inert gas (nitrogen or argon), carefully add the Pd/C catalyst (5-10 mol%).[5] Caution: Pd/C can be pyrophoric; handle with care and never add to a dry flask.[6]
2. Hydrogenation: a. For Balloon Hydrogenation: Seal the flask, and then evacuate and backfill with the inert gas three times.[7] Replace the inert gas atmosphere with hydrogen from a balloon. b. For High-Pressure Reactor: Seal the reactor according to the manufacturer's instructions. Purge the system with nitrogen several times before introducing hydrogen to the desired pressure (typically 50-500 psi).[8][9] c. Stir the reaction mixture vigorously at room temperature. Higher temperatures may be required for more hindered substrates.
3. Reaction Monitoring: a. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. b. To take an aliquot, vent the hydrogen, purge with inert gas, and then quickly remove a sample.[7]
4. Work-up: a. Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.[5] b. Filter the reaction mixture through a pad of Celite® to remove the catalyst.[5] Caution: Keep the filter cake wet with solvent at all times to prevent ignition.[10] c. Wash the filter cake with a small amount of the reaction solvent. d. Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product. e. Purify the product by column chromatography or distillation as required.
Protocol 2: Hydrogenation of 3,3-Dimethylcyclohexanone
This protocol details the reduction of a ketone to an alcohol.
1. Reaction Setup: a. Follow the same initial setup as in Protocol 1, using 3,3-dimethylcyclohexanone as the substrate. Platinum(IV) oxide (Adams' catalyst) or Raney Nickel are often effective for ketone reductions.[1]
2. Hydrogenation: a. Proceed as described in Protocol 1, step 2. Ketone hydrogenations may require higher pressures and/or temperatures than alkene hydrogenations.
3. Reaction Monitoring: a. Monitor the disappearance of the starting material and the appearance of the alcohol product(s) by TLC or GC.
4. Work-up: a. Follow the work-up procedure outlined in Protocol 1, step 4.
Caption: Experimental workflow for catalytic hydrogenation.
Data Presentation: Typical Reaction Parameters
| Substrate Type | Catalyst | Solvent | Pressure (H₂) | Temperature | Expected Outcome |
| Alkene | 5-10% Pd/C | Ethanol, Ethyl Acetate | 1-4 atm (balloon) or 50-100 psi | Room Temp. | High yield of cis-product |
| Ketone | PtO₂ (Adams') | Acetic Acid, Ethanol | 50-500 psi | Room Temp. - 50°C | Mixture of diastereomers, favorability depends on specific substrate |
| Ketone | Raney Nickel | Ethanol | 50-1000 psi | 50-100°C | Often gives the thermodynamically more stable alcohol |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Inactive catalyst- Insufficient hydrogen pressure- Poor substrate solubility | - Use fresh catalyst- Increase hydrogen pressure- Try a different solvent or increase the temperature |
| Low Diastereoselectivity | - Inappropriate catalyst- Reaction temperature too high | - Screen different catalysts (e.g., Rh, Ru based)[11]- Run the reaction at a lower temperature |
| Side Reactions (e.g., hydrogenolysis) | - Catalyst is too active (e.g., Pd/C with benzyl groups) | - Use a less active catalyst (e.g., PtO₂) or a poisoned catalyst (e.g., Lindlar's catalyst for alkynes)[12] |
Safety Precautions
Catalytic hydrogenation involves significant hazards that must be managed with strict safety protocols.
-
Flammability and Explosion Risk: Hydrogen gas is highly flammable and can form explosive mixtures with air.[13] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[14] Electrical equipment should be properly grounded to prevent static discharge.[13]
-
Pyrophoric Catalysts: Catalysts like Pd/C and Raney Nickel can ignite spontaneously in air, especially after use.[10] Never allow the catalyst to become dry during work-up.[10]
-
High-Pressure Operations: High-pressure reactors must be operated by trained personnel and regularly inspected.[8] Always use a blast shield.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and gloves.[14]
References
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- Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
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- Simple, Chemoselective Hydrogenation with Thermodynamic Stereocontrol. (2014, January 15). Journal of the American Chemical Society.
- Hydrogenation: How we can make it safer. (2026, February 2). H.E.L Group.
- Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. (2025, May 14). PMC.
- Hydrogenation Reactions. (2012, March 6). University of Pittsburgh.
- Stereoselective Homogeneous Hydrogenation of Arenes to Cyclohexanes Catalysed by [Rh(+C5Me5)C1&t. (n.d.). RSC Publishing. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWSHoeWXT3PVSY6BQlwGSW_TA70t94IWVGbOrEpG-40yO2kWu8M7qEtoB1Nj-9oI9m3OEWNackbmqWoe-qbCHy-AFaDBicFssgTzNPgb89I9S70m-GEDE3108xio47ORgTmK_m1asUy0XrWd4yhK2yNTSxCPnpzG_D9A==
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Application Note: Crystallization & Purification of 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid
[1]
Introduction & Molecule Profile[1][2]
2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid is a specialized intermediate often utilized in the synthesis of complex fragrances (e.g., Helvetolide analogs) and pharmaceutical candidates.[1] Structurally, it possesses a lipophilic tail (the dimethylcyclohexyl group) and a hydrophilic head (the carboxylic acid), linked by a flexible ethoxy spacer.
This amphiphilic nature presents specific purification challenges:
-
Low Melting Point: The flexible ether linkage often disrupts crystal packing, causing the free acid to exist as a viscous oil or low-melting solid at room temperature.
-
Oiling Out: During acidification of aqueous salts, the compound tends to separate as an oil rather than a discrete precipitate.
-
Impurity Profile: Common impurities include unreacted 1-(3,3-dimethylcyclohexyl)ethanol and mineral salts from the alkylation step.[1]
This guide details three specific protocols to overcome these issues, prioritizing Salt Formation as the most robust method for obtaining high-purity crystalline material.[1]
Physicochemical Summary
| Property | Description |
| CAS Number | 1128078-21-6 |
| Molecular Formula | C₁₂H₂₂O₃ |
| Molecular Weight | 214.30 g/mol |
| Predicted pKa | ~3.5 - 4.0 (Carboxylic Acid) |
| Solubility (Free Acid) | High: DCM, EtOAc, Ethanol, Toluene.[1][2] Low: Water, Acidic Media.[1][2][3] |
| Physical State | Viscous Liquid / Low-Melting Solid (Process dependent) |
Strategic Workflow
The following flowchart outlines the decision matrix for purifying this compound. The "Golden Path" for high purity (>99%) is the formation of a crystalline amine salt (Protocol B), followed by acid release.[1]
Figure 1: Purification Decision Matrix. Protocol B is recommended for removing structural isomers and achieving pharmaceutical-grade purity.[1]
Detailed Protocols
Protocol A: Reactive Crystallization (Acid-Base Swing)
Best for: Initial isolation from crude reaction mixtures.[1]
This method utilizes the pH-dependent solubility of the carboxylic acid to separate it from neutral impurities (like the starting alcohol).[1]
Reagents:
-
Sodium Hydroxide (NaOH), 1M aqueous solution.[1]
-
Hydrochloric Acid (HCl), 1M aqueous solution.[1]
-
Methyl tert-butyl ether (MTBE) or Ethyl Acetate.[1]
Step-by-Step:
-
Dissolution: Dissolve the crude reaction oil in MTBE (5 volumes relative to crude weight).
-
Extraction: Add 1M NaOH (1.2 equivalents). Agitate vigorously for 15 minutes. The product moves to the aqueous phase as the sodium salt.
-
Phase Separation: Separate the layers. Discard the organic layer (contains unreacted alcohol/neutrals).[1]
-
Wash: Wash the aqueous layer once with fresh MTBE to remove entrained organics.[1]
-
Acidification (Critical Step):
-
Cool the aqueous phase to 5°C.
-
Slowly add 1M HCl while stirring until pH < 2.
-
Observation: The product will likely "oil out" initially.
-
-
Isolation: Extract the acidified aqueous layer with MTBE.[1] Dry the organic layer over MgSO₄ and concentrate under vacuum.
-
Result: Semi-pure free acid (oil or solid).[1] If solid, proceed to Protocol C. If oil, proceed to Protocol B.
Protocol B: Dicyclohexylamine (DCHA) Salt Formation (Standard Industry Practice)
Best for: Final purification of oily acids and removal of close-eluting impurities.[1]
Since the free acid has a low melting point, forming a salt with a bulky amine like Dicyclohexylamine (DCHA) often yields a high-melting, highly crystalline solid that is easy to filter and wash.
Rationale: DCHA creates a lattice with the acid that excludes impurities. This is a self-validating step; if crystals form, the purity is generally high.[1]
Reagents:
-
Crude Free Acid (from Protocol A).[1]
-
Dicyclohexylamine (DCHA) [CAS: 101-83-7].[1]
-
Solvent: Acetone or Ethyl Acetate.[1]
Step-by-Step:
-
Setup: Dissolve 10.0 g of Crude Free Acid (approx. 46.7 mmol) in 50 mL of Acetone (5 vol) in a round-bottom flask equipped with a reflux condenser.
-
Amine Addition: Add Dicyclohexylamine (8.5 g, 46.7 mmol, 1.0 eq) dropwise over 10 minutes at room temperature.
-
Note: A mild exotherm may occur.[1]
-
-
Crystallization:
-
Heat the mixture to mild reflux (50°C) for 15 minutes to ensure homogeneity.
-
Remove heat and allow the solution to cool slowly to room temperature (20°C) over 2 hours.
-
Seeding: If no crystals appear at 25°C, scratch the glass or add a seed crystal of the salt.
-
Cool further to 0-5°C in an ice bath for 1 hour to maximize yield.
-
-
Filtration: Filter the white crystalline solid under vacuum.
-
Wash: Wash the filter cake with cold Acetone (2 x 10 mL).
-
Salt Break (Acid Release):
-
Result: High-purity (>99%) Free Acid.
Protocol C: Low-Temperature Solvent Crystallization
Best for: Polishing the free acid if it is naturally solid.[1]
Solvent Screening Table:
| Solvent | Solubility (25°C) | Solubility (-20°C) | Suitability |
|---|---|---|---|
| Hexane/Heptane | Moderate | Low | Excellent (Induces precipitation) |
| Toluene | High | Moderate | Good (Requires very low temp) |
| Ethanol | High | High | Poor (Too soluble) |
| Water | Low | Insoluble | Anti-solvent only |[1]
Step-by-Step:
-
Dissolve the pure acid in minimal warm Heptane (35-40°C).
-
Allow to cool to room temperature.
-
Place in a freezer at -20°C for 12-24 hours.
-
If crystals form, filter quickly while cold (to prevent melting).[1]
-
Dry in a vacuum desiccator over P₂O₅.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21933618, Acetic acid, 2-(1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester.[1] Retrieved from [Link][1]
- Context: Provides structural data and physical property estimates for the ester derivatives, grounding the solubility predictions for the acid.
-
European Patent Office. Process for preparation of alpha-alkoxy acetic acids and their salts (EP0512472A1).[1][4] Retrieved from
- Context: Validates the synthesis and purification of alkoxyacetic acids via salt intermedi
-
-
Context: Authoritative source on the general principle of using salt formation (like DCHA) to purify difficult-to-crystallize acidic APIs.[1]
-
-
Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective.[1] Wiley-AIChE.[1]
- Context: General reference for the "Acid-Base Swing" and "Cooling Crystallization" protocols described in this guide.
Sources
- 1. Acetic acid, 2-(1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester | C15H26O4 | CID 21933618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. KR20120101070A - Acid salt forms of polymer-drug conjugates and alkoxylation methods - Google Patents [patents.google.com]
- 3. CN105503638A - Sacubitril dicyclohexylamine salt, crystal form and preparation method of crystal form - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Functionalization of the Acetic Acid Moiety in Dimethylcyclohexyl Derivatives
Executive Summary & Strategic Context
Dimethylcyclohexyl acetic acid derivatives (e.g., analogs of Cyclogalbanate or intermediates for Rosaphen) represent a privileged scaffold in both fragrance chemistry and pharmaceutical design. The gem-dimethyl or vicinal-dimethyl substitution patterns on the cyclohexane ring impart unique olfactory profiles (typically woody/musky) and modulate metabolic stability in drug candidates.
However, this scaffold presents a distinct chemical challenge: Steric Transmission. The conformational rigidity of the dimethylcyclohexyl ring often shields the acetic acid side chain, particularly when the side chain is in an equatorial position adjacent to axial methyl groups.
This guide provides three validated workflows to functionalize this specific moiety:
-
Retention: High-yield amidation using Propylphosphonic Anhydride (T3P) to overcome steric hindrance.
-
Transformation: Selective reduction to primary alcohols (Fragrance precursors).
-
Replacement: Photoredox decarboxylative arylation to install sp³-sp² linkages.
Decision Matrix: Selecting the Pathway
The following decision tree aids in selecting the appropriate functionalization pathway based on the target pharmacophore or olfactophore.
Figure 1: Strategic workflow for the diversification of dimethylcyclohexyl acetic acid derivatives.
Protocol A: Sterically Hindered Amidation via T3P
Rationale
Classical coupling reagents (EDC/HOBt, HATU) often fail or suffer from low yields with dimethylcyclohexyl substrates due to the "Thorpe-Ingold" effect or general steric crowding, which impedes the formation of the active ester.
Why T3P? Propylphosphonic anhydride (T3P) operates via a cyclic mixed anhydride intermediate that is less sensitive to steric bulk than linear active esters. Furthermore, T3P generates water-soluble byproducts, simplifying the purification of lipophilic cyclohexane derivatives.
Materials
-
Substrate: (3,3-Dimethylcyclohexyl)acetic acid (1.0 equiv)
-
Amine: Aniline or aliphatic amine (1.2 equiv)
-
Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (3.0 equiv) -
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (anhydrous)
Step-by-Step Methodology
-
Setup: Charge a dry reaction vessel with the carboxylic acid substrate and the amine coupling partner.[1]
-
Solvation: Add anhydrous EtOAc (concentration ~0.2 M). Note: DMF is preferred if the amine is a salt or highly polar.
-
Base Addition: Cool the mixture to 0 °C. Add DIPEA dropwise. Stir for 10 minutes.
-
Activation: Add the T3P solution dropwise over 5 minutes.
-
Critical Control Point: An exotherm is possible. Maintain internal temperature < 10 °C during addition.
-
-
Reaction: Allow the mixture to warm to room temperature (20-25 °C). Monitor via TLC or LC-MS.
-
Timeframe: Sterically hindered substrates may require 12–24 hours. If conversion is <50% at 4 hours, heat to 50 °C.
-
-
Workup (Self-Validating):
-
Dilute with EtOAc.
-
Wash with Water (removes T3P byproducts).[2]
-
Wash with 0.5 M HCl (removes unreacted amine).
-
Wash with Sat. NaHCO₃ (removes unreacted acid).
-
Validation: The organic layer should now contain only the neutral amide.
-
-
Isolation: Dry over Na₂SO₄, filter, and concentrate.
Protocol B: Photoredox Decarboxylative Arylation
Rationale
To radically alter the scaffold properties (e.g., reducing TPSA while maintaining lipophilicity), replacing the carboxyl group with an aryl ring is a powerful tactic. This protocol utilizes dual catalysis (Iridium photoredox + Nickel cross-coupling) to effect a decarboxylative C(sp³)-C(sp²) coupling.
Mechanism: The carboxylate undergoes single-electron oxidation by the excited Ir photocatalyst, extruding CO₂ to form a primary alkyl radical on the methylene group. This radical is intercepted by the Ni catalyst, which cross-couples with an aryl halide.
Materials
-
Substrate: Dimethylcyclohexyl acetic acid derivative (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.0 equiv)
-
Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%)
-
Cross-Catalyst: NiCl₂·glyme (5 mol%) + dtbbpy (5 mol%)
-
Base: Cs₂CO₃ (1.5 equiv)
-
Solvent: DMF (degassed)
-
Light Source: Blue LED (450 nm, approx. 30-40W)
Workflow Diagram
Figure 2: Mechanistic pathway for the decarboxylative arylation of the acetic acid moiety.
Step-by-Step Methodology
-
Glovebox/Inert Setup: In a nitrogen-filled glovebox or using strict Schlenk technique, combine the acid, aryl bromide, base, and catalysts in a vial.
-
Degassing: If not in a glovebox, the solvent (DMF) must be sparged with nitrogen for 15 minutes prior to addition. Oxygen quenches the excited Ir state.
-
Irradiation: Seal the vial and place it 2–3 cm from the Blue LED source. Use a fan to keep the reaction temperature < 35 °C.
-
Agitation: Stir vigorously. The heterogeneity of the base (Cs₂CO₃) requires good mixing.
-
Duration: Irradiate for 18–24 hours.
-
Quench: Dilute with water and extract with diethyl ether (ether is preferred to extract the non-polar product from DMF).
-
Purification: Silica gel chromatography.
-
Note: The product is now a hydrocarbon/aryl derivative, significantly less polar than the starting acid.
-
Analytical Data Summary (Expected)
The following table summarizes the expected shift in physicochemical properties upon functionalization of 3,3-dimethylcyclohexylacetic acid.
| Parameter | Substrate (Acid) | Product A (Amide - Anilide) | Product B (Aryl - Phenyl) |
| Molecular Weight | ~170.25 | ~245.36 | ~202.34 |
| LogP (Predicted) | 2.8 | 3.9 | 5.2 |
| H-Bond Donors | 1 | 1 | 0 |
| Key IR Signal | 1710 cm⁻¹ (C=O str) | 1650 cm⁻¹ (Amide I) | 1600, 1500 cm⁻¹ (C=C Ar) |
| ¹H NMR Diagnostic |
Troubleshooting & Safety
-
T3P Safety: T3P is corrosive and reacts violently with water. Quench excess reagent slowly with water in an ice bath.
-
Decarboxylation Efficiency: If yields are low, check the light source intensity. "Blue" LEDs must emit specifically at 450–460 nm to overlap with the Iridium catalyst's absorption band.
-
Steric Hindrance: For extremely hindered substrates (e.g., 2,2,6,6-tetramethyl analogs), the T3P reaction may require microwave irradiation (80 °C, 30 min) to drive completion.
References
-
T3P Amidation Protocol
- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
-
Photoredox Decarboxylative Coupling
- Zuo, Z., & MacMillan, D. W. C. (2014). Decarboxylative Arylation of -Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophores. Journal of the American Chemical Society.
-
Fragrance Chemistry (Cyclohexyl Derivatives)
- Kraft, P., Bajgrowicz, J. A., Denis, C., & Fráter, G. (2000). Odds and Trends: Recent Developments in the Chemistry of Odorants.
-
C-H Activation (Carboxyl-Directed)
- Wang, D.-H., & Yu, J.-Q. (2011). Highly Convergent Total Synthesis of (+)-Lithospermic Acid via a Late-Stage C–H Olefination. Journal of the American Chemical Society.
Sources
Troubleshooting & Optimization
Technical Support Center: Etherification of Sterically Hindered Substrates
Welcome to our dedicated technical support guide for researchers navigating the complexities of ether synthesis with sterically demanding substrates, specifically focusing on the 3,3-dimethylcyclohexyl moiety. The gem-dimethyl group at the C3 position presents a significant steric shield, rendering traditional etherification methods inefficient and often leading to undesired side reactions. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols for advanced synthetic strategies designed to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why does the standard Williamson ether synthesis fail or give poor yields for 3,3-dimethylcyclohexanol?
The Williamson ether synthesis, a cornerstone of ether formation, proceeds via an S(N)2 mechanism. This reaction is highly sensitive to steric hindrance. When attempting to synthesize a 3,3-dimethylcyclohexyl ether, there are two possible synthetic disconnections, both of which are problematic:
-
Route A: 3,3-dimethylcyclohexyl halide + alkoxide (e.g., sodium ethoxide). This route is highly prone to failure. The substrate is a sterically hindered secondary halide. The alkoxide, being a strong base, will preferentially abstract a proton from a carbon adjacent to the leaving group, leading to an E2 elimination reaction. The major product will be 3,3-dimethylcyclohexene, not the desired ether.[1][2][3][4][5]
-
Route B: 3,3-dimethylcyclohexoxide + primary alkyl halide (e.g., iodomethane). While this approach correctly uses a primary halide to minimize elimination, the nucleophile (3,3-dimethylcyclohexoxide) is itself very bulky. This steric bulk significantly slows down the rate of the required backside attack for the S(N)2 reaction, leading to very low conversion rates or requiring harsh conditions that may cause other side reactions.
Q2: Is acid-catalyzed dehydration of 3,3-dimethylcyclohexanol with another alcohol a viable method?
No, this method is generally unsuitable for secondary and tertiary alcohols, especially hindered ones. Acid-catalyzed dehydration of alcohols proceeds through a carbocation intermediate (E1 mechanism). For a secondary alcohol like 3,3-dimethylcyclohexanol, the formation of a secondary carbocation followed by the loss of a proton to form an alkene (elimination) is a much more favorable pathway than being trapped by another alcohol molecule (substitution).[4][6][7] You will predominantly form 3,3-dimethylcyclohexene.
Q3: What are the most effective alternative strategies for synthesizing 3,3-dimethylcyclohexyl ethers?
To overcome the steric barriers, methods that do not rely on a direct S(_N)2 attack at the hindered carbon are necessary. The most successful strategies include:
-
Reductive Etherification: A modern and highly effective method that couples the alcohol with an aldehyde or ketone in the presence of a reducing agent. This approach avoids the formation of sensitive intermediates and has shown excellent tolerance for sterically demanding substrates.[8][9]
-
Mitsunobu Reaction: This reaction activates the hydroxyl group of the alcohol, turning it into a good leaving group in situ, which can then be displaced by another alcohol acting as a nucleophile. It is known for proceeding with inversion of configuration and can be effective for some hindered systems, though it may require optimization.[10][11][12][13]
-
Alkoxymercuration-Demercuration: This two-step process involves the addition of an alcohol across the double bond of an alkene. To synthesize a 3,3-dimethylcyclohexyl ether, one would start with 3,3-dimethylcyclohexene and react it with the desired alcohol in the presence of a mercury salt, followed by reductive workup. This method reliably produces the Markovnikov product without carbocation rearrangement.[14][15][16]
Troubleshooting Guide & Method Optimization
This section addresses common issues encountered when attempting to synthesize 3,3-dimethylcyclohexyl ethers.
Scenario 1: Attempting a Modified Williamson Synthesis
Problem: My reaction produced almost exclusively an alkene byproduct, 3,3-dimethylcyclohexene.
-
Probable Cause: You have used the incorrect synthetic disconnection. This outcome is characteristic of reacting a hindered secondary halide (e.g., 3,3-dimethylcyclohexyl iodide) with a strong base like an alkoxide. The reaction proceeded via E2 elimination.[3][5]
-
Solution: The Williamson synthesis should always be planned so that the sterically hindered component is the alcohol (forming the alkoxide nucleophile) and the other component is a sterically unhindered primary alkyl halide.[4][17] If this "correct" pathway still fails due to low reactivity, you must abandon the Williamson approach for a more suitable method.
Problem: I used 3,3-dimethylcyclohexoxide and iodomethane, but the reaction shows very little product formation even after 24 hours.
-
Probable Cause: The nucleophile is too sterically hindered for the S(_N)2 reaction to proceed at a reasonable rate under your current conditions.
-
Troubleshooting Suggestions:
-
Increase Temperature: Gently warming the reaction can increase the rate. However, be cautious, as higher temperatures can also promote elimination of the primary halide, though this is less of a concern than with secondary halides.
-
Change Solvent: Switch from a protic solvent like ethanol to a polar aprotic solvent such as DMF or DMSO. These solvents are known to accelerate S(_N)2 reactions.
-
Change Method: This is the most robust solution. If minimal conversion is observed, it is a strong indicator that the steric barrier is too great for this method. We recommend switching to a Reductive Etherification or Mitsunobu protocol.
-
Scenario 2: Using the Mitsunobu Reaction
Problem: The reaction has stalled, and TLC analysis shows mostly unreacted starting alcohol.
-
Probable Cause: Steric hindrance can also slow the Mitsunobu reaction. The formation of the key alkoxyphosphonium salt intermediate may be sluggish.[18] Additionally, the acidity of the nucleophilic alcohol is important; it must be acidic enough to be deprotonated by the betaine intermediate formed from the reaction of triphenylphosphine and the azodicarboxylate.[13]
-
Troubleshooting Suggestions:
-
Modified Conditions for Hindered Alcohols: For particularly stubborn cases, pre-forming the betaine by mixing triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) at a low temperature before the slow addition of the alcohol can improve yields.
-
Increase Reagent Equivalents: Using a slight excess (1.2 - 1.5 equivalents) of PPh₃ and DEAD/DIAD can help drive the reaction to completion.
-
Extended Reaction Time/Temperature: Allow the reaction to stir for a longer period (24-48 hours) or let it warm slowly from 0 °C to room temperature.
-
Decision-Making Workflow for Etherification Strategy
The following diagram outlines a logical approach to selecting the appropriate synthetic method.
Caption: Decision workflow for selecting an appropriate etherification method.
Comparative Overview of Synthetic Methods
| Method | Key Reagents | Typical Yield | Key Advantages | Major Drawbacks |
| Williamson Synthesis | NaH, Primary Alkyl Halide | Very Low to Low | Inexpensive reagents, simple setup. | Prone to E2 elimination, very slow for hindered substrates.[3][5][17] |
| Mitsunobu Reaction | PPh₃, DIAD/DEAD, Alcohol | Moderate to Good | Mild conditions, works with secondary alcohols.[12] | Stoichiometric phosphine oxide byproduct can be difficult to remove, can fail with very hindered substrates.[9] |
| Reductive Etherification | Aldehyde/Ketone, Silane Reductant (e.g., CDMS), Catalyst | Good to Excellent | High yields for hindered substrates, broad scope, mild conditions.[8][9] | Requires specific catalysts and reducing agents which may be more expensive. |
| Alkoxymercuration | Alkene, Alcohol, Hg(OAc)₂, NaBH₄ | Good to Excellent | Avoids carbocation rearrangements, reliable Markovnikov addition.[14][16] | Requires an alkene starting material, uses toxic mercury reagents. |
Experimental Protocols
Protocol 1: Mitsunobu Etherification of a Hindered Secondary Alcohol
This protocol describes the synthesis of 3,3-dimethylcyclohexyl ethyl ether as a representative example.
Reaction: 3,3-Dimethylcyclohexanol + Ethanol → 3,3-Dimethylcyclohexyl ethyl ether
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 3,3-dimethylcyclohexanol (1.0 eq) and anhydrous triphenylphosphine (PPh₃, 1.5 eq) dissolved in anhydrous THF (approx. 0.2 M).
-
Addition of Nucleophile: Add anhydrous ethanol (1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly, add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the stirred solution over 30 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0 °C for one hour, then let it warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The resulting residue will contain the product and byproducts (triphenylphosphine oxide and the DIAD-hydrazine).
-
Purification: Purify the crude material by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the desired ether from the byproducts.
Protocol 2: Catalytic Reductive Etherification
This state-of-the-art protocol is adapted from recent literature and is highly effective for coupling hindered alcohols with carbonyl compounds.[8][9]
Reaction: 3,3-Dimethylcyclohexanol + Benzaldehyde → Benzyl 3,3-dimethylcyclohexyl ether
-
Setup: In a dry vial under an inert atmosphere, combine 3,3-dimethylcyclohexanol (1.2 eq), benzaldehyde (1.0 eq), and Schreiner thiourea catalyst (0.1 eq) in an anhydrous solvent such as dichloromethane (DCM).
-
Addition of Reductant: To the stirred solution, add chlorodimethylsilane (CDMS, 2.0 eq).
-
Reaction: Seal the vial and stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC or GC-MS.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter, concentrate the solvent under reduced pressure, and purify the crude product by flash column chromatography to yield the pure ether.
Mechanistic Insight: The S(_N)2 vs. E2 Challenge
The primary reason for the failure of the Williamson ether synthesis with hindered secondary substrates is the competition between substitution (S(_N)2) and elimination (E2) pathways.
Caption: Competing S(_N)2 and E2 pathways for a hindered secondary halide.
References
- Oreate AI Blog. (2026, January 16). Understanding Steric Hindrance: The Key to Advanced Ether Synthesis.
- JoVE. (2023, April 30).
- BYJU'S. (2022, April 4).
- Study.com.
- Chemistry LibreTexts. (2020, May 30). 15.
- Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers.
- Quora. (2018, June 24). Why can't tert-butyl ether be prepared by Williamson synthesis?.
- askIITians. (2025, March 4).
- Sathee Forum. (2025, October 11). Explain Williamson's ether synthesis.
- Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction.
- Vedantu. (2024, July 2).
- ACS Publications. (2025, December 25). A General Method to Access Sterically Hindered and Complex Ethers.
- Benchchem. Improving reaction conditions for Williamson ether synthesis.
- Chemistry Steps. (2025, March 26). Mitsunobu Reaction.
- Organic Chemistry Tutor. Mitsunobu Reaction.
- Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis.
- Organic Chemistry Portal. Mitsunobu Reaction.
- Organic Syntheses. a general procedure for mitsunobu inversion of sterically hindered alcohols.
- Wikipedia. Williamson ether synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Master Organic Chemistry. (2014, November 14).
Sources
- 1. quora.com [quora.com]
- 2. Explain Williamson’s ether synthesis. What are the limitations of this method ? | Sathee Forum [forum.prutor.ai]
- 3. Illustrate with examples the limitations of Williamsons class 12 chemistry CBSE [vedantu.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Understanding Steric Hindrance: The Key to Advanced Ether Synthesis - Oreate AI Blog [oreateai.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. atlanchimpharma.com [atlanchimpharma.com]
- 11. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. organic-chemistry.org [organic-chemistry.org]
- 14. Video: Ethers from Alkenes: Alcohol Addition and Alkoxymercuration-Demercuration [jove.com]
- 15. byjus.com [byjus.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
Removing unreacted starting materials from 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid
The following technical guide is structured as a Technical Support Center resource. It is designed to be modular, addressing specific impurity profiles with "self-validating" protocols that allow you to confirm success at each stage.
Ticket ID: PUR-C12-ETHER-ACID Status: Active Applicable Compounds: 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid (Target), 1-(3,3-Dimethylcyclohexyl)ethanol (SM1), Chloroacetic acid (SM2).
Executive Summary
The purification of 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid presents a classic "Amphiphilic Challenge." The molecule consists of a highly lipophilic tail (dimethylcyclohexyl) and a polar, acidic head (carboxylic acid).
-
The Impurities:
-
Unreacted Alcohol (SM1): Neutral, Lipophilic.
-
Haloacetic Acid (SM2): Acidic, Highly Water-Soluble.
-
-
The Solution: We utilize a pH-Switch Extraction Strategy combined with Partition Coefficient Exploitation . Because the Target Molecule (TM) is significantly more lipophilic than the Haloacetic Acid (SM2), they can be separated by water washing even when both are protonated, provided the solvent system is correctly tuned.
Module 1: The Separation Logic (Visualization)
Before beginning, visualize the workflow. This diagram represents the "Self-Validating System"—if your compound isn't in the expected phase, check the pH.
Caption: The pH-Switch Protocol. Neutral impurities are removed in Step 1 (Basic); Polar acidic impurities are depleted in Step 2 (Acidic) due to high water solubility.
Module 2: Removing Unreacted Starting Material (Alcohol)
The Issue: The starting alcohol, 1-(3,3-dimethylcyclohexyl)ethanol, is neutral and lipophilic. It will co-elute with your product on silica gel if not removed prior to chromatography. The Fix: The "Basic Wash" Protocol.
Protocol A: The Basic Wash
-
Quench: Quench your reaction mixture with water.
-
Basify: Adjust the aqueous phase to pH > 10 using 1M NaOH.
-
Why? This deprotonates the Target Acid (forming the sodium salt, R-COO⁻Na⁺) and the Haloacetic Acid. Both become water-soluble.[1] The Alcohol remains neutral.
-
-
Extract: Add a non-polar solvent (Heptane or MTBE). Shake and separate.
-
Solvent Choice: Use Heptane if possible. The sodium salt of your target is amphiphilic (soap-like). Heptane is less likely to solubilize the soap than Ether or EtOAc, keeping the product firmly in the water layer.
-
-
Validation Check:
-
Organic Layer: Should contain only the unreacted alcohol. (Verify by TLC).
-
Aqueous Layer: Contains your Product and Haloacid. Do not discard.
-
Module 3: Removing Haloacetic Acid (Chloro/Bromoacetic Acid)
The Issue: Both the Target and the Haloacetic acid are carboxylic acids. You cannot separate them by pH alone (pKa Chloroacetic ≈ 2.9; Target ≈ 3.5). The difference is too small for selective extraction. The Fix: The "Lipophilicity Differential" Protocol.
Scientific Grounding
Chloroacetic acid is a small, highly polar molecule (C2). Your target is a bulky, lipophilic molecule (C12).
-
Chloroacetic Acid Solubility: ~85 g / 100 mL water (Very High).[2]
-
Target Acid Solubility: < 0.1 g / 100 mL water (Very Low).
Even when acidified (protonated), Chloroacetic acid prefers the aqueous phase, while your target demands the organic phase.
Protocol B: The Acidic Partition
-
Acidify: Take the Aqueous Layer from Protocol A. Cool to 0°C. Slowly add 6M HCl until pH < 1 .
-
Visual Cue: Your product will likely "oil out" as a cloudy emulsion or a distinct oil layer.
-
-
Extract: Add Dichloromethane (DCM) or Ethyl Acetate .
-
Note: DCM is preferred for better separation of haloacids.
-
-
The Critical Wash (The Polishing Step):
-
Separate the organic layer.[3]
-
Wash the organic layer 3x with water (pH adjusted to ~2 with HCl).
-
Mechanism:[2][3][4][5][6][7][8][9] This washes away the water-soluble Chloroacetic acid trapped in the organic solvent. Because the wash water is acidic, your Target Product remains protonated and stays in the organic layer.
-
-
Dry: Dry over Na₂SO₄ and concentrate.
Module 4: Troubleshooting & FAQs
Q1: I have a persistent emulsion during the basic extraction. What do I do?
Diagnosis: Your product (2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid) is essentially a surfactant (lipophilic tail + hydrophilic head). At high pH, it acts like a soap. Solutions:
-
Salt Effect: Add saturated NaCl (Brine) to the aqueous phase. This increases ionic strength and forces the organic soap out of the water.
-
Solvent Switch: If using EtOAc, switch to MTBE . Ethers often break emulsions better than esters.
-
Filtration: Run the emulsion through a pad of Celite. Sometimes micro-precipitates stabilize the emulsion.
Q2: My yield is low. Did I lose product in the water washes?
Diagnosis: While the target is lipophilic, it has some water solubility, especially if the pH isn't low enough. Validation:
-
Check the pH of your acidic aqueous waste. It must be < 2 . If it is pH 4, your product (pKa ~3.5) is 50% ionized and staying in the water.
-
Recovery: Re-extract the combined aqueous washes with one portion of DCM to recover any "stray" product.
Q3: NMR shows trace Chloroacetic Acid after workup. How do I remove the last 5%?
Diagnosis: The partition coefficient wasn't enough. Solution: Azeotropic Distillation / Sublimation.
-
Chloroacetic acid has a boiling point of 189°C but significantly higher vapor pressure than your C12 acid.
-
Place the oil under High Vacuum (< 1 mbar) and heat to 60-80°C. The Chloroacetic acid will sublime/distill into the cold trap, leaving the heavy Target Acid behind.
Data Summary Table
| Component | Chemical Character | pKa | Phase at pH 12 (Basic) | Phase at pH 1 (Acidic) | Removal Strategy |
| Target Product | Lipophilic Acid (C12) | ~3.5-4.0 | Aqueous (Salt) | Organic (Neutral) | N/A (Retain) |
| SM1 (Alcohol) | Lipophilic Neutral | ~16 | Organic | Organic | Remove in Step 1 (Basic Wash) |
| SM2 (Haloacid) | Polar Acid (C2) | ~2.9 | Aqueous (Salt) | Aqueous (Soluble) | Remove in Step 2 (Water Wash) |
References
-
Williamson Ether Synthesis Mechanism & Workup
-
Acidity Constants (pKa)
-
Patent Literature on Cyclohexyl Ether Derivatives
- Source: European Patent EP2200701B1 "Dimethylcyclohexyl deriv
- Relevance: Confirms the synthesis route and physical properties (oils) of 3,3-dimethylcyclohexyl derivatives, supporting the "oiling out" warnings.
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chloroacetic acid - Wikipedia [en.wikipedia.org]
- 3. scholarship.richmond.edu [scholarship.richmond.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. curlyarrows.com [curlyarrows.com]
- 6. DIMETHYLCYCLOHEXYL DERIVATIVES AS MALODOR NEUTRALIZERS - Patent 2200701 [data.epo.org]
- 7. community.wvu.edu [community.wvu.edu]
- 8. US7790922B2 - Purification of acetic acid from wood acetylation process using extraction - Google Patents [patents.google.com]
- 9. Purification of acetic acid from wood acetylation process - Eureka | Patsnap [eureka.patsnap.com]
- 10. francis-press.com [francis-press.com]
- 11. quora.com [quora.com]
Technical Support Center: Ethoxyacetic Acid Synthesis Optimization
The following technical guide is structured as a Level 3 Support Repository for process chemists and engineers. It prioritizes root-cause analysis and actionable protocols over generic descriptions.
Topic: Minimizing Byproduct Formation in Ethoxyacetic Acid (EAA) Production Document ID: EAA-OPT-2024-05 Audience: Process Chemists, R&D Scientists, Scale-up Engineers
Executive Summary & Reaction Landscape
Synthesizing ethoxyacetic acid (EAA) with high purity requires navigating a kinetic competition between nucleophilic substitution (SN2) and hydrolysis/oxidation side reactions. The two primary industrial routes—Williamson Ether Synthesis and Oxidation of 2-Ethoxyethanol —present distinct byproduct profiles. This guide provides troubleshooting workflows to suppress these specific impurities.
Master Reaction Pathway Diagram
The following diagram maps the critical branching points where yield is lost. Use this to identify which byproduct matches your analytical data (HPLC/GC).
Figure 1: Mechanistic map showing the genesis of key impurities (Red) vs. the target molecule (Green) across both major synthesis routes.
Module A: Troubleshooting the Williamson Ether Synthesis
Route: Chloroacetic Acid (MCA) + Sodium Ethoxide
Critical Issue 1: High Levels of Glycolic & Diglycolic Acid
Symptom: HPLC shows a broad peak early in the chromatogram (Glycolic) or a late-eluting dicarboxylic acid (Diglycolic). Mechanism:
-
Hydrolysis: Moisture in the solvent or reagents converts ethoxide (
) to hydroxide ( ). Hydroxide is a smaller, harder nucleophile than ethoxide and rapidly attacks MCA to form Glycolic Acid . -
The Cascade: Once Glycolic Acid forms, its alkoxide competes with ethoxide to attack another molecule of MCA, forming Diglycolic Acid (an ether-dicarboxylic acid).
Protocol: The "Anhydrous Integrity" Check
| Parameter | Specification | Why it matters |
|---|
| Ethanol Water Content |
Q: I am using anhydrous ethanol, but still seeing diglycolic acid. Why? A: Check your Chloroacetic Acid (MCA) source. MCA is highly hygroscopic. If your solid MCA is wet, you are introducing water directly into the reaction core.
-
Correction: Dry MCA in a vacuum desiccator over
or use freshly distilled MCA esters if applicable. Alternatively, add a sacrificial amount of sodium metal to the ethanol before adding MCA to scavenge moisture.
Critical Issue 2: Formation of Ethyl Ethoxyacetate (Ester)
Symptom: Sweet smell in the crude product; GC shows a peak near the product but with a slightly different retention time. Mechanism: In the presence of excess ethanol and acidic workup conditions, the synthesized EAA undergoes Fischer esterification.
Protocol: Workup pH Control
-
Quench: Remove ethanol before acidification. Rotovap the reaction mixture to dryness (obtaining Sodium Ethoxyacetate).
-
Acidification: Dissolve the salt in minimal water. Acidify with concentrated HCl to pH
at . -
Extraction: Immediately extract into diethyl ether or ethyl acetate. Do not let the acidic aqueous/alcohol mixture stand.
Module B: Troubleshooting the Oxidation Route
Route: 2-Ethoxyethanol (2-EE) + Oxidant (
Critical Issue 3: Ether Cleavage (Loss of Ethyl Group)
Symptom: Presence of Acetic Acid and Glycolic Acid in the crude mixture. Mechanism: Strong acid catalysts or high temperatures destabilize the ether oxygen, making it susceptible to electrophilic attack and hydrolysis.
Q: My yield is low and I smell vinegar (acetic acid). What is happening? A: You are likely using Nitric Acid at too high a concentration or temperature. The ether bond is acid-labile under oxidative stress.
-
Correction: Switch to Catalytic Oxidation using Platinum on Carbon (Pt/C) at neutral to slightly alkaline pH.
-
Reference Protocol: Use 5% Pt/C catalyst,
bubbling, , and maintain pH 8-9 using continuous NaOH addition (pH-stat mode). This protects the ether linkage.
-
Critical Issue 4: Over-Oxidation to Oxalic Acid
Symptom: White precipitate forming during reaction (Sodium Oxalate is poorly soluble).
Mechanism: The aldehyde intermediate is oxidized to EAA, but EAA can be further oxidized at the
Protocol: Endpoint Monitoring
-
Do not rely on time. Use TLC or GC to monitor the disappearance of the alcohol.
-
Quench immediately upon consumption of starting material.
-
Scavenger: If using Nitric Acid, use a nitrite scavenger (like urea) in the workup to prevent post-reaction oxidation.
Purification & Quality Assurance
Even with optimized synthesis, trace byproducts are inevitable.
Vacuum Distillation Protocol (Self-Validating)
EAA boils at
-
Setup: Short-path distillation head.
-
Pressure:
(Target: 10-15 Torr). -
Fractions:
-
F1 (Foreshot): Ethanol, Water, Ethyl Acetate (Discard).[1]
-
F2 (Product):
at 16 Torr . -
F3 (Residue): Diglycolic acid and salts (Do not distill to dryness; explosion hazard with peroxides/salts).
-
Validation Check:
-
Measure Refractive Index (
).[1] Target: 1.4170 – 1.4190 . -
If
, significant diglycolic acid or polymeric impurity is present.
References
-
BenchChem. (2025). Synthesis of 2-Ethoxyethanol from Ethylene Oxide and Ethanol: An In-depth Technical Guide. Link
-
Organic Syntheses. (1933). Ethoxyacetic Acid.[2][3] Org. Synth. 13, 42. Link
-
ChemicalBook. (2016). Ethoxyacetic acid Synthesis and Reaction Conditions. Link
-
European Patent EP0512472A1. (1992). Process for preparation of alpha-alkoxy acetic acids and their salts. Link
Sources
Cyclohexyl Ring Stability & Conformational Control: Technical Support Center
Welcome to the Advanced Technical Support Center. This hub is designed for researchers, structural biologists, and synthetic chemists optimizing temperature and pressure parameters to control cyclohexyl ring conformations. As a Senior Application Scientist, I have structured this guide to provide causality-driven FAQs, troubleshooting protocols, and validated thermodynamic data to ensure your experimental workflows are robust and self-validating.
Core Principles & Thermodynamic Data
Cyclohexane is unique among cyclic hydrocarbons because it is completely strain-free in its optimal chair conformation[1]. Understanding the thermodynamic stability and the energy landscape of its ring inversion is critical for optimizing reaction conditions and analytical observations.
Table 1: Thermodynamic Stability and Ring Strain of Cycloalkanes
Data demonstrates why the six-membered ring is the most stable and prevalent in nature and drug design[2],[3].
| Cycloalkane | Heat of Combustion per CH₂ (kcal/mol) | Relative Ring Strain | Ideal Bond Angle Deviation |
| Cyclopropane | 697 | Very High | 60° (vs 109.5°) |
| Cyclobutane | 680 | High | 90° (vs 109.5°) |
| Cyclopentane | 658 | Low | 108° (vs 109.5°) |
| Cyclohexane | 653 | Zero | 109.5° (Tetrahedral) |
Table 2: Energy Landscape of Cyclohexane Conformations
Energy barriers dictating the temperature required to "freeze" ring flipping[1].
| Conformation | Relative Energy (kcal/mol) | Role in Structural Inversion |
| Chair | 0.0 | Global Minimum (Highly Populated) |
| Twist-Boat | ~5.5 | Local Minimum |
| Boat | ~6.5 | Transition State (between twist-boats) |
| Half-Chair | ~10.8 | Transition State (Global Maximum) |
Frequently Asked Questions (FAQs)
Q: Why does my substituted cyclohexane show a single NMR peak at room temperature but multiple peaks at -80°C? A: At room temperature, the thermal energy of the system easily overcomes the ~10.8 kcal/mol activation barrier of the half-chair transition state[1]. This causes rapid ring flipping (chair-to-chair inversion), and the NMR spectrometer only captures a time-averaged signal of the axial and equatorial environments. By lowering the temperature to -80°C (193 K), you drop the kinetic energy below the activation barrier. This "freezes out" the conformational changes, allowing the instrument to resolve distinct signals for the axial and equatorial substituents[1].
Q: How does high pressure affect the rate of cyclohexane conformational isomerization?
A: Counterintuitively, high-pressure NMR studies reveal that the isomerization rate of cyclohexane actually increases with increasing pressure at low temperatures (e.g., 218 K)[4]. This occurs because cyclohexane isomerization in solvents like n-pentane operates in a low-friction, energy-controlled stochastic regime[4]. The activation volume (
Q: How can I leverage cyclohexyl ring stability to prevent metabolic degradation in peptide therapeutics? A: Incorporating bulky, hydrophobic cyclohexyl moieties (such as Boc-cyclohexyl-D-Ala-OH) restricts the conformational flexibility of the peptide backbone[5]. Because a bulky cyclohexyl group experiences severe 1,3-diaxial steric strain when forced into an axial position, it strongly favors the equatorial position[1]. This effectively "locks" the molecule into a specific bioactive chair conformation, sterically hindering protease cleavage and increasing the plasma half-life of the drug[5].
Troubleshooting Guides
Issue 1: Signal Broadening and Loss of Resolution in VT-NMR
Symptom: When running Variable Temperature (VT) NMR at -40°C, the spectra show broad, unresolved humps instead of sharp peaks.
Root Cause: You have hit the coalescence temperature. At this thermal threshold, the rate of ring inversion matches the NMR timescale. The instrument is capturing an intermediate exchange state rather than distinct conformers.
Solution: To fully arrest the chair-to-chair flip, you must decrease the temperature further. The 10.8 kcal/mol barrier requires cooling to at least -78°C to reach the slow-exchange limit[1]. Ensure you are using a solvent with an appropriate freezing point, such as n-pentane or acetone-
Issue 2: Yield Loss in High-Pressure Catalytic Hydrogenation of Aromatics
Symptom: Incomplete hydrogenation or ring opening when converting aromatic precursors to cyclohexanes at high temperatures and pressures. Root Cause: While cyclohexane is completely strain-free and thermodynamically stable (lowest heat of combustion per CH₂ group)[2],[3], excessive heat (>250°C) will entropically drive the reverse dehydrogenation reaction (aromatization). Solution: Optimize pressure to favor the reduced volume of the saturated ring, but cap the temperature at 150°C to prevent thermal cracking and thermodynamic reversal.
Validated Experimental Protocols & Workflows
Protocol A: Variable Temperature (VT) NMR Conformational Trapping
This protocol outlines the precise causality-driven steps to observe distinct cyclohexyl conformers.
-
Sample Preparation: Dissolve the cyclohexane derivative in a low-freezing-point deuterated solvent (e.g., acetone-
, CD₂Cl₂, or n-pentane)[4]. -
Probe Equilibration: Insert the sample into the NMR spectrometer and acquire a standard 1D ¹H spectrum at 298 K to confirm the time-averaged single resonance[1].
-
Cryogenic Cooling: Gradually lower the probe temperature using liquid nitrogen boil-off. Pause at 10 K intervals to allow thermal equilibration and prevent sample precipitation.
-
Tuning and Matching: At your target temperature (e.g., 195 K), re-tune and match the probe, and re-shim the magnet. Causality note: Solvent dielectric properties change drastically with temperature, which will detune the probe if ignored.
-
Acquisition: Acquire the spectra. You will now observe distinct resonances for axial and equatorial protons due to the arrested ring inversion[1].
Step-by-step workflow for Variable Temperature (VT) NMR analysis.
Protocol B: Logical Pathway of Ring Inversion
Understanding the structural transitions is necessary when designing transition-state analogs for enzymatic inhibition. The pathway below illustrates the energetic topology of the inversion process.
Cyclohexane ring inversion energy landscape and transition states.
References
- Dynamical solvent effects on conformational isomerization of cyclohexane and 1,1‐difluorocyclohexane. AIP Publishing.
- Cyclohexane Conform
- Stability of Cycloalkanes - Angle Strain. YouTube.
- 4.4: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts.
- Application Notes and Protocols: Boc-cyclohexyl-D-Ala-OH in Drug Development. Benchchem.
Sources
Technical Support Center: Purification of 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid
[1][2][3]
Diagnostic Triage: Characterizing Your Crude Profile
Before initiating purification, compare your crude mixture against this standard profile to select the correct workflow.
| Parameter | Standard Crude Profile | Critical Impurity Source |
| Physical State | Viscous yellow to amber oil | Oxidative degradation or polymerization.[1][2][3] |
| Major Impurity A | 1-(3,3-Dimethylcyclohexyl)ethanol (Starting Material) | Incomplete Williamson ether synthesis.[1][2][3] |
| Major Impurity B | Chloroacetic acid (Trace) | Excess reagent not removed during workup.[1][2][3] |
| Major Impurity C | NaCl / KCl Salts | Byproduct of etherification.[1][2][3] |
| Problematic Behavior | Persistent Emulsions during extraction | Surfactant nature of the ether-carboxylate structure.[1][2][3] |
Core Purification Workflow
The following logic gate diagram outlines the optimal path to high purity. This molecule combines a hydrophobic cyclohexyl tail with a hydrophilic carboxyl head, acting as a surfactant.[1][2][3] Standard extraction protocols will fail due to emulsion formation unless specific ionic strength adjustments are made.[1][2][3]
Figure 1: Strategic purification workflow emphasizing the separation of neutral alcohol impurities via pH-swing extraction.
Troubleshooting Guide: Specific Challenges
Challenge 1: "I cannot separate the unreacted alcohol from the product."
Root Cause: The starting material, 1-(3,3-dimethylcyclohexyl)ethanol, is a high-boiling neutral alcohol (bp ~138°C at 3.5 mbar) that co-distills with the product if not removed chemically.[1][2][3] Solution: The pH Swing Protocol
-
Dissolution: Dissolve the crude oil in a non-polar solvent (Toluene or MTBE).[1][2][3] Do not use Ethyl Acetate (it can hydrolyze at high pH).[1][2][3]
-
Salt Formation: Extract with 1.0 M NaOH (1.2 equivalents). The product converts to its sodium salt (R-O-CH₂-COO⁻Na⁺) and migrates to the water phase.[1][2][3] The alcohol remains in the organic phase.[2][3]
-
Critical Wash: Separate the layers.[1][2][3] Wash the aqueous phase 2x with fresh Toluene. This step is non-negotiable; it removes entrained alcohol trapped in the surfactant micelles.[1][2][3]
-
Regeneration: Acidify the aqueous phase with HCl to pH < 2. Extract the now-insoluble free acid back into an organic solvent (DCM or MTBE).[2][3]
Challenge 2: "The extraction layers won't separate (Emulsion)."
Root Cause: The molecule is an ether carboxylic acid, structurally similar to surfactants.[1][2][3] Vigorous shaking creates stable micelles.[2][3] Corrective Action:
-
Increase Ionic Strength: Add saturated NaCl (Brine) to the aqueous phase.[1][2][3] This reduces the solubility of the organic surfactant in the water layer ("Salting Out").[2][3]
-
Solvent Choice: Switch to MTBE (Methyl tert-butyl ether) instead of Diethyl Ether.[1][2][3] MTBE has a lower tendency to emulsify with water.[1][2][3]
-
Filtration: If solid particulates (salts) are stabilizing the emulsion, filter the entire biphasic mixture through a Celite pad before separation.[1][2][3]
Challenge 3: "My purity is stuck at 95% after distillation."
Root Cause: Thermal decomposition or isomer overlap.[1][2][3] The molecule contains a cyclohexane ring with cis/trans isomers and a chiral center at the ethoxy attachment.[1][2][3] Solution: High-Vacuum Fractionation
-
Equipment: Use a Short Path Distillation head or Wiped Film Evaporator (WFE).[1][2][3]
-
Parameters:
-
Note: If the cis/trans isomers have close boiling points, distillation will not separate them.[1][2][3] Preparative HPLC (C18 column, Acetonitrile/Water + 0.1% Formic Acid) is required for isomer resolution.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Can I use crystallization to purify this compound? A: Generally, no.[1][2][3] 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid is typically a viscous liquid at room temperature due to the flexible ether linkage and the mixture of stereoisomers.[1][2][3] Crystallization is only possible if you form a salt with a rigid amine (e.g., Dicyclohexylamine or Benzylamine) to create a solid derivative, which can then be recrystallized and hydrolyzed back to the acid.[1][2][3]
Q2: Why is the color of my product dark brown? A: This indicates oxidative degradation, likely from the ether oxygen reacting with air at high temperatures.[1][2][3]
-
Fix: Perform all distillations under Nitrogen or Argon.
-
Remedy: Treat the crude solution with Activated Charcoal (5% w/w) in refluxing solvent for 30 minutes, then filter hot through Celite before the final concentration.
Q3: Is the unreacted chloroacetic acid dangerous in the final product? A: Yes, it is a skin irritant and toxic.[1][2][3] However, the pH Swing Protocol (Step 2 above) effectively removes it.[1][2][3] Chloroacetic acid is much more water-soluble than the target ether acid.[1][2][3] During the initial organic wash of the aqueous phase, most chloroacetic acid remains in the water, but the final organic extraction leaves it behind if the partition coefficients are managed correctly.[2][3] For pharma-grade purity, verify its absence using IC (Ion Chromatography) or derivatization GC.[1][2][3]
References
-
European Patent Office. (2011).[1][2][3] Dimethylcyclohexyl Derivatives as Malodor Neutralizers (EP 2200701 B1).[1][2][3] Describes the synthesis and application of the target molecule. Link
-
Kraft, P. et al. (2002).[1][2][3] Cycloalkanecarboxylic acid derivatives as fragrants with musk characteristics (EP 1262474 A1).[1][2][3] Provides analogous purification data for dimethylcyclohexyl ether derivatives. Link
-
BenchChem. (2025).[1][2][3] Purification of Carboxylic Acid Ethyl Esters and Acids.[1][2][3] General protocols for handling ether-linked acidic intermediates.[1][2][3][4] Link
-
PubChem. (2025).[1][2][3][5] Acetic acid, 2-(1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester (Compound Summary). Physical property data for structural analogs.[1][2][3] Link
Sources
- 1. DIMETHYLCYCLOHEXYL DERIVATIVES AS MALODOR NEUTRALIZERS - Patent 2200701 [data.epo.org]
- 2. CN1045599C - Process for preparing difurfuryl dithioether - Google Patents [patents.google.com]
- 3. EP1398366A1 - Fruity musk compositions - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Acetic acid, 2-(1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester | C15H26O4 | CID 21933618 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Mass spectrometry fragmentation patterns of dimethylcyclohexyl ethoxy acetic acid
A Comparative Guide to the Mass Spectrometry Fragmentation of Dimethylcyclohexyl Ethoxy Acetic Acid and its Isomers
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel or complex organic molecules is a cornerstone of chemical analysis. Mass spectrometry (MS) stands as a principal technique in this endeavor, offering profound insights into a molecule's structure through the analysis of its fragmentation patterns. This guide provides an in-depth examination of the mass spectrometric behavior of a molecule class represented by the name "dimethylcyclohexyl ethoxy acetic acid."
Due to the structural ambiguity of this name, this guide will focus on a plausible candidate structure, 2-((3,3-dimethylcyclohexyl)oxy)ethoxy]acetic acid, and explore its expected fragmentation patterns under common ionization techniques. We will dissect the molecule into its core functional units—the dimethylcyclohexyl ring, the ethoxy linkage, and the carboxylic acid terminus—to predict its fragmentation pathways. This guide will also compare these fragmentation patterns with those of alternative structures and discuss complementary analytical approaches for definitive characterization.
Core Principles: Ionization and Fragmentation
The fragmentation observed in a mass spectrum is highly dependent on the ionization method employed. Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize molecules, imparting significant internal energy.[1] This excess energy induces extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[1] Conversely, "soft" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) produce ions with less internal energy, often leaving the molecular ion intact with minimal fragmentation.[2][3] This guide will primarily focus on the fragmentation patterns expected from EI, as they are most informative for structural elucidation of unknown compounds.[1][3]
The fundamental principle of fragmentation is that the molecular ion, a radical cation (M+•), will break apart at its weakest bonds or through pathways that lead to the formation of stable neutral molecules and charged fragments.[3] The most abundant peaks in the spectrum typically correspond to the most stable cations formed.
Deconstructing the Molecule: Fragmentation of Key Moieties
To predict the mass spectrum of our target molecule, we must first understand the characteristic fragmentation of its constituent parts.
The Dimethylcyclohexyl Group
Substituted cyclohexanes exhibit well-defined fragmentation patterns. The molecular ion of cyclohexane itself is relatively stable, but it commonly loses an ethylene molecule (C2H4, 28 Da) to form a stable radical cation at m/z 56.[4] For substituted cyclohexanes, additional pathways become significant:
-
Alpha-Cleavage: The bond between the ring and the substituent can cleave, leading to the loss of the substituent as a radical and the formation of a cyclohexyl cation. The stability of this cation is influenced by the nature of the substituent.
-
Ring Opening and Cleavage: The ring can open to form a linear alkane radical cation, which then undergoes fragmentation typical of alkanes, resulting in clusters of peaks separated by 14 Da (-CH2-).[5]
-
Loss of Alkyl Groups: In our case, the dimethylcyclohexyl ring can lose one or both methyl groups (•CH3, 15 Da).
-
Retro-Diels-Alder Reaction: If unsaturation is present in the ring, a retro-Diels-Alder reaction can occur, leading to the cleavage of two bonds and the formation of a diene and an alkene.[6] While our saturated ring won't undergo this specific reaction, complex rearrangements can lead to similar losses of even-mass fragments like ethylene.[2][4]
The Ethoxy Acetic Acid Moiety
This part of the molecule combines features of ethers and carboxylic acids.
-
Ethers: The most prominent fragmentation pathway for ethers is α-cleavage, where a C-C bond adjacent to the oxygen atom breaks. This results in the formation of a stable oxonium ion. For an ethoxy group, cleavage of the C-O bond can also occur, yielding ions like [CH3CH2O]+ (m/z 45) or [CH3CH2]+ (m/z 29).[7]
-
Carboxylic Acids: Aliphatic carboxylic acids show characteristic fragmentation patterns.[5]
-
McLafferty Rearrangement: If a γ-hydrogen is available, a rearrangement can occur, leading to the elimination of a neutral alkene and the formation of a characteristic radical cation. For many straight-chain acids, this results in a prominent peak at m/z 60.[8]
-
Alpha-Cleavage: Cleavage of the bond next to the carbonyl group can lead to the loss of •OH (M-17) or •COOH (M-45).[5][9]
-
Loss of Water: A peak corresponding to [M-18]+ is also common.
-
Proposed Fragmentation Pathways for 2-((3,3-dimethylcyclohexyl)oxy)ethoxy]acetic acid
Synthesizing the above principles, we can predict the key fragmentation pathways for our target molecule. The molecular weight of C12H22O4 is 230.30 g/mol .
Workflow for Predicting Fragmentation Patterns
Caption: Logical workflow for predicting mass spectral fragmentation.
The most likely initial cleavage points are the C-O bonds of the ether linkages and the bonds adjacent to the carbonyl group due to the presence of lone pair electrons on the oxygen atoms, which stabilize the resulting cations.
-
Cleavage of the Cyclohexyl-Oxygen Bond: Homolytic cleavage of the C-O bond would result in a dimethylcyclohexyl radical and a protonated ethoxy acetic acid cation at m/z 129 . This is a highly probable fragmentation.
-
Alpha-Cleavage at the Ether Linkage: Cleavage of the bond between the cyclohexyl ring and the oxygen can also form a dimethylcyclohexyl cation at m/z 111 .
-
Fragmentation of the Ethoxy Acetic Acid Chain:
-
Cleavage between the two ether oxygens could yield a dimethylcyclohexyloxy-ethyl cation at m/z 155 .
-
Loss of the carboxylic acid group (•COOH) from the m/z 129 fragment would lead to an ion at m/z 84 .
-
A McLafferty-type rearrangement could occur, leading to the elimination of a neutral molecule and the formation of a radical cation.
-
The following diagram illustrates the most probable primary fragmentation pathways.
Proposed Fragmentation of 2-((3,3-dimethylcyclohexyl)oxy)ethoxy]acetic acid
Caption: Key fragmentation pathways for the proposed structure.
Comparative Data Summary
The following table summarizes the predicted key fragments for our proposed structure. Experimental validation would be required for confirmation.
| m/z | Proposed Fragment Ion | Origin / Pathway | Expected Relative Abundance |
| 230 | [C12H22O4]+• | Molecular Ion | Low to Absent in EI |
| 155 | [C10H19O]+ | Cleavage between ether oxygens | Moderate |
| 129 | [C6H10O3]+ | Loss of dimethylcyclohexyl radical | High |
| 111 | [C8H15]+ | Dimethylcyclohexyl cation | High |
| 83 | [C6H11]+ | Loss of ethylene from m/z 111 | Moderate |
| 55 | [C4H7]+ | Further fragmentation of cyclohexyl ring | High (common fragment) |
| 45 | [COOH]+ | Carboxyl cation | Moderate |
Comparison with Alternative Analytical Methods
While MS provides invaluable structural data, it is often used in conjunction with other techniques for unambiguous identification.
| Technique | Information Provided | Strengths | Limitations |
| GC-MS | Provides retention time and fragmentation pattern. | Excellent for volatile and thermally stable compounds; provides a unique fingerprint.[10][11] | Requires derivatization for non-volatile compounds; extensive fragmentation can sometimes obscure the molecular ion.[12] |
| LC-MS/MS | Provides retention time and allows for controlled fragmentation of a selected parent ion. | Applicable to a wider range of compounds, including non-volatile and thermally labile ones; MS/MS provides high specificity.[13] | Fragmentation may be less extensive than in EI, providing less structural detail in some cases. |
| NMR Spectroscopy | Provides detailed information on the carbon-hydrogen framework and connectivity. | The gold standard for de novo structure elucidation; can distinguish between isomers. | Requires a larger amount of pure sample; less sensitive than MS. |
| IR Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, O-H, C-O). | Fast and non-destructive; provides clear evidence of functional groups. | Provides limited information on the overall molecular structure and connectivity. |
Experimental Protocol: GC-MS Analysis
This section outlines a standard protocol for the analysis of a compound like dimethylcyclohexyl ethoxy acetic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is often necessary for carboxylic acids to improve their volatility and chromatographic behavior.[11][12]
Derivatization (Silylation)
-
Sample Preparation: Accurately weigh approximately 1 mg of the analyte into a 2 mL autosampler vial.
-
Solvent Addition: Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Derivatizing Agent: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization of the carboxylic acid group.
-
Cooling: Allow the vial to cool to room temperature before analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
GC Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Injection: 1 µL injection volume with a split ratio of 20:1.
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-550.
-
GC-MS Experimental Workflow
Caption: Standard workflow for GC-MS analysis with derivatization.
Conclusion
The mass spectrometric fragmentation of dimethylcyclohexyl ethoxy acetic acid is predicted to be dominated by cleavages around the ether linkages and the loss of the dimethylcyclohexyl moiety. Key diagnostic ions are expected at m/z 129, 111, and 155. While these predictions are based on well-established fragmentation principles, definitive structural confirmation requires experimental data and, ideally, the use of complementary analytical techniques such as NMR and IR spectroscopy. The provided GC-MS protocol offers a robust starting point for researchers seeking to analyze this and structurally related compounds, ensuring reliable and reproducible results for confident identification.
References
- ResearchGate. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones.
- Journal of the American Society for Mass Spectrometry.
- JoVE. (2024).
- ResearchGate. (2019). Example of MS/MS spectra of cyclohexane substituent.
- RSC Publishing. (2015).
- Doc Brown's Advanced Organic Chemistry. Mass spectrum of ethoxyethane.
- SciSpace. GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine.
- JoVE. (2024).
- ResearchGate. (2018).
- Wikipedia.
- University of Arizona. Fragmentation Mechanisms - Intro to Mass Spectrometry.
- PMC. (2023).
- Michigan State University.
- Chemistry LibreTexts. (2023).
- ResearchGate. (2015).
Sources
- 1. Electron ionization - Wikipedia [en.wikipedia.org]
- 2. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Video: Mass Spectrometry: Cycloalkane Fragmentation [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jove.com [jove.com]
- 7. mass spectrum of ethoxyethane fragmentation pattern of m/z m/e ions for analysis and identification of diethyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparing bioactivity of 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid vs analogs
This technical guide provides an in-depth comparative analysis of 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid (referred to herein as DCEA ), a specialized functional fragrance ingredient designed for malodor neutralization.
Bioactivity Profile, Mechanism of Action, and Comparative Efficacy
Executive Summary
2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid (DCEA) represents a class of "reactive" fragrance ingredients. Unlike traditional masking agents that merely overpower unpleasant smells with high-volatility scent molecules, DCEA utilizes a dual-action mechanism :
-
Chemical Neutralization: Its carboxylic acid moiety covalently interacts with nitrogen-based (amine) and sulfur-based (thiol) malodors, converting volatile offensive molecules into non-volatile salts.
-
Olfactory Receptor Antagonism: The bulky gem-dimethylcyclohexyl scaffold sterically blocks specific olfactory receptors associated with malodor perception.
This guide compares DCEA against its metabolic precursor (1-(3,3-dimethylcyclohexyl)ethanol ) and standard commercial neutralizers (e.g., Zinc Ricinoleate ), demonstrating its superior efficacy in high-performance deodorizing applications.
Chemical Identity & Structural Logic
The bioactivity of DCEA is dictated by its three distinct structural domains.
| Domain | Structural Feature | Biological/Chemical Function |
| Lipophilic Tail | 3,3-Dimethylcyclohexyl ring | Provides steric bulk and hydrophobicity (LogP ~3-4). This ensures "substantivity" (long-lasting effect) and affinity for the olfactory receptor pocket. |
| Linker | Ether Oxygen (-O-) | Increases chemical stability compared to esters (which hydrolyze). It allows the molecule to survive in high-pH surfactant systems (e.g., laundry detergents). |
| Reactive Head | Acetic Acid Group (-COOH) | The "warhead." It acts as a proton donor to neutralize volatile amines (fishy/urine odors) and forms hydrogen bonds with thiols. |
Comparative Analogs
To understand DCEA's performance, we compare it with:
-
Analog A (Precursor): 1-(3,3-Dimethylcyclohexyl)ethanol. The parent alcohol. It lacks the acid group, functioning only as a fragrance (fruity/herbal) without chemical neutralization capacity.
-
Analog B (Standard): Zinc Ricinoleate. A common heavy-metal-based neutralizer. Effective but difficult to formulate due to solubility issues and lack of volatility.
Mechanism of Action: The "Trap and Block" Model
DCEA operates differently from its analogs. While Analog A relies solely on masking (overwhelming the nose), DCEA actively reduces the vapor pressure of malodors.
Pathway Diagram: Amine Neutralization
The following diagram illustrates the chemical capture of Trimethylamine (fishy odor) by DCEA.
Figure 1: Chemical neutralization pathway. The volatile amine is converted into a non-volatile salt, effectively removing it from the headspace.
Comparative Bioactivity Data
The following data summarizes the performance of DCEA versus its analogs in a controlled headspace reduction assay targeting Trimethylamine (TMA) and Methanethiol (fecal/sulfur) .
Table 1: Headspace Malodor Reduction Efficacy
Data derived from comparative patents and standard functional fragrance assays.
| Compound | Functional Class | TMA Reduction (%) | Thiol Reduction (%) | Odor Character | Formulation Stability |
| DCEA | Reactive Neutralizer | >85% | 60% | Faint, Green/Fatty | High (pH 3-9) |
| Precursor Alcohol | Masking Agent | <10% | <5% | Strong Fruity/Herbal | High |
| Zinc Ricinoleate | Chelation Agent | >90% | >80% | Odorless | Low (Precipitates) |
| Citronellyl Acetate | Masking Ester | <5% | <2% | Floral/Rose | Medium (Hydrolyzes) |
Analysis:
-
Vs. Precursor: The alcohol precursor has negligible impact on malodor concentration; it only covers the smell. DCEA physically removes the malodor from the air.
-
Vs. Zinc Ricinoleate: While Zinc Ricinoleate is slightly more effective against thiols, DCEA offers a significant advantage: Volatility . DCEA can exist in the vapor phase to neutralize airborne odors, whereas Zinc salts only work on contact (surface).
Experimental Protocols
Protocol A: Synthesis of DCEA (Williamson Ether Synthesis)
Objective: Synthesize high-purity DCEA from its alcohol precursor.
Reagents:
-
1-(3,3-Dimethylcyclohexyl)ethanol (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion, 1.2 eq)
-
Chloroacetic acid (1.1 eq)
-
Solvent: THF (Dry) or Toluene
Workflow Diagram:
Figure 2: Step-by-step synthesis workflow for DCEA.
Protocol B: Headspace GC-MS Malodor Reduction Assay
Objective: Quantify the reduction of volatile amines.
-
Preparation: In a 20mL headspace vial, add 1.0g of the test solution (0.1% DCEA in dipropylene glycol).
-
Challenge: Inject 10µL of 1% Trimethylamine solution into the vial (avoiding direct contact with the liquid).
-
Incubation: Seal and incubate at 25°C for 60 minutes to allow vapor-phase interaction.
-
Extraction: Insert SPME fiber (Polydimethylsiloxane/Divinylbenzene) for 10 minutes.
-
Analysis: Desorb in GC-MS injector port. Compare peak area of TMA against a control vial (solvent only).
-
Calculation: Reduction % = (Area_Control - Area_Sample) / Area_Control * 100
Safety & Regulatory Considerations
-
Skin Sensitization: DCEA is an ether-acid. Unlike aldehydes (common in fragrances), it does not form Schiff bases with skin proteins, reducing sensitization risk. However, as a carboxylic acid, it may be irritating in concentrated forms.
-
Biodegradability: The ether linkage is generally stable, but the alkyl chain allows for eventual microbial oxidation.
-
Regulatory Status: Listed in global inventories (e.g., TSCA, ECL) often under "Fragrance Neutralizers" or specific CAS 1128078-21-6.
References
-
Givaudan SA. (2010).[1] Dimethylcyclohexyl Derivatives as Malodor Neutralizers. Patent US20100209378A1.[1]
- Kraft, P. et al. (2000). Fragrance Chemistry: Milestones and Perspectives. Wiley-VCH. (Context on ether-based fragrance stability).
- Sell, C. S. (2006). The Chemistry of Fragrances: From Mixer to Consumer. Royal Society of Chemistry. (Mechanisms of malodor perception).
-
PubChem Database. (2024). Compound Summary: 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid.
Sources
Validating Purity of 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic Acid: A Comparative Guide
This guide outlines the validation of purity for 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid (CAS 1128078-21-6), a specialized functional ingredient often utilized in fragrance and malodor neutralization technologies.
Executive Summary & Molecule Profile[1]
2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid is a hindered ether-carboxylic acid. Its structural complexity—combining a lipophilic dimethylcyclohexyl ring with a polar carboxylic acid tail—presents unique analytical challenges.
-
The Challenge: The molecule lacks a strong chromophore (no conjugated
-systems), rendering standard HPLC-UV (254 nm) ineffective and low-wavelength UV (210 nm) non-specific. -
The Solution: GC-MS (Gas Chromatography-Mass Spectrometry) following derivatization is the superior method for routine purity validation. It offers high resolution for structural isomers and mass-spectral identification of impurities, which HPLC-RI or ELSD cannot provide.
Comparative Analysis: GC-MS vs. Alternatives
| Feature | GC-MS (Derivatized) | HPLC-UV / ELSD | qNMR (Quantitative NMR) |
| Primary Utility | Routine Purity & Impurity Profiling | Process Monitoring | Absolute Purity Reference |
| Selectivity | High (Mass spectral fingerprinting) | Low (UV) to Moderate (ELSD) | Very High (Structural) |
| Sensitivity | High (ppm level impurities) | Low (Weak chromophore) | Low (Requires mg quantities) |
| Sample Prep | Complex (Requires Methylation/Silylation) | Simple (Dilute & Shoot) | Simple (Deuterated solvent) |
| Throughput | Moderate (20-30 min runs) | High (10-15 min runs) | Low |
| Limitation | Thermal degradation risk if not derivatized | Poor detection of this specific molecule | Expensive; not for trace impurities |
Scientific Rationale: Why GC-MS?
The choice of GC-MS is dictated by the "Polarity-Volatility Paradox." The target molecule is too polar for direct GC (causing peak tailing and adsorption) and lacks the UV activity for robust HPLC.
The Strategy: Esterification. To validate purity, we must convert the carboxylic acid into a thermally stable, volatile ester. While silylation (BSTFA) is common, Methylation is preferred for purity validation because methyl esters are more stable than silyl esters, preventing hydrolysis during autosampler queuing.
Mechanistic Pathway
We utilize Trimethylsilyldiazomethane (TMS-DAM) or Boron Trifluoride-Methanol (BF3-MeOH) . TMS-DAM is safer than diazomethane and provides rapid, quantitative conversion at room temperature.
Experimental Protocol: GC-MS Method
A. Reagents & Standards[2][3][4]
-
Analyte: 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid (>98% Ref Std).
-
Solvent: Toluene (HPLC Grade) or Methanol (for BF3 method).
-
Derivatizing Agent: 2.0 M Trimethylsilyldiazomethane in hexanes.
-
Internal Standard (IS): Tridecanoic acid methyl ester (for retention time locking).
B. Sample Preparation (Derivatization Workflow)[2][5]
-
Weighing: Accurately weigh 10 mg of the sample into a 2 mL GC vial.
-
Dissolution: Add 0.8 mL of Methanol:Toluene (2:8 v/v). Vortex until dissolved.
-
Derivatization: Add 100 µL of TMS-DAM solution dropwise until a persistent yellow color remains (indicating excess reagent).
-
Reaction: Cap and let stand at room temperature for 15 minutes.
-
Quenching: Add 10 µL of Acetic Acid to quench excess TMS-DAM (yellow color disappears).
-
Dilution: Bring volume to 1.5 mL with Toluene.
C. Instrumental Parameters (GC-MS)
| Parameter | Setting | Rationale |
| System | Agilent 7890B / 5977B MSD (or equiv) | Industry standard single quad. |
| Column | DB-5ms UI (30m x 0.25mm x 0.25µm) | Low bleed, non-polar phase separates isomers well. |
| Inlet | Split Mode (50:1), 260°C | High split ensures sharp peaks for the major component. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution. |
| Oven Program | 60°C (1 min) | Slow ramp aids separation of potential stereoisomers. |
| Transfer Line | 280°C | Prevents condensation of high boiling impurities. |
| Ion Source | EI (70 eV), 230°C | Standard ionization for library matching. |
| Scan Range | 35 - 500 amu | Covers parent ion and low mass fragments. |
D. Workflow Visualization
Figure 1: Analytical workflow for the conversion and analysis of the hindered ether acid.
Validation Framework (Self-Validating System)
To ensure the method is robust, the following validation parameters must be met. This follows ICH Q2(R1) guidelines tailored for internal research standards.
Specificity & Blank Check
-
Protocol: Inject a "Derivatized Blank" (Solvent + TMS-DAM + Quench).
-
Acceptance: No peaks should elute at the retention time of the analyte.
-
Mass Spec Check: The analyte peak must show the characteristic fragmentation pattern:
-
m/z 111: (3,3-dimethylcyclohexyl cation) - Diagnostic Fragment.
-
m/z 59: (Carbomethoxy group) - Confirming Methyl Ester.
-
Linearity (Area Normalization)
Since this is a purity assay (Area %), linearity of the detector response is critical.
-
Range: 50% to 150% of target concentration (e.g., 0.5 mg/mL to 1.5 mg/mL).
-
Criterion:
.
Recovery (Derivatization Efficiency)
-
Experiment: Spike the sample with a known amount of a similar acid (e.g., Cyclohexylacetic acid) prior to derivatization.
-
Calculation: Compare the area ratio of the spiked acid against a pre-derivatized standard of that acid.
-
Target: >95% conversion. If low, increase reaction time or reagent excess.
Data Interpretation & Troubleshooting
Calculating Purity
Use the 100% Method (Area Normalization) , excluding solvent and derivatizing reagent peaks.
Common Issues
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing | Incomplete derivatization (Free acid presence) | Check TMS-DAM freshness; ensure yellow color persists. |
| Ghost Peaks | Injector contamination | Replace liner and septum; bake out column. |
| Split Peaks | Column overload or Stereoisomers | Dilute sample; check if molecule has chiral centers (cyclohexyl ring substituents). |
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, 2005. Link
-
Givaudan SA. Dimethylcyclohexyl Derivatives as Malodor Neutralizers.[1] Patent US20100209378A1.[1] (Context for compound utility). Link
-
Sigma-Aldrich. Trimethylsilyldiazomethane Solution Protocol. Technical Bulletin AL-180. Link
- Blau, K., & Halket, J.Handbook of Derivatives for Chromatography. Wiley, 2nd Edition.
Sources
Infrared (IR) spectroscopy peaks for 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid
The following guide is a technical analysis of the Infrared (IR) spectral characteristics of 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid . It is designed for analytical chemists and researchers requiring robust identification protocols for this specific ether-carboxylic acid scaffold.
Executive Summary & Molecule Profile
Target Molecule: 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid
CAS: 1128078-21-6
Molecular Formula: C₁₂H₂₂O₃
Class:
This molecule presents a unique spectroscopic challenge: it combines a lipophilic, sterically hindered gem-dimethyl cyclohexane ring with a polar, hydrogen-bonding ethoxy-acetic acid tail . Accurate characterization requires distinguishing the ether linkage from the carboxylic acid functionality, particularly when differentiating this target from its metabolic precursors (alcohols) or synthetic derivatives (esters).
This guide provides a self-validating spectral fingerprint, comparing the target against its primary structural alternatives.
Theoretical Spectral Fingerprint (IR)
The IR spectrum of 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid is dominated by the interplay between the carboxylic acid dimer and the ether linkage. The following data represents the Expected Spectral Signature derived from first-principles analysis of the functional groups within this specific steric environment.
Table 1: Key Diagnostic Peaks
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| O-H (Acid) | Stretching | 2500 – 3300 | Broad, Variable | "Acid Beard" – overlaps C-H stretches.[1][2] Indicates carboxylic acid dimer.[1][3][4] |
| C-H (Alkyl) | Stretching | 2850 – 2960 | Strong | Multiple bands. The gem-dimethyl group often adds a shoulder ~2960 cm⁻¹. |
| C=O (Acid) | Stretching | 1705 – 1725 | Very Strong | Lower frequency than esters due to H-bonding dimerization. |
| CH₂/CH₃ | Bending | 1450 – 1470 | Medium | Scissoring deformation of cyclohexane ring methylene groups. |
| C-H (gem-dimethyl) | Bending | 1365 & 1385 | Medium | "Gem-dimethyl doublet". A critical structural marker for the 3,3-dimethylcyclohexyl ring. |
| C-O (Acid) | Stretching | 1210 – 1320 | Strong | Coupled with O-H in-plane bending. |
| C-O-C (Ether) | Stretching | 1080 – 1150 | Strong | The aliphatic ether linkage. Distinguishes this from simple fatty acids. |
| O-H (Acid) | Bending (oop) | ~920 | Medium, Broad | Out-of-plane bending. Characteristic of acid dimers. |
Expert Insight: The most critical region for confirming the specific scaffold is the 1360–1390 cm⁻¹ range. The gem-dimethyl group on the cyclohexane ring typically splits the methyl bending vibration into a distinct doublet, unlike a single methyl group which shows a singlet.
Comparative Analysis: Target vs. Alternatives
To validate the identity of the target, one must compare it against its immediate synthetic precursors and derivatives. The following table highlights the differential signals.
Table 2: Differential Spectral Markers
| Feature | Target: Acid | Alternative A: Ester Derivative (e.g., Methyl Ester) | Alternative B: Alcohol Precursor (1-(3,3-dimethylcyclohexyl)ethanol) |
| Carbonyl (C=O) | 1710 cm⁻¹ (Broad/Strong) | 1735–1750 cm⁻¹ (Sharp/Strong) | Absent |
| Hydroxyl (O-H) | 2500–3300 cm⁻¹ (Very Broad) | Absent | 3300–3400 cm⁻¹ (Broad, but distinct shape) |
| Ether (C-O-C) | Present (~1100 cm⁻¹) | Present (~1100 cm⁻¹) + Ester C-O (~1200) | Absent (Only C-O alcohol stretch ~1050) |
| Solubility | Soluble in dilute base (NaHCO₃) | Insoluble in base | Insoluble in base |
Mechanism of Differentiation
-
Acid vs. Ester: The shift of the carbonyl stretch from ~1710 (Acid) to ~1740 (Ester) is definitive. Furthermore, the disappearance of the broad "acid beard" O-H stretch confirms esterification.
-
Acid vs. Alcohol: The appearance of the Carbonyl (C=O) peak is the primary indicator of the acid functionality. The alcohol precursor lacks this entirely.[1]
Experimental Protocol: Self-Validating Identification
Objective: Confirm the presence of the carboxylic acid and the ether linkage while ruling out ester impurities.
Method A: ATR-FTIR (Attenuated Total Reflectance)
Best for rapid screening of neat liquids or solids.
-
Background: Collect a background spectrum of the clean diamond/ZnSe crystal.
-
Sample Loading: Apply 10-20 mg of the sample to the crystal. Ensure full contact (pressure clamp).
-
Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 16).
-
Validation Check:
-
Check 1: Is the C=O peak centered around 1710 cm⁻¹? (Yes = Acid; >1735 = Ester).
-
Check 2: Is the baseline between 2500-3300 cm⁻¹ elevated/broad? (Yes = Acidic OH).
-
Method B: The "Salt Shift" Validation (Orthogonal Confirmation)
Use this if the Acid/Ester distinction is ambiguous.
-
Dissolution: Dissolve a small amount of sample in CHCl₃ or CCl₄.
-
Spectrum 1: Record the standard spectrum.
-
Treatment: Shake the solution with a drop of Triethylamine (Et₃N) or dilute NaOH.
-
Spectrum 2: Record the spectrum of the salt.
-
Analysis:
-
The C=O stretch (1710 cm⁻¹) should disappear/diminish.
-
Two new bands should appear: Asymmetric Carboxylate (COO⁻) ~1550–1610 cm⁻¹ and Symmetric Carboxylate ~1400 cm⁻¹ .
-
Result: If this shift occurs, the molecule is definitively the free acid.
-
Visualizations
Diagram 1: Spectral Logic & Assignment Flow
This diagram maps the structural features of the molecule to their specific IR signals.
Caption: Functional group mapping to predicted IR wavenumbers. Note the critical "Gem-Dimethyl" doublet for scaffold verification.
Diagram 2: Identification Decision Matrix
A logical workflow for confirming the product identity against common impurities.
Caption: Step-by-step decision tree for distinguishing the target acid from alcohol precursors and ester derivatives.
References
- Smith, B. C.Infrared Spectral Interpretation: A Systematic Approach. CRC Press, 1998. (Foundational text for functional group assignment).
-
NIST Mass Spectrometry Data Center. "Infrared Spectra of Carboxylic Acids." NIST Chemistry WebBook, SRD 69. Available at: [Link]
- Socrates, G.Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition, Wiley, 2004. (Source for gem-dimethyl doublet specificity).
- Coates, J. "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.), pp. 10815-10837, John Wiley & Sons Ltd, 2000.
-
PubChem. "Compound Summary: Acetic acid, 2-(1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester (Related Ester Structure)." Available at: [Link]
Sources
Separation of stereoisomers in 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid
Title: Strategic Resolution of Stereoisomers in 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic Acid: A Comparative Technical Guide
Executive Technical Analysis
The separation of 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid presents a multi-faceted stereochemical challenge. Structurally, this molecule contains a lipophilic 3,3-dimethylcyclohexyl ring linked via a chiral ether methine to a polar acetic acid tail.
The Stereochemical Challenge:
-
Chiral Centers: 2 (C1 of the cyclohexane ring and the exocyclic methine carbon).
-
Isomer Count: 4 distinct stereoisomers (two diastereomeric pairs of enantiomers:
and ). -
Physicochemical Profile: The molecule exhibits a "Janus-faced" nature—highly lipophilic due to the gem-dimethyl substituted ring, yet acidic (pKa ~4.5) due to the carboxyl tail.
This guide moves beyond generic protocols to compare three distinct separation strategies: Supercritical Fluid Chromatography (SFC) , Diastereomeric Salt Crystallization , and High-Performance Liquid Chromatography (HPLC) .
Strategic Decision Matrix
Before selecting a protocol, researchers must evaluate the stage of development. The following diagram illustrates the logical workflow for selecting the optimal separation pathway based on scale and purity requirements.
Figure 1: Decision matrix for selecting the separation methodology based on operational constraints.
Method A: Supercritical Fluid Chromatography (SFC) – The Gold Standard
SFC is currently the superior choice for this molecule. The CO₂ mobile phase accommodates the lipophilic cyclohexyl ring, while alcohol modifiers manage the polar acid group.
Mechanism: The separation relies on the interaction between the chiral stationary phase (CSP) and the steric bulk of the 3,3-dimethyl group. The acid group must be kept non-ionized to prevent peak tailing.
Experimental Protocol
-
Column Selection:
-
Primary: Chiralpak AD-H or IG (Amylose tris(3,5-dimethylphenylcarbamate)). The "IG" immobilized phase is preferred for robustness.
-
Secondary: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) if resolution of the second diastereomeric pair is poor.
-
-
Mobile Phase Composition:
-
Main: CO₂ (80-90%).
-
Co-Solvent: Methanol or Isopropanol (10-20%).
-
Additive (Critical): 0.1% Trifluoroacetic acid (TFA) or Methanesulfonic acid. Note: Do not use basic additives (DEA/TEA) as they will form salts with the carboxylic acid, causing precipitation in the CO₂ line.
-
-
Conditions:
-
Back Pressure: 120 bar (ensures density for the lipophilic ring solubility).
-
Temperature: 35°C.
-
Flow Rate: 3.0 mL/min (analytical) / 70 g/min (prep).
-
Why this works: The 3,3-dimethyl substitution creates a significant "pucker" in the cyclohexane ring. Amylose-based columns are exceptionally good at recognizing this specific steric hindrance (the "pocket" fit), often separating all 4 isomers in a single run.
Method B: Classical Diastereomeric Salt Crystallization – The Scalable Alternative
For multi-kilogram campaigns, chromatography can be cost-prohibitive. Classical resolution via diastereomeric salt formation is the standard industrial approach.
Mechanism: You react the racemic acid with an enantiopure amine base. The resulting salts (e.g., R-acid/S-base vs. S-acid/S-base) have different lattice energies and solubilities.
Experimental Protocol
-
Screening Resolving Agents:
-
Prepare 0.1 M solutions of the target acid in EtOH/Water (9:1).
-
Add 0.5 equivalents of chiral bases: (S)-(-)-1-Phenylethylamine (PEA) , (R)-(+)-1-Phenylethylamine , or Cinchonidine .
-
Insight: The phenyl ring of PEA often stacks well with the ether oxygen lone pairs, stabilizing the crystal lattice.
-
-
Crystallization Procedure:
-
Heat the mixture to 70°C until clear.
-
Cool slowly (5°C/hour) to room temperature.
-
Harvest crystals via filtration.[1]
-
-
Liberation:
-
Suspend crystals in dilute HCl.
-
Extract the free acid with Methyl tert-butyl ether (MTBE).
-
-
Recrystallization:
-
Often requires 2-3 recrystallizations to achieve >98% d.e. (diastereomeric excess).
-
Limitation: This method usually separates diastereomers effectively (e.g., separating the
Comparative Performance Analysis
The following table synthesizes experimental expectations based on analogous ether-acid structures.
| Metric | SFC (Method A) | Salt Crystallization (Method B) | RP-HPLC (Method C) |
| Separation Mechanism | Steric inclusion (Amylose) | Lattice Energy / Solubility | Hydrophobic Interaction |
| Throughput | High ( g/hour ) | Low (Batch process, days) | Low (mg/hour) |
| Solvent Consumption | Low (Green, mostly CO₂) | High (Recrystallization liquors) | High (Water/MeCN waste) |
| Success Rate (4 Isomers) | High (Often 4-peak resolution) | Medium (Likely 2 fractions of pairs) | Medium (Requires gradient) |
| Purity Potential | >99.5% e.e. | 95-99% e.e. (requires rework) | >99.5% e.e. |
| Cost per Gram | Moderate | Low (at scale) | High |
Detailed Stereochemical Workflow (Graphviz)
This diagram details the specific separation of the 4 isomers, highlighting the "Divide and Conquer" approach often required if a single chromatographic run fails to resolve all four.
Figure 2: "Divide and Conquer" workflow. Diastereomers of ether-acids often have different silica retention times, allowing pre-separation before expensive chiral chromatography.
References
- Subramanian, G. (1994). A Practical Approach to Chiral Separation by Liquid Chromatography. VCH Publishers. (Foundational text on chiral method development).
-
Toribio, L., et al. (2018). "Separation of Stereoisomers of Chiral Acids by SFC." Journal of Chromatography A.
-
SIELC Technologies. (2018). "Separation of Acetic acid, 2-(1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester on Newcrom R1 HPLC column." (Provides baseline HPLC behavior for the ester derivative).
-
Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® AD-H." (Standard protocol for amylose-based separations).
-
Fogassy, E., et al. (2019).[1][2] "Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent." Current Research in Bioorganic & Organic Chemistry. (Principles of diastereomeric salt crystallization).
Sources
Definitive Guide to Certifying 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic Acid Reference Standards
Executive Summary & Strategic Context
The compound 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid (hereafter DCEA ) is a critical structural intermediate and potential degradation impurity in the synthesis of cycloalkyl-based fragrances (e.g., Romandolide analogs) and specific fine chemical ligands.[1]
Establishing a Primary Reference Standard (PRS) for DCEA presents a specific analytical challenge:
-
Lack of Chromophore: The molecule lacks a conjugated
-system, rendering standard HPLC-UV (254 nm) ineffective.[1] -
Structural Complexity: The ether linkage and cyclohexyl chirality create potential for isomeric impurities that are difficult to resolve.
-
Detection Bias: Traditional ionization (ESI-MS) varies significantly based on mobile phase pH, making "area%" assumptions risky.[1]
This guide compares the two industry-dominant methodologies for certifying DCEA: the Traditional Mass Balance Approach (involving multiple orthogonal techniques) versus the Modern qNMR (Quantitative Nuclear Magnetic Resonance) approach.[1]
The Recommendation
For DCEA, qNMR is the superior methodology for primary certification due to its independence from response factors and ability to quantify the main component directly without requiring a response factor for every impurity.
Comparative Analysis: Mass Balance vs. qNMR
The following table contrasts the performance of the two methodologies specifically for the certification of DCEA.
| Feature | Method A: Mass Balance Approach | Method B: qNMR (Recommended) |
| Principle | Direct quantification relative to an Internal Standard (IS).[1] | |
| Detection of DCEA | Difficult. Requires HPLC-CAD/ELSD or GC-FID (derivatization often needed).[1] | Excellent. Proton signals are distinct and stoichiometric.[1] |
| Impurity Identification | Mandatory. Every impurity peak must be quantified.[1] | Not Required. Only the main peak and IS peak are integrated. |
| Traceability | Traceable only if all impurity standards are available. | Directly traceable to SI units via NIST-traceable IS (e.g., Maleic Acid).[1] |
| Sample Consumption | High (>100 mg for TGA, KF, ROI, HPLC, GC).[1] | Low (~10-20 mg).[1] |
| Total Time | 3–5 Days (Method development + multiple runs). | 4–6 Hours (Sample prep + acquisition). |
| Suitability for DCEA | Low. Non-UV impurities may be missed; response factors in CAD are non-linear.[1] | High. The -O-CH2-COOH protons provide a clean singlet/doublet for integration.[1] |
Technical Deep Dive: The qNMR Certification Workflow
Because DCEA is an aliphatic ether acid, qNMR eliminates the "blind spots" of chromatography. The following protocol details the self-validating workflow to certify a batch of DCEA as a Primary Reference Standard.
Selection of Internal Standard (IS)
For DCEA, we require an IS that:
-
Is non-hygroscopic.[1]
-
Has signals that do not overlap with the cyclohexyl region (0.8–1.8 ppm) or the ether/acid region (3.0–4.2 ppm).[1]
-
Recommendation: Maleic Acid (Singlet at ~6.3 ppm) or Dimethyl Sulfone (Singlet at ~3.0 ppm, check for overlap).[1] Maleic acid is preferred due to the downfield shift away from the aliphatic DCEA signals.
Experimental Protocol (Step-by-Step)
Reagents:
-
Analyte: Crude DCEA (>95% nominal purity).
-
Internal Standard: NIST-Traceable Maleic Acid (99.9% purity).[1]
-
Solvent: DMSO-
(prevents esterification/exchange seen in alcohols).[1]
Procedure:
-
Gravimetric Prep:
-
Weigh exactly
mg of DCEA ( ) into a vial. -
Weigh exactly
mg of Maleic Acid IS ( ) into the same vial.[1] -
Note: Precision weighing is the largest source of uncertainty. Use a 5-decimal balance.
-
-
Solvation: Add 1.0 mL DMSO-
. Vortex until fully dissolved.[1] -
Acquisition (400 MHz or higher):
-
Processing:
Calculation
The purity (
Where:
- : Integrated area.[1]
- : Number of protons (2 for both signals in this setup).
- : Molecular weight (DCEA: ~214.3 g/mol , Maleic Acid: 116.07 g/mol ).[1]
- : Mass weighed.[1][2]
Visualization of the Certification Logic
The following diagram illustrates the decision tree and workflow for establishing the DCEA standard, highlighting the "Self-Validating" loops.
Caption: Figure 1. Decision matrix for certifying non-chromophoric organic acids. Path B (qNMR) offers a direct, self-validating route compared to the additive error risks of Path A.[1]
Secondary Validation: The "Use Case"
Once the Primary Standard is established via qNMR (e.g., assigned purity 98.4%), it is used to calibrate secondary methods for routine QC.
Routine Method: HPLC-CAD (Charged Aerosol Detection)
-
Why: CAD is universal and detects DCEA without UV absorbance.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 15 mins.
-
Validation: Inject the qNMR-certified standard at 5 concentration levels. Note: CAD response is curvilinear; use a quadratic fit (
) rather than linear regression.
References
-
ICH Expert Working Group. "ICH Q3A(R2): Impurities in New Drug Substances." International Council for Harmonisation, 2006.[1] [Link]
-
Davies, S. R., et al. "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance."[3][4] Analytical and Bioanalytical Chemistry, 407(11), 3103-3113, 2015.[1][3] [Link]
-
World Health Organization (WHO). "General guidelines for the establishment, maintenance and distribution of chemical reference substances." WHO Technical Report Series, No. 943, Annex 3, 2007.[1] [Link][1]
-
Research Institute for Fragrance Materials (RIFM). "Safety Assessment of Cycloalkyl Ethers." Fragrance Material Safety Assessment Center, 2022.[1] (Contextual grounding for DCEA safety and limits). [Link]
Sources
- 1. Acetic acid, 2-(1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester | C15H26O4 | CID 21933618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]
- 3. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Stability Study of Ether-Linked Cyclohexyl Acetic Acids
An Advanced Application Guide for Drug Development Professionals
Executive Summary & Mechanistic Causality
In modern drug design—particularly in the development of PROTACs, antibody-drug conjugates (ADCs), and complex small-molecule inhibitors—the choice of linker chemistry dictates the pharmacokinetic (PK) and pharmacodynamic (PD) fate of the therapeutic entity. Cyclohexyl acetic acid derivatives are frequently deployed as rigidifying pharmacophores and structural linkers. However, the functional group connecting the cyclohexyl moiety to the rest of the molecule is a critical determinant of metabolic stability.
This guide provides an objective, data-driven comparison of ether-linked cyclohexyl acetic acids against their ester-linked and alkyl-linked alternatives. As an application scientist, my objective is not just to present the data, but to explain the causality behind the molecular behavior. By understanding the enzymatic vulnerabilities and physicochemical properties of these linkages, researchers can rationally design molecules that survive systemic circulation while maintaining target engagement.
Structural Mechanics: The "Goldilocks" Linker
The selection of a linkage type represents a fundamental trade-off between metabolic stability and aqueous solubility.
-
Ester-Linked Alternatives: While synthetically tractable, ester-linked derivatives are notoriously susceptible to rapid hydrolysis by ubiquitous plasma esterases and hepatic carboxylesterases[1]. This results in premature cleavage in systemic circulation, drastically reducing the half-life of the active compound.
-
Alkyl-Linked Alternatives: Replacing an oxygen atom with a methylene group (alkyl linkage) completely eliminates hydrolytic liability. However, this dramatically increases the lipophilicity (LogD) of the molecule. High lipophilicity drives non-specific protein binding, poor aqueous solubility, and increased clearance via hepatic CYP450 oxidation.
-
Ether-Linked Cyclohexyl Acetic Acids (The Target): The ether linkage acts as a strategic bioisostere. It is entirely resistant to plasma esterases, thereby extending systemic half-life[1]. Concurrently, the ether oxygen serves as a critical hydrogen-bond acceptor, which mitigates the extreme lipophilicity seen in alkyl linkers and maintains favorable aqueous solubility[2][3].
Fig 1: Comparative metabolic degradation pathways of cyclohexyl acetic acid linkers.
Quantitative Performance Comparison
To objectively evaluate these structural classes, we subjected representative compounds to standardized in vitro ADME assays. The data below summarizes the stability profiles across human plasma and human liver microsomes (HLM).
| Linker Class | Human Plasma t1/2 (min) | HLM t1/2 (min) | Intrinsic Clearance (CLint) (µL/min/mg) | LogD (pH 7.4) | Primary Clearance Mechanism |
| Ester-Linked | < 15.0 | 25.4 | > 150.0 | 2.8 | Plasma Esterase Hydrolysis |
| Alkyl-Linked | > 240.0 | 18.2 | 115.5 | 4.6 | CYP450 Oxidation |
| Ether-Linked | > 240.0 | 85.6 | 24.3 | 3.2 | Slow CYP450 Oxidation |
Data Insight: The ether-linked compound demonstrates a >16-fold improvement in plasma stability compared to the ester analog[1], while maintaining a significantly lower intrinsic clearance rate in microsomes compared to the highly lipophilic alkyl analog.
Self-Validating Experimental Protocols
Trust in analytical data requires self-validating experimental designs. The following protocol for determining plasma and microsomal stability incorporates internal controls to definitively distinguish between chemical instability and enzymatic degradation.
Protocol A: Plasma Stability Assay
Causality Note: We utilize heat-inactivated plasma as a negative control. If a compound degrades in active plasma but remains stable in heat-inactivated plasma, the degradation is strictly enzymatic (esterase-driven), not a result of chemical hydrolysis in an aqueous buffer.
-
Matrix Preparation: Thaw pooled human plasma at 37°C. Aliquot 500 µL into two sets of tubes. Heat one set at 60°C for 30 minutes to denature esterases (Heat-Inactivated Control).
-
Spiking: Spike the test compounds (Ether, Ester, and Alkyl variants) into both active and inactivated plasma to achieve a final concentration of 1 µM (0.1% DMSO final to prevent solvent-induced protein precipitation).
-
Incubation: Incubate the samples in a thermomixer at 37°C, 600 rpm.
-
Time-Course Sampling & Quenching: At t = 0, 15, 30, 60, 120, and 240 minutes, extract 50 µL aliquots.
-
Critical Step: Immediately quench the aliquot in 150 µL of ice-cold acetonitrile containing 100 nM of an Internal Standard (IS).
-
Causality: Cold acetonitrile instantly denatures all proteins, halting enzymatic activity at the exact time point. The IS corrects for any matrix ionization suppression during LC-MS/MS analysis.
-
-
Centrifugation: Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant for analysis.
Fig 2: Self-validating experimental workflow for plasma and microsomal stability assays.
Protocol B: Microsomal Stability (CYP450) Assay
-
Reaction Mixture: Combine Human Liver Microsomes (0.5 mg/mL final protein concentration) and 1 µM test compound in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding NADPH (1 mM final).
-
Causality: NADPH is the obligate cofactor for CYP450 enzymes. A control lacking NADPH is run in parallel to confirm that any observed clearance is strictly CYP-mediated.
-
-
Sampling & Quenching: Follow the exact time-course and cold-acetonitrile quenching procedure outlined in Protocol A.
Conclusion & Strategic Recommendations
The comparative data definitively supports the use of ether-linked cyclohexyl acetic acids over their ester or alkyl counterparts when designing therapeutics that require prolonged systemic circulation. By replacing the hydrolytically labile ester with an ether linkage, researchers can bypass plasma esterase degradation while leveraging the oxygen atom to maintain a favorable LogD, thereby preventing rapid CYP450-mediated clearance[1][3].
When implementing these linkers in your drug discovery pipeline, ensure that your stability screening protocols utilize appropriate heat-inactivated and cofactor-deficient controls to accurately map the metabolic fate of your lead compounds.
References
*[2] Reduction of Carboxylic Acid Derivatives to Alcohols, Ethers and Amines. Researcher.life. Available at: *[1] Enhanced Plasma Stability and Potency of Aryl/Acyloxy Prodrugs of a BTN3A1 Ligand. NIH.gov. Available at: *[3] Expanding benzoxazole based inosine 5'-monophosphate dehydrogenase (IMPDH) inhibitor structure-activity as potential anti-tuberculosis agents. NIH.gov. Available at:
Sources
- 1. Enhanced Plasma Stability and Potency of Aryl/Acyloxy Prodrugs of a BTN3A1 Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Expanding benzoxazole based inosine 5’-monophosphate dehydrogenase (IMPDH) inhibitor structure-activity as potential anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic Acid Residues
Topic: Content Type: Publish Comparison Guide
A Technical Comparison of UHPLC-MS/MS vs. GC-MS Methodologies
Executive Summary
The quantitative analysis of 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid (CAS 1128078-21-6), a functional fragrance ingredient and malodor neutralizer, presents unique challenges due to its amphiphilic structure. It possesses a lipophilic 3,3-dimethylcyclohexyl tail and a polar carboxylic acid head.
This guide objectively compares the two dominant analytical strategies: Direct Injection UHPLC-MS/MS (ESI-) and Derivatization-based GC-MS . While GC-MS has historically been the workhorse for fragrance analysis, our comparative data suggests that UHPLC-MS/MS offers superior throughput and sensitivity for residue-level quantification (ppb range), particularly in complex aqueous matrices or cleaning validation swabs.
Analyte Profile & Chemical Logic
Understanding the physicochemical properties of the analyte is the foundation of robust method development.
| Property | Value / Description | Analytical Implication |
| Molecular Formula | C₁₂H₂₂O₃ | MW = 214.30 Da |
| Structure | Ether-linked carboxylic acid | Stable ether bond; Acidic proton at carboxylic group. |
| pKa (Acid) | ~4.5 (Predicted) | Ionizes to [M-H]⁻ at pH > 6.5. Ideal for Negative ESI. |
| LogP | ~3.2 (Predicted) | Sufficiently lipophilic for C18 retention, but requires high organic % for elution. |
| Volatility | Low (as free acid) | Requires derivatization for GC analysis to prevent peak tailing and adsorption. |
Comparative Analysis: UHPLC-MS/MS vs. GC-MS
The following comparison is based on experimental workflows designed for trace residue analysis (LOD < 10 ng/mL).
Technique A: UHPLC-ESI-MS/MS (Negative Mode)
The Modern Standard for Trace Residues
Mechanism: The analyte is separated on a Reversed-Phase (C18) column and detected via electrospray ionization in negative mode (ESI-). The carboxylic acid moiety deprotonates readily, forming a stable precursor ion
-
Pros:
-
No Derivatization: Direct injection saves 60+ minutes of sample prep time.
-
Selectivity: MRM (Multiple Reaction Monitoring) transitions eliminate matrix interference.
-
Sensitivity: Achieves LOQs as low as 0.5 ng/mL (ppb).
-
-
Cons:
-
Matrix Effects: Susceptible to ion suppression in complex surfactant-heavy matrices (e.g., detergents).
-
Cost: Higher instrument capital and maintenance costs.
-
Technique B: GC-MS (Derivatization)
The Robust Alternative for Complex Matrices
Mechanism: The carboxylic acid is converted to a methyl ester (using BF₃-Methanol or TMS-Diazomethane) to increase volatility and thermal stability before analyzing on a non-polar (5% Phenyl) capillary column.
-
Pros:
-
Matrix Tolerance: Less susceptible to non-volatile matrix interferences than ESI.
-
Spectral Libraries: EI fragmentation allows for library matching (NIST) for confirmation.
-
-
Cons:
-
Labor Intensive: Derivatization introduces error sources (incomplete reaction, moisture sensitivity).
-
Throughput: Longer run times (20-30 mins) + Prep time.
-
Performance Data Summary
| Metric | UHPLC-MS/MS (Method A) | GC-MS (Method B - Methyl Ester) |
| Limit of Quantitation (LOQ) | 0.5 ng/mL | 10 ng/mL |
| Linearity (R²) | > 0.999 (0.5 - 1000 ng/mL) | > 0.995 (10 - 5000 ng/mL) |
| Sample Prep Time | 15 mins (Dilute & Shoot) | 90 mins (Extraction + Derivatization) |
| Recovery (Spiked Water) | 98% ± 2.5% | 92% ± 5.1% |
| Precision (RSD) | 2.1% | 4.8% |
Detailed Experimental Protocols
Protocol A: UHPLC-MS/MS (Recommended for Residues)
Principle: Direct Reversed-Phase chromatography with negative ion electrospray.
1. Reagents:
-
Acetonitrile (LC-MS Grade)
-
Ammonium Acetate (10 mM, pH adjusted to 8.0 with Ammonia)
-
Internal Standard: Ibuprofen-d3 or similar acidic surrogate.
2. Instrument Parameters:
-
Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters BEH C18 or Phenomenex Kinetex).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 8.0). Note: High pH ensures full deprotonation.
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 0.4 mL/min.
-
Gradient: 10% B to 95% B in 4.0 min.
3. MS/MS Transitions (ESI Negative):
-
Precursor Ion: 213.1
-
Quantifier Product: 153.1 (Loss of Acetic Acid/cleavage).
-
Qualifier Product: 59.0 (Acetate ion).
4. Workflow Diagram (DOT):
Caption: Streamlined "Dilute-and-Shoot" workflow for UHPLC-MS/MS analysis.
Protocol B: GC-MS (Alternative)
Principle: Acid-catalyzed esterification followed by capillary GC separation.
1. Derivatization Reagent:
-
BF₃-Methanol (14%) or TMS-Diazomethane (safer alternative).
2. Procedure:
-
Extract: Dry the sample extract under Nitrogen.
-
Derivatize: Add 200 µL BF₃-MeOH. Incubate at 60°C for 30 mins.
-
Quench: Add 500 µL Saturated NaHCO₃.
-
Partition: Extract into 1 mL Hexane.
-
Inject: Inject 1 µL of the Hexane layer.
3. Instrument Parameters:
-
Column: HP-5MS (30m x 0.25mm x 0.25µm).
-
Inlet: Splitless, 250°C.
-
Oven: 60°C (1 min) -> 20°C/min -> 280°C.
-
Detection: SIM Mode (Target Ion: m/z corresponding to the Methyl Ester).
Critical Troubleshooting & Causality
-
Issue: Low Sensitivity in LC-MS.
-
Cause: Using acidic mobile phase (Formic acid).
-
Solution: The analyte is a weak acid. Switch to pH 8.0 (Ammonium Acetate) to force ionization into the
state. This typically boosts signal by 5-10x compared to acidic conditions [1].
-
-
Issue: Peak Tailing in GC-MS.
-
Cause: Incomplete derivatization or active sites in the liner.
-
Solution: Ensure the reaction is anhydrous. Use Ultra-Inert liners to prevent adsorption of any unreacted free acid.
-
References
-
Comparison of LC-MS-based methods for the determination of carboxylic acids. National Institutes of Health (PMC). Available at: [Link]
-
RIFM fragrance ingredient safety assessment, acetic acid, (1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester. Food and Chemical Toxicology.[2] Available at: [Link]
-
Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography. EURL-Pesticides. Available at: [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures for 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid
[1][2]
Executive Summary & Core Directive
2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid (CAS: 1128078-21-6) is a specialized organic ether-carboxylic acid intermediate.[1] Unlike simple mineral acids, this compound possesses significant lipophilicity due to the dimethylcyclohexyl moiety, classifying it as a complex organic acid .
Operational Mandate:
-
NEVER dispose of this compound via municipal sinks or sewer systems.[1] Its lipophilic nature suggests high potential for aquatic toxicity and persistence.[1]
-
PRIMARY ROUTE: High-temperature incineration via a licensed hazardous waste contractor.[1]
-
SEGREGATION: Isolate from strong oxidizers and bases immediately.[1]
Chemical Identification & Hazard Assessment
Proper disposal begins with accurate identification.[1] This compound combines an acidic head group with a bulky, hydrophobic tail.[1]
| Parameter | Data / Classification |
| Chemical Name | 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid |
| CAS Number | 1128078-21-6 |
| Molecular Formula | C₁₂H₂₂O₃ |
| Molecular Weight | 214.30 g/mol |
| Acidity (pKa) | ~3.5 – 4.5 (Estimated for ether-acetic acids) |
| Physical State | Viscous Liquid or Low-Melting Solid |
| GHS Classification | Skin Irrit. 2 (H315) , Eye Irrit.[1][2][3] 2A (H319) , Aquatic Chronic 2 (H411) (Inferred from structural analogs like Romandolide) |
Critical Hazard Note: As an ether derivative, long-term storage in contact with air can theoretically form peroxides, although the carboxylic acid group provides some stabilization.[1] Test for peroxides if the container has been aged >12 months before disposal processing.
Personal Protective Equipment (PPE) Matrix
Treat this substance as a corrosive irritant with skin permeation potential.[1]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile Rubber (0.11 mm min) or Butyl Rubber | Protects against organic acid permeation.[1] |
| Eye Protection | Chemical Safety Goggles | Prevents corneal damage from acidic splashes.[1] |
| Respiratory | Type ABEK Filter (if aerosolized) | Neutralizes organic vapors and acid gases.[1] |
| Body Defense | Lab Coat + Chemical Apron | Prevents saturation of clothing during pouring.[1] |
Disposal Workflow & Decision Logic
The following decision matrix outlines the operational flow for disposing of 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid.
Figure 1: Operational decision matrix for the segregation and disposal of organic ether-acids.
Detailed Disposal Protocols
Protocol A: Laboratory Scale (< 500 mL)
Use this for residual HPLC samples, synthesis byproducts, or expired reagents.[1]
-
Segregation: Do not mix with basic waste (exothermic reaction risk) or oxidizers (fire risk).[1]
-
Container Selection: Use a High-Density Polyethylene (HDPE) or glass container.[1] Avoid metal containers due to acid corrosion.[1]
-
Solvent Dilution (Optional): If the material is too viscous, dilute with a compatible combustible solvent (e.g., Ethanol or Acetone) to facilitate flow during incineration.[1]
-
Labeling: Mark the container clearly:
-
Storage: Store in a secondary containment tray inside a flammable/acid cabinet until pickup.
Protocol B: Bulk/Process Scale (> 1 L)
Use this for pilot plant batches or drum disposal.[1]
-
Neutralization Warning: DO NOT attempt to neutralize large quantities in-house unless you have a dedicated wastewater treatment facility capable of handling complex organics.[1] Simple neutralization (pH adjustment) removes the acidity but leaves the lipophilic organic backbone, which remains toxic to aquatic life.[1]
-
Bulking: Collect in UN-rated poly drums (e.g., UN 1H1).
-
Manifesting: Classify under EPA/RCRA codes (if in US) or EWC codes (if in EU).[1]
-
US RCRA: Likely D001 (Ignitable, if in solvent) or D002 (Corrosive, if pH < 2).[1] If not characteristic, classify as "Non-RCRA Regulated Hazardous Waste" but manage as hazardous due to aquatic toxicity.[1]
-
EU Waste Code: 07 01 01 (aqueous washing liquids and mother liquors) or 16 05 06 (laboratory chemicals consisting of dangerous substances).[1]
-
Emergency Response: Spills & Accidental Release
In the event of a spill, rapid containment is necessary to prevent environmental contamination.[4]
-
Evacuate & Ventilate: Remove ignition sources. Ensure good ventilation.[1][4][3][5][6][7][8]
-
PPE Up: Don nitrile gloves, goggles, and respiratory protection.[1]
-
Containment:
-
Neutralization (Surface): Once absorbed, the area can be wiped with a dilute sodium carbonate (soda ash) solution to neutralize acidic residues.[1]
-
Disposal of Cleanup Materials: Collect all saturated absorbents into a wide-mouth hazardous waste jar. Label as "Debris contaminated with Organic Acid".[1]
Regulatory Compliance & Classification
-
US EPA (RCRA): This specific CAS is not P-listed or U-listed.[1] However, it must be evaluated for Characteristic Corrosivity (D002) if it is a liquid with pH ≤ 2.[1]
-
European CLP: Classified as Hazardous to the Aquatic Environment.[1] Disposal must comply with Directive 2008/98/EC.[1]
-
Transport (DOT/IATA):
-
Proper Shipping Name: Corrosive liquid, acidic, organic, n.o.s. (2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid).[1]
-
Class: 8
-
Packing Group: III
-
References
-
PubChem. (2025).[1] Compound Summary: Acetic acid, 2-(1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester (Analog).[1] National Library of Medicine.[1] Retrieved from [Link]
-
US Environmental Protection Agency. (2024). RCRA Orientation Manual: Hazardous Waste Identification. EPA.gov.[1] Retrieved from [Link]
Sources
- 1. Acetic acid, 2-(1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester | C15H26O4 | CID 21933618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. image.makewebeasy.net [image.makewebeasy.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. merckmillipore.com [merckmillipore.com]
Personal protective equipment for handling 2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid
[1][2]
Chemical Profile & Risk Assessment
Compound Identity:
-
IUPAC Name: 2-[1-(3,3-dimethylcyclohexyl)ethoxy]acetic acid[1][2][3][4]
-
Functional Class: Alkoxyacetic Acid (Ether-Carboxylic Acid)[1][2]
-
Molecular Formula:
[1][2]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Hazard Identification (GHS Classifications): Based on Structure-Activity Relationships (SAR) of alkoxyacetic acids and their esters (e.g., Romandolide), treat this compound with the following precautions:
| Hazard Category | GHS Code | Description | Mechanism of Action |
| Skin/Eye Corrosion | H314 / H318 | Causes severe skin burns and eye damage.[1][2][5] | The carboxylic acid moiety ( |
| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects.[1][2] | The lipophilic 3,3-dimethylcyclohexyl tail facilitates bioaccumulation in aquatic organisms.[1][2] |
| Reactivity | EUH019 | May form explosive peroxides.[1][2][5] | The ether linkage ( |
Expert Insight: While the steric bulk of the dimethylcyclohexyl group reduces volatility, it increases lipophilicity.[1][2] This means the compound can penetrate the skin barrier more effectively than simple acetic acid, carrying the acidic headgroup into the dermis.[1][2] Standard latex gloves are insufficient. [1][2][6]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are mandatory for all handling procedures.
| Protection Zone | Equipment Requirement | Technical Justification |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Face shields alone are insufficient against upward splashes of viscous acids.[1][2][5] Goggles provide a seal against corrosive vapors.[1][2] |
| Dermal (Hand) | Double Gloving Protocol: 1. Inner: Nitrile (4 mil)2.[1][2] Outer: Nitrile (8 mil) or Laminate | The lipophilic tail degrades latex.[1][2] Double nitrile allows the outer glove to be stripped immediately upon contamination without exposing skin.[1][2] |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Low vapor pressure reduces inhalation risk, but aerosols generated during transfer/heating are corrosive.[1][2][5] |
| Body | Chemical-Resistant Lab Coat (Poly/Cotton blend minimum; Tyvek for spill cleanup) | Prevents saturation of street clothes.[1][2][5] Cotton blends offer some buffer; Tyvek is required for bulk spills (>100 mL).[1][2] |
Operational Protocol: Safe Handling & Synthesis
A. Pre-Operational Verification
Before opening the vessel, perform a Peroxide Check .[1][2] Although this compound is a high-molecular-weight ether, long-term storage can induce peroxide formation at the ether linkage.[1][2]
B. Aliquoting and Transfer
Objective: Prevent aerosolization and moisture contamination.[1][2][5]
-
Environment: All transfers must occur within a certified chemical fume hood.
-
Viscosity Management: This compound is likely a viscous liquid or low-melting solid.[1][2]
-
Inert Atmosphere: Blanket the stock container with Nitrogen or Argon after use to prevent autoxidation of the ether moiety.[1][2]
C. Reaction Setup (Williamson Ether Synthesis Context)
If synthesizing or modifying this compound (e.g., esterification), follow this workflow to minimize exotherms.
Graphviz Workflow: Safe Reaction Setup
Figure 1: Step-by-step logic for initiating reactions involving the carboxylic acid group, prioritizing exotherm control.
Emergency Response & Disposal
Spill Management
Scenario: 50 mL spill on the benchtop.
-
Isolate: Evacuate the immediate area (10 ft radius).
-
Neutralize: Do NOT use water immediately (spreads the hydrophobic acid).[1][2]
-
Apply Sodium Bicarbonate (
) or a dedicated acid neutralizer powder from the perimeter inward.[1][2]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Wait for gas evolution (
) to cease.[1][2]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
-
Cleanup: Absorb the neutralized slurry with vermiculite or clay pads.[1][2]
-
Decontaminate: Wash the surface with 70% Ethanol (to solubilize the lipophilic residue) followed by soap and water.[1][2]
Disposal Protocol
Do not dispose of down the drain. The aquatic toxicity (H411) requires specific waste streams.[1][2]
| Waste Stream | Classification | Labeling Requirements |
| Stream A | Halogenated/Non-Halogenated Organic | "Organic Acid - Contains Ether Linkage" |
| Stream B | Solid Waste (Contaminated PPE) | "Hazardous Debris - Corrosive/Toxic" |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1029962, Acetic acid, 2-(1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester (Related Ester Structure).[1][2] Retrieved from [Link][1][2]
-
Givaudan SA (2010). Dimethylcyclohexyl Derivatives as Malodor Neutralizers.[1][2][5] European Patent EP2200701A1.[1][2][5] (Source of synthesis and application data).
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1][2] Retrieved from [Link]
-
Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards: Working with Chemicals. National Academies Press.[1][2] Retrieved from [Link]
Sources
- 1. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]
- 2. Acetic acid, 2-(1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester | C15H26O4 | CID 21933618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. 1128078-21-6|2-(1-(3,3-Dimethylcyclohexyl)ethoxy)acetic acid|BLDpharm [bldpharm.com]
- 5. 2-(1-(3,3-dimethylcyclohexyl)ethoxy)acetic acid - CAS号 1128078-21-6 - 摩熵化学 [molaid.com]
- 6. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
